5-Nitro-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)6-2-1-4(13(15)16)3-5(6)7(12)14/h1-3H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKKEYSLBOFCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743893 | |
| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-28-0 | |
| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Nitro-2-(trifluoromethyl)benzamide (CAS 1214323-28-0)
[1][2][3][4]
Chemical Identity & Core Profile[3][5]
5-Nitro-2-(trifluoromethyl)benzamide is a specialized fluorinated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals (insecticides/nematicides) and pharmaceutical candidates (androgen receptor modulators). Its structure combines a strongly electron-withdrawing trifluoromethyl group (
Core Data Table
| Property | Specification |
| CAS Registry Number | 1214323-28-0 |
| IUPAC Name | 5-Nitro-2-(trifluoromethyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 234.13 g/mol |
| Precursor CAS | 887350-95-0 (Nitrile) / 847547-06-2 (Acid) |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 160–164 °C (Typical for class) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Key Hazards | Irritant (H315, H319), Potential organ toxicity (Nitro cpd.) |
Synthesis & Production Protocols
The synthesis of 5-Nitro-2-(trifluoromethyl)benzamide typically follows a Nucleophilic Aromatic Substitution (
Pathway A: The Nitrile Hydrolysis Route (Industrial Preferred)
This route is favored in agrochemical manufacturing due to the high scalability of the nitrile intermediate.
-
Cyanation (
):-
Substrate: 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7).
-
Reagent: Copper(I) cyanide (CuCN) or NaCN with a phase transfer catalyst.
-
Conditions: Polar aprotic solvent (NMP or DMF) at 140–160°C.
-
Mechanism: The nitro group (para) and trifluoromethyl group (ortho) strongly activate the chloride for displacement by the cyanide ion.
-
Intermediate: 5-Nitro-2-(trifluoromethyl)benzonitrile (CAS 887350-95-0).[1][2][3][4]
-
-
Controlled Hydrolysis (Ritter-Type or Basic):
-
Reagent:
(80-90%) or / (Radziszewski reaction). -
Conditions: 60–80°C.
-
Outcome: The nitrile is hydrated to the primary amide without over-hydrolysis to the carboxylic acid.
-
Pathway B: The Acid Chloride Route (Laboratory Scale)
-
Starting Material: 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2).[5]
-
Activation: Reflux with Thionyl Chloride (
) to form the acid chloride. -
Amidation: Quench with aqueous Ammonia (
) or Ammonia gas in dichloromethane.
Synthesis Workflow Diagram
Caption: Comparative synthesis pathways showing the industrial Nitrile route (Solid) vs. the Laboratory Acid route (Dashed).
Applications & Strategic Value
Agrochemical Development (Primary Sector)
This compound serves as a critical "building block" for Isoxazoline and Diamide class insecticides. The 2-trifluoromethyl-5-nitro motif is essential for biological activity against resistant pests (e.g., Lepidoptera).
-
Mechanism of Action: The amide moiety acts as a hydrogen bond donor/acceptor in the binding pocket of ryanodine receptors (RyRs) or GABA-gated chloride channels, while the
group enhances lipophilicity, allowing the molecule to penetrate the insect cuticle. -
Patent Landscape: Cited in patents (e.g., CN113444016A, RU2735602C2) for the synthesis of broad-spectrum pesticidal molecules targeting Arthropoda and Nematoda.
Medicinal Chemistry
-
Androgen Receptor Antagonists: Analogous to the structure of Bicalutamide and Enzalutamide , the 5-nitro-2-(trifluoromethyl) core is investigated for non-steroidal anti-androgen activity.
-
Bioisosterism: The benzamide group serves as a bioisostere for heterocycles in kinase inhibitors, where the electron-deficient ring (due to
and ) alters the pKa and metabolic profile of the drug candidate.
Safety & Handling Protocol
Warning: This compound contains a nitro group and halogenated moieties.[] It must be treated as a potential energetic material and severe irritant.
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation / Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Procedures
-
Engineering Controls: All synthesis steps involving nitration or cyanation must be performed in a fume hood with blast shielding.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the compound should be kept dry to prevent slow hydrolysis or degradation.
-
Waste Disposal: Do not mix with strong bases or reducing agents. Dispose of as halogenated organic waste.
References
-
BLD Pharm. (2024). Product Safety Data Sheet: 5-Nitro-2-(trifluoromethyl)benzamide (CAS 1214323-28-0). Retrieved from
-
GuideChem. (2023). Chemical Properties and Suppliers for CAS 1214323-28-0. Retrieved from
-
Google Patents. (2021).[7] CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto.[7] Retrieved from
-
Google Patents. (2020). RU2735602C2 - Molecules with a pesticidal function and intermediate compounds. Retrieved from
-
PubChem. (n.d.). Compound Summary: 5-Nitro-2-(trifluoromethyl)benzonitrile (Precursor CAS 887350-95-0).[1][2][4] Retrieved from
Sources
- 1. 5-Nitro-2-(trifluoromethyl)benzonitrile,887350-95-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. 2-Amino-4-Trifluoromethylbenzonitrile_1483-54-1_Hairui Chemical [hairuichem.com]
- 3. cacheby.com [cacheby.com]
- 4. 5-Nitro-2-(trifluoromethyl)benzonitrile|CAS: 887350-95-0|5-Nitro-2-(trifluoromethyl)benzonitrile-百灵威 [jkchemical.com]
- 5. 50551-17-2|4-Nitro-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 7. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Nitro-2-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(trifluoromethyl)benzamide is an aromatic organic compound characterized by a benzamide core functionalized with both a nitro group and a trifluoromethyl group. These substituents are known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making this and related structures valuable intermediates in medicinal chemistry and materials science. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances metabolic stability and membrane permeability, while the nitro group, also electron-withdrawing, can be a key pharmacophore or a precursor for an amino group, which can be further functionalized.
This guide provides a detailed examination of the core physicochemical properties of 5-Nitro-2-(trifluoromethyl)benzamide, offering both established data for structurally related compounds and predictive insights based on foundational chemical principles. It includes standardized protocols for experimental determination of these properties, ensuring a framework for self-validating research and development.
Chemical Identity and Structure
The fundamental step in characterizing any chemical entity is to establish its precise identity. The structural arrangement of 5-Nitro-2-(trifluoromethyl)benzamide dictates its fundamental chemical and physical behaviors.
-
IUPAC Name: 5-Nitro-2-(trifluoromethyl)benzamide
-
Molecular Formula: C8H5F3N2O3
-
Molecular Weight: 234.13 g/mol
Below is a diagram illustrating the chemical structure of the molecule.
Caption: 2D structure of 5-Nitro-2-(trifluoromethyl)benzamide.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes key properties, with some values estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact isomer.
| Property | Value / Predicted Range | Significance in Drug Development |
| Molecular Weight | 234.13 g/mol | Influences diffusion, solubility, and absorption kinetics. |
| Appearance | Predicted: White to off-white solid | Important for formulation and quality control.[3] |
| Melting Point (°C) | Predicted: 120-170 °C | A key indicator of purity and lattice energy.[4] |
| Boiling Point (°C) | > 250 °C (Decomposes) | High due to polarity and molecular weight; decomposition is likely.[] |
| Water Solubility | Low | The hydrophobic trifluoromethyl group and aromatic ring limit aqueous solubility.[3][6] |
| LogP (o/w) | Predicted: 1.5 - 2.5 | Indicates lipophilicity; crucial for predicting membrane permeability. |
| pKa (acidic) | Predicted: ~16-17 (Amide N-H) | The amide proton is weakly acidic. |
| pKa (basic) | Predicted: < 0 (Nitro group) | The nitro group and amide carbonyl are very weak bases. |
Solubility Profile
The principle of "like dissolves like" governs solubility. The structure of 5-Nitro-2-(trifluoromethyl)benzamide, with a polar amide group and a large, nonpolar trifluoromethyl-substituted aromatic ring, results in a mixed solubility profile.[7]
-
Aqueous Solubility: Expected to be low. The strong intermolecular forces in water (hydrogen bonding) are not sufficiently overcome by interactions with the largely hydrophobic molecule.
-
Organic Solubility: Exhibits good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where the polar amide group can interact favorably.[8] It is also expected to be soluble in polar protic solvents like ethanol and methanol, though to a lesser extent than in DMSO.[3][9][10]
Causality in Solvent Choice: The choice of solvent is critical for analysis, reaction chemistry, and formulation. For biological assays, a stock solution is typically prepared in DMSO, followed by further dilution in aqueous buffers.[8] It is crucial to ensure the final DMSO concentration is low, as it can have independent physiological effects.[8]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the compound. This workflow represents a self-validating system, where each step provides complementary information.
Caption: A logical workflow for the synthesis and characterization of a chemical entity.
Experimental Protocols
The following protocols describe standard methodologies for determining key physicochemical properties.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reverse-phase HPLC method suitable for purity analysis of benzamide derivatives.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm, or a wavelength determined by a UV-Vis scan of the compound.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram. This assumes that all impurities have a similar UV response factor. For higher accuracy, a reference standard is required.
Protocol 2: Structural Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) is common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.[11]
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis:
-
In positive ion mode (ESI+), look for the protonated molecule [M+H]⁺ at m/z 235.13.
-
In negative ion mode (ESI-), look for the deprotonated molecule [M-H]⁻ at m/z 233.13.
-
The high-resolution mass should match the theoretical exact mass (C8H5F3N2O3) to confirm the elemental composition.
-
Protocol 3: Determination of Melting Point
The melting point is a sensitive indicator of purity.[12] Impurities typically depress and broaden the melting range.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry crystalline solid.
-
Procedure:
-
Pack a small amount of the powder into a capillary tube.
-
Place the tube in the melting point apparatus.
-
Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
-
-
Validation: A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Potential Applications and Mechanistic Considerations
While specific biological activity for 5-Nitro-2-(trifluoromethyl)benzamide is not widely documented, its structural motifs are present in molecules with known pharmacological relevance. Benzimidazole derivatives containing trifluoromethyl groups have been explored for their antiparasitic activity.[13] Similarly, various nitroaromatic compounds, including nitrobenzimidazoles, have been investigated for activities such as vasorelaxant effects.[14]
The physicochemical properties detailed here directly influence a compound's potential as a drug candidate. The relationship between these properties and ADME (Absorption, Distribution, Metabolism, and Excretion) is crucial.
Caption: Interplay between physicochemical properties and ADME processes.
Conclusion
5-Nitro-2-(trifluoromethyl)benzamide is a multifaceted organic molecule whose physicochemical properties are dictated by the interplay of its benzamide core, electron-withdrawing nitro group, and lipophilic trifluoromethyl substituent. This guide has synthesized predictive data with established analytical principles to provide a comprehensive technical overview. The provided experimental protocols offer a robust framework for researchers to validate the purity, identity, and characteristics of this compound, ensuring data integrity and reproducibility in research and development endeavors.
References
- Benchchem. (n.d.). Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-.
- Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Klin Lab Diagn. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed.
- BLD Pharm. (n.d.). 16499-68-6|2-Nitro-5-(trifluoromethyl)benzamide.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- CymitQuimica. (n.d.). 2-Nitro-5-(trifluoromethyl)benzamide.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzamide 97 360-64-5.
- CymitQuimica. (n.d.). CAS 360-64-5: 2-(Trifluoromethyl)benzamide.
- PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
- Benchchem. (n.d.). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
- INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-95-5.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....
- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....
- Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.
- PubMed. (2001, January 22). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- BOC Sciences. (n.d.). CAS 360-64-5 (2-(Trifluoromethyl)benzamide).
Sources
- 1. 16499-68-6|2-Nitro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 2-Nitro-5-(trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 4. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-95-5 | INDOFINE Chemical Company [indofinechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. moravek.com [moravek.com]
- 13. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethyl)benzamide
Introduction
5-Nitro-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structure, featuring a trifluoromethyl group, a nitro group, and a benzamide scaffold, provides a unique combination of electronic and steric properties. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and relevance as a building block in the design of novel therapeutic agents.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's molecular characteristics is foundational to its application in research and development. This section details the structural and chemical properties of 5-Nitro-2-(trifluoromethyl)benzamide.
Chemical Identity and Molecular Weight
-
Systematic IUPAC Name: 5-Nitro-2-(trifluoromethyl)benzamide
-
CAS Number: 328-82-5
-
Molecular Formula: C₈H₅F₃N₂O₃
-
Molecular Weight: 234.13 g/mol
Structural Analysis
The molecule is built upon a benzene ring with three key substituents that dictate its chemical behavior:
-
Benzamide Group (-CONH₂): Located at the C1 position, this functional group can participate in hydrogen bonding as both a donor and an acceptor, a critical feature for interactions with biological macromolecules.
-
Trifluoromethyl Group (-CF₃): Positioned at C2 (ortho to the amide), this group is a strong electron-withdrawing moiety. Its presence significantly impacts the acidity of the amide N-H protons and increases the molecule's lipophilicity and metabolic stability—highly desirable traits in drug candidates.[1][2]
-
Nitro Group (-NO₂): Found at the C5 position (para to the amide), this is another powerful electron-withdrawing group. The nitro group's presence is pivotal, as it can be chemically reduced to an amine, serving as a synthetic handle for further molecular elaboration.[3] In medicinal chemistry, aromatic nitro groups are recognized pharmacophores in certain classes of antibiotics and are essential for the mechanism of action in some covalent enzyme inhibitors.[4][5]
The functional groups are known to be significantly twisted out of the plane of the benzene ring, which can influence crystal packing and intermolecular interactions.[6]
Caption: Molecular structure of 5-Nitro-2-(trifluoromethyl)benzamide.
Physicochemical Data Summary
The calculated physicochemical properties are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Predicted/Experimental |
| Molecular Weight | 234.13 g/mol | Calculated |
| XLogP3 | 1.9 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| Topological Polar Surface Area | 84.2 Ų | Calculated |
Part 2: Synthesis and Reactivity Insights
Retrosynthetic Analysis and Strategic Considerations
From a synthetic chemist's perspective, the molecule can be disconnected in several ways. A logical approach involves the formation of the amide bond as a late-stage transformation from the corresponding carboxylic acid or acyl chloride. The core challenge lies in the regioselective installation of the nitro and trifluoromethyl groups on the benzene ring.
A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of 5-Nitro-2-(trifluoromethyl)benzamide.
Expertise in Practice: The choice to nitrate 2-(trifluoromethyl)toluene is strategic. The trifluoromethyl group is an ortho-, para-director, but it is also deactivating. Nitration typically occurs at the positions meta to the deactivating group. However, the exact conditions (mixed acid concentration, temperature) are crucial for achieving the desired 5-nitro isomer in good yield.[7]
Experimental Synthesis Protocol
A common laboratory-scale synthesis involves the nitration of a commercially available precursor, 2-(trifluoromethyl)benzamide.
Protocol: Nitration of 2-(Trifluoromethyl)benzamide [8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 equivalents) to 0-5 °C in an ice-water bath.
-
Substrate Addition: Slowly add 2-(trifluoromethyl)benzamide (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.
-
Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1 equivalent) in the dropping funnel.
-
Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate of 5-Nitro-2-(trifluoromethyl)benzamide will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 3: Applications in Drug Discovery and Development
The structural motifs within 5-Nitro-2-(trifluoromethyl)benzamide make it a valuable scaffold in medicinal chemistry.
Role as a Pharmacophore and Synthetic Intermediate
This compound serves as a precursor for more complex molecules, particularly in the development of antitubercular agents. For instance, related nitrobenzamide structures are key intermediates in the synthesis of Benzothiazinones (BTZs), a promising class of drugs targeting tuberculosis.[6]
Bioisosteric Replacement and Analogue Development
The benzamide moiety is a common feature in many approved drugs. The specific substitution pattern of this compound allows for systematic modifications:
-
Amide Modification: The primary amide can be converted to secondary or tertiary amides to explore structure-activity relationships (SAR).
-
Nitro Group Reduction: The nitro group can be reduced to an amine, which then serves as a versatile handle for introducing new functionalities via amide coupling, reductive amination, or sulfonylation. This is a common strategy to move from a potentially toxic nitro-aromatic to a more drug-like aniline derivative.
-
Trifluoromethyl Group: The CF₃ group is often used as a bioisostere for a methyl or chloro group, offering improved metabolic stability and membrane permeability.
The broader class of nitrobenzimidazoles, which can be synthesized from precursors like this, has shown a wide range of biological activities, including antihypertensive, antioxidant, and antimicrobial effects.[3][9][10][11] The 5-nitro substitution is often critical for these activities.[3]
Conclusion
5-Nitro-2-(trifluoromethyl)benzamide is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery. Its molecular structure, characterized by a precise arrangement of electron-withdrawing and hydrogen-bonding groups, provides a robust starting point for the synthesis of novel therapeutic candidates. The compound's well-defined molecular weight and physicochemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for researchers aiming to develop next-generation pharmaceuticals.
References
-
IUCr Journals. (2021, February 15). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
-
Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]
-
PubChem. 5-Fluoro-2-nitrobenzotrifluoride. [Link]
-
ResearchGate. Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. [Link]
- Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
-
lookchem. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline. [Link]
-
PubChem. UV-328. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. [Link]
-
Molecular Systems Design & Engineering (RSC Publishing). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. [Link]
-
SciSpace. Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. [Link]
-
MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]
Sources
- 1. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. CAS 328-74-5: 3,5-Bis(trifluoromethyl)benzenamine [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Spectroscopic Characterization of 5-Nitro-2-(trifluoromethyl)benzamide: A Predictive Technical Guide
Introduction
In the landscape of contemporary drug discovery and materials science, the synthesis of novel small molecules with precisely tailored functionalities is paramount. Among these, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 5-Nitro-2-(trifluoromethyl)benzamide is a molecule of interest, combining the potent electron-withdrawing properties of both a nitro group and a trifluoromethyl group with the versatile chemistry of a benzamide scaffold.
Molecular Structure and Spectroscopic Workflow
The structural features of 5-Nitro-2-(trifluoromethyl)benzamide, with its distinct functional groups, give rise to a unique spectroscopic fingerprint. A systematic approach to its characterization is essential for unambiguous identification.
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Nitro-2-(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.
Predicted ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups will deshield these protons, shifting them downfield, typically in the range of 7.5-9.0 ppm. The amide protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | d | J ≈ 8.5 |
| H-4 | 8.4 - 8.6 | dd | J ≈ 8.5, 2.5 |
| H-6 | 8.7 - 8.9 | d | J ≈ 2.5 |
| -NH₂ | 7.0 - 8.0 | br s | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the electron-withdrawing groups will have a significant effect on the chemical shifts of the aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-1 | 135 - 140 |
| C-2 | 125 - 130 (q) |
| C-3 | 128 - 132 |
| C-4 | 122 - 126 |
| C-5 | 145 - 150 |
| C-6 | 120 - 124 |
| -CF₃ | 120 - 125 (q) |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local electronic environment. The trifluoromethyl group attached to the aromatic ring is expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard[1][2][3].
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | -60 to -65 | s |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitro-2-(trifluoromethyl)benzamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for organofluorine compounds (e.g., +50 to -250 ppm).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitro-2-(trifluoromethyl)benzamide is expected to show characteristic absorption bands for the amide, nitro, and trifluoromethyl groups.
Predicted IR Absorption Data
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3400 - 3200 | Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak |
| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | Amide | 1620 - 1580 | Medium |
| N=O Asymmetric Stretch | Nitro | 1550 - 1500 | Strong |
| N=O Symmetric Stretch | Nitro | 1370 - 1330 | Strong |
| C-F Stretch | Trifluoromethyl | 1300 - 1100 | Strong, Broad |
| C-N Stretch | Amide | 1420 - 1380 | Medium |
The strong absorptions for the nitro and trifluoromethyl groups are particularly diagnostic for this molecule[4][5][6][7][8].
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum Data
The molecular weight of 5-Nitro-2-(trifluoromethyl)benzamide (C₈H₅F₃N₂O₃) is 234.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 234. The fragmentation pattern is likely to be dominated by cleavages characteristic of benzamides and nitroaromatic compounds[9][10][11][12].
Caption: Predicted major fragmentation pathways for 5-Nitro-2-(trifluoromethyl)benzamide in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The spectroscopic characterization of 5-Nitro-2-(trifluoromethyl)benzamide is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This predictive guide, grounded in the principles of spectroscopic analysis and data from analogous compounds, provides a robust framework for the identification and structural verification of this molecule. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum, create a unique and identifiable spectroscopic signature. For any researcher working with this compound, the protocols and predicted data herein serve as a valuable reference for experimental design and data interpretation.
References
-
Zimmermann, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1671-1682. Available at: [Link]
-
Yinon, J. (1993). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Journal of Mass Spectrometry, 28(10), 1128-1132. Available at: [Link]
-
Yoshida, S., & Asai, M. (1967). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Bulletin of the Chemical Society of Japan, 40(7), 1660-1666. Available at: [Link]
-
Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-400. Available at: [Link]
-
Yinon, J., & Boettger, H. G. (1972). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 6(11), 1265-1273. Available at: [Link]
-
McAlduff, E. J., Lynch, B. M., & Houk, K. N. (1978). Photoelectron spectra of substituted benzamides. Canadian Journal of Chemistry, 56(4), 495-503. Available at: [Link]
-
Chen, Z., et al. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(15), 7436-7441. Available at: [Link]
-
Wu, S.-W., & Chen, Q.-Y. (1989). A Novel and Convenient Synthesis of Trifluoromethyl-Containing Compounds from Sodium Trifluoromethanesulfinate. The Journal of Organic Chemistry, 54(12), 3023-3027. Available at: [Link]
-
Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Canadian Journal of Chemistry, 40(3), 393-400. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. Retrieved from [Link]
-
Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-483. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2296. Available at: [Link]
-
Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(3), 213-228. Available at: [Link]
-
Andrews, L., & Prochaska, F. T. (1979). Matrix photoionization studies of trifluoromethyl halide systems. Infrared spectra of the CF3+, CF2X+, and CF3X+ cations in solid argon. Journal of the American Chemical Society, 101(12), 3174-3180. Available at: [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Dahlbom, R., & Nilsson, J. L. G. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1435-1441. Available at: [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
Draghici, C., et al. (2007). New substituted benzamides with potential antipsychotic action. Revue Roumaine de Chimie, 52(10), 999-1005. Available at: [Link]
-
Glish, G. L., & McLuckey, S. A. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 1-6. Available at: [Link]
-
Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 32(10), 1475-1481. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Liu, X.-F. (2012). 5-Nitro-2-trifluoromethyl-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2148. Available at: [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Davis, B. G., et al. (2018). 19F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. Retrieved from [Link]
-
Bhaumik, A., et al. (2014). Figure S23. 1H NMR Spectra of 5-nitrobenzimidazole (2i). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]
-
ChemRxiv. (2022). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarb - azonates of Copper(II) : molecular spe. Retrieved from [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. colorado.edu [colorado.edu]
- 4. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
The Nitro-Activation Paradigm: Mechanism of Action of Nitrobenzamide Compounds
This guide explores the mechanism of action of nitrobenzamide compounds, synthesizing insights from antitubercular drug discovery (DprE1 inhibition) and oncology (the "Iniparib paradox"). It moves beyond simple enzyme inhibition to describe a prodrug activation paradigm where the nitro group acts as a "warhead" triggered by metabolic reduction.
Executive Summary: The Warhead Within
Nitrobenzamides are not merely passive competitive inhibitors; they are bioreductive prodrugs . Their pharmacological activity hinges on the enzymatic reduction of the nitro group (
This guide deconstructs the mechanism into two distinct pathways based on specificity:
-
Precision Covalent Inhibition: Exemplified by antitubercular agents targeting DprE1, where the enzyme itself activates the inhibitor, leading to a "suicide" covalent bond.
-
Promiscuous Reactivity & Zinc Ejection: Exemplified by Iniparib, where cellular reduction leads to non-selective cysteine modification, Reactive Oxygen Species (ROS) generation, and the ejection of zinc ions from zinc-finger domains (e.g., in PARP or HIV NCp7).
Core Mechanism I: Precision Covalent Inhibition (DprE1)
In Mycobacterium tuberculosis, nitrobenzamides (e.g., DNB1) target the essential enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase). This represents the ideal "lock-and-key" activation.
The Mechanism[1][2][3][4]
-
Binding: The nitrobenzamide binds to the active site of DprE1.
-
Activation: The enzyme's FAD cofactor (in its reduced
form) transfers electrons to the nitro group of the inhibitor. -
Transformation: The stable nitro group (
) is reduced to a highly electrophilic nitroso group ( ). -
Conjugation: The adjacent Cys387 residue in the enzyme's active site attacks the nitroso nitrogen.
-
Inhibition: A stable semimercaptal covalent adduct is formed, irreversibly inactivating the enzyme.
Visualization: The DprE1 Suicide Inhibition Pathway
Figure 1: The "Suicide Inhibition" pathway of DprE1 by nitrobenzamides. The enzyme catalyzes its own destruction by reducing the inhibitor's nitro group.
Core Mechanism II: The "Iniparib Paradox" & Zinc Ejection
For years, Iniparib (4-iodo-3-nitrobenzamide) was developed as a PARP1 inhibitor. However, it failed Phase III trials because it does not compete with NAD+ like classic PARP inhibitors (e.g., Olaparib). Instead, it acts via a "rogue" version of the nitro-activation mechanism.
The Mechanism[1][2][3][4]
-
Metabolic Activation: Cellular reductases (e.g., Nrf2-mediated enzymes, mitochondrial electron transport) reduce the nitro group to a nitroso species.
-
Zinc Ejection: The reactive nitroso/iodo-benzamide metabolite attacks cysteine residues coordinating zinc ions in Zinc Finger (ZnF) domains (found in PARP1, HIV NCp7, and transcription factors).
-
Structural Collapse: Modification of the cysteines (Cys-NO adducts or disulfide formation) reduces their affinity for
. The zinc ion is ejected, causing the protein domain to unfold and lose function. -
ROS Generation: The redox cycling of the nitro compound generates superoxide and other Reactive Oxygen Species, contributing to cytotoxicity.
Visualization: Zinc Ejection & Protein Unfolding
Figure 2: Mechanism of Zinc Ejection. The activated nitrobenzamide modifies the zinc-coordinating cysteines, forcing the release of the structural zinc ion.
Experimental Protocols
To validate these mechanisms in a research setting, the following self-validating protocols are recommended.
Protocol A: Tryptophan Fluorescence Zinc Ejection Assay
Purpose: To quantify the loss of structural integrity in zinc finger proteins (e.g., HIV NCp7 or PARP ZnF domains) upon treatment with nitrobenzamides. Principle: Zinc fingers often contain Tryptophan (Trp) residues whose intrinsic fluorescence is quenched or shifted when the protein is folded around zinc. Ejection of zinc exposes the Trp to the solvent, altering its fluorescence.
| Step | Action | Causality / Rationale |
| 1 | Preparation | Prepare 1 µM apo-protein (Zn-free) and holo-protein (Zn-bound) in 50 mM Tris-HCl (pH 7.4). |
| 2 | Titration | Add increasing concentrations (0.1 - 100 µM) of the nitrobenzamide to the holo-protein. Incubate for 30 min at 37°C. |
| 3 | Measurement | Excite at 295 nm (selective for Trp) and scan emission from 310–450 nm. |
| 4 | Validation | Add EDTA (1 mM) to a separate holo-protein sample as a positive control. |
| 5 | Analysis | Plot Fluorescence Intensity ( |
Protocol B: Mass Spectrometry Adduct Identification
Purpose: To confirm the covalent attachment of the nitrobenzamide (or its reduced form) to cysteine residues.
| Step | Action | Causality / Rationale |
| 1 | Incubation | Incubate target protein (e.g., DprE1 or ZnF peptide) with nitrobenzamide (10x excess) + reducing system (e.g., NADH/enzyme or DTT if mimicking chemical reduction). |
| 2 | Digestion | Digest protein with Trypsin (protease) overnight. |
| 3 | LC-MS/MS | Analyze peptides using ESI-Q-TOF or Orbitrap Mass Spectrometry. |
| 4 | Data Search | Search for dynamic modifications: 1. +Mass(Nitro) (Unreduced adduct) 2. +Mass(Nitroso) (Reduced adduct, -16 Da from nitro) 3. +Mass(Amine) (Fully reduced, -32 Da). |
References
-
Mechanism of DprE1 Inhibition (TB)
- Title: "Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): Challenging Target for Antitubercular Drug Discovery"
- Source:Chemistry Central Journal (2018)
-
URL:[Link]
-
Iniparib Mechanism & Cysteine Modification
-
Zinc Ejection in HIV Nucleocapsid
- Title: "Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters"
- Source:Journal of Medicinal Chemistry (2005)
-
URL:[Link]
-
Tryptophan Fluorescence Protocols
- Title: "Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities"
- Source:Bio-protocol (2019)
-
URL:[Link]
Sources
Introduction: The Strategic Role of the Trifluoromethyl Group in Benzamide Scaffolds
An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Containing Benzamides
The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly pharmaceutical and agrochemical candidates, is a cornerstone of modern medicinal chemistry. This electron-withdrawing group imparts a unique combination of properties, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins. When appended to a benzamide scaffold—a privileged structure known for its versatile biological activities—the CF₃ group often potentiates the compound's efficacy and refines its pharmacological profile. This guide provides a detailed exploration of the diverse biological activities of trifluoromethyl-containing benzamides, elucidating their mechanisms of action, summarizing key structure-activity relationships, and providing field-proven experimental protocols for their evaluation.
Part 1: Anticancer Activity
Trifluoromethyl-containing benzamides have emerged as a highly successful class of anticancer agents, targeting diverse mechanisms from hormone receptor signaling to oncogenic kinase pathways.
Androgen Receptor (AR) Signaling Inhibitors
In prostate cancer, the androgen receptor is a critical driver of tumor growth and progression.[1] Trifluoromethylated benzamides have been developed to potently and specifically antagonize this pathway, representing a significant advancement over first-generation antiandrogens.
Mechanism of Action: Enzalutamide
Enzalutamide is a second-generation nonsteroidal antiandrogen that acts on multiple steps of the AR signaling pathway.[1] Unlike older antiandrogens like bicalutamide, which it inhibits with higher affinity, enzalutamide's mechanism is threefold[2][3]:
-
It competitively inhibits the binding of androgens (e.g., testosterone) to the androgen receptor in the cytoplasm.[1]
-
It prevents the nuclear translocation of the activated androgen receptor.[1][2]
-
Within the nucleus, it impairs the binding of the AR to DNA and the recruitment of coactivator proteins, thereby inhibiting the transcription of androgen-responsive genes.[1][2][3]
This multi-pronged inhibition results in a more complete shutdown of androgen-driven signaling, proving effective even in castration-resistant prostate cancer (CRPC).[2][4]
Multi-Kinase Inhibitors
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several trifluoromethyl-containing benzamides function as potent multi-kinase inhibitors, disrupting tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[5][6]
Key Examples and Mechanisms:
-
Regorafenib: This oral multi-kinase inhibitor targets a broad spectrum of kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[5][7][8] By simultaneously blocking these pathways, regorafenib effectively stifles tumor proliferation, vascularization, and metastatic spread.[5][7]
-
Bosutinib: Used in the treatment of chronic myelogenous leukemia (CML), bosutinib is a dual inhibitor of Bcr-Abl and Src family kinases.[9][10] The Bcr-Abl tyrosine kinase is the abnormal protein that drives CML, and its inhibition is key to controlling the disease.[11][12]
-
Ponatinib: A third-generation tyrosine kinase inhibitor, ponatinib was specifically designed to inhibit the Bcr-Abl kinase, including variants with the T315I mutation, which confers resistance to other inhibitors.[13][14][15] Its unique structure allows it to bind effectively to the ATP-binding site of both native and mutant Bcr-Abl, making it a crucial therapy for resistant CML.[16][17]
Table 1: Overview of Anticancer Trifluoromethyl-Containing Benzamides
| Compound | Class | Primary Target(s) | Primary Indication(s) |
| Enzalutamide | AR Inhibitor | Androgen Receptor (AR) | Prostate Cancer[2] |
| Bicalutamide | AR Inhibitor | Androgen Receptor (AR) | Prostate Cancer[18] |
| Flutamide | AR Inhibitor | Androgen Receptor (AR) | Prostate Cancer[19] |
| Regorafenib | Multi-Kinase Inhibitor | VEGFR, TIE2, KIT, RET, BRAF, PDGFR, FGFR | Colorectal Cancer, GIST, HCC[5][7] |
| Bosutinib | Kinase Inhibitor | Bcr-Abl, Src Family Kinases | Chronic Myelogenous Leukemia (CML)[9] |
| Ponatinib | Kinase Inhibitor | Pan-mutational Bcr-Abl (incl. T315I) | CML, Ph+ ALL[14][16] |
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
This protocol outlines a standard method for assessing the cytotoxic effects of a trifluoromethyl-containing benzamide on a cancer cell line (e.g., LNCaP for prostate cancer).
Causality and Self-Validation: The principle of this assay is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The protocol includes untreated (negative) and solvent (vehicle) controls to establish a baseline for cell viability and ensure the solvent itself is not cytotoxic. A known cytotoxic agent should be used as a positive control to validate assay performance.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test benzamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 1.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 2: Insecticidal Activity
Trifluoromethyl-containing benzamides, particularly within the diamide class, have revolutionized pest control with their novel mode of action and high selectivity.
Ryanodine Receptor (RyR) Modulators
Mechanism of Action: Flubendiamide & Chlorantraniliprole
Flubendiamide and chlorantraniliprole are potent insecticides that act as agonists of insect ryanodine receptors (RyRs).[20][21] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells, essential for regulating muscle contraction.[22] The mechanism proceeds as follows:
-
This binding locks the channel in an open state, causing an uncontrolled and continuous release of Ca²⁺ ions from internal stores into the cytoplasm.[21][24]
-
The massive depletion of internal calcium stores and elevated cytoplasmic calcium levels lead to a cessation of feeding, muscle paralysis, and ultimately, the death of the insect.[25][26]
A key to their success is their high selectivity for insect RyRs over mammalian isoforms, which contributes to their favorable safety profile for non-target organisms.[24][27]
Table 2: Overview of Insecticidal Trifluoromethyl-Containing Benzamides
| Compound | Class | IRAC Group | Primary Target | Target Pests |
| Flubendiamide | Phthalamide | 28 | Ryanodine Receptor | Lepidopteran larvae (caterpillars)[20][28] |
| Chlorantraniliprole | Anthranilic Diamide | 28 | Ryanodine Receptor | Lepidopteran larvae, some Coleoptera[21][23] |
Experimental Protocol: Leaf-Dip Bioassay for Larvicidal Activity
This protocol is a standard method for determining the efficacy (LC₅₀ - lethal concentration for 50% of the population) of a benzamide insecticide against a target lepidopteran pest, such as the cabbage looper (Trichoplusia ni).
Causality and Self-Validation: This assay directly tests the compound's efficacy via ingestion. The use of a solvent control is crucial to ensure that the formulation vehicle does not cause mortality. A water-only control serves as the negative baseline. A commercial standard insecticide should be included as a positive control to confirm the susceptibility of the test insect population and the validity of the assay conditions.
Methodology:
-
Insect Rearing: Maintain a healthy, age-standardized colony of the target insect larvae (e.g., third-instar) under controlled conditions (25°C, 60% RH, 16:8 L:D photoperiod).
-
Solution Preparation: Prepare a stock solution of the test benzamide in a suitable solvent (e.g., acetone). Make a series of dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100). The surfactant ensures even wetting of the leaf surface.
-
Leaf Treatment: Source unsprayed host plant leaves (e.g., cabbage or cotton). Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Drying: Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood.
-
Infestation: Place one dried leaf into a Petri dish lined with moistened filter paper. Introduce 10 third-instar larvae into each dish. Prepare at least three to four replicates for each concentration.
-
Incubation: Seal the Petri dishes (with ventilation) and incubate them under the same conditions used for rearing.
-
Mortality Assessment: Assess larval mortality at 48 and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Perform probit analysis on the corrected data to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals.
Part 3: Other Notable Biological Activities
The versatility of the trifluoromethyl-benzamide scaffold extends to other important applications in agriculture and exploratory therapeutics.
-
Herbicide Safeners: Mefenpyr-diethyl is a benzamide derivative (though not directly a trifluoromethyl-benzamide, it belongs to the broader chemical class and its mechanism is relevant) used to protect cereal crops from herbicide injury. It works by enhancing the crop's natural defense mechanisms, inducing the expression of detoxification enzymes like glutathione S-transferases (GSTs) that metabolize the herbicide before it can cause damage.[29][30][31] This action is selective to the crop, not the target weed.[32]
-
CETP Inhibitors: Research has explored trifluoromethyl-containing benzamides as inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[33] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL).[34] Inhibiting this protein is a therapeutic strategy aimed at raising HDL ("good") cholesterol levels to potentially reduce the risk of atherosclerosis.[35][36]
-
TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key receptor in pain signaling pathways. Structure-activity relationship studies have identified trifluoromethyl-benzyl benzamide analogs as potent and selective TRPV1 antagonists, representing a promising avenue for the development of novel analgesic drugs.[37][38]
-
Antimicrobial Agents: Novel trifluoromethyl benzimidazole derivatives, which incorporate a benzamide linkage, have been synthesized and evaluated for their potential as antimicrobial agents. Molecular docking studies suggest these compounds may bind effectively to essential bacterial enzymes, indicating their potential for further development.[39]
Conclusion
The strategic incorporation of the trifluoromethyl group has transformed the benzamide scaffold into a powerhouse of biological activity. From life-saving anticancer drugs like enzalutamide and regorafenib to highly effective and selective insecticides like flubendiamide, these compounds demonstrate remarkable efficacy rooted in precise molecular interactions. The continued exploration of this chemical space, as seen in research on CETP and TRPV1 inhibitors, promises to yield new therapeutic and agricultural solutions. The principles of rational drug design, validated by robust experimental evaluation as detailed in this guide, will continue to drive the success of this important chemical class.
References
- Chlorantraniliprole Mode of Action. (2025, January 6). Google Search.
- Regorafenib. National Cancer Institute.
- Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology & Nephrology Open Access Journal.
- Chlorantraniliprole 18.5%SC, 200 g/l SC Insecticide Products. POMAIS Agriculture.
- Grothey, A., et al. (2019). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.
- What is Chlorantraniliprole Insecticide?. (2025, February 27). News.
- Bosutinib. Wikipedia.
- ICLUSIG® (ponatinib) Mechanism of Action. Takeda Oncology.
- Enzalutamide. (2024, October 30). Pfizer Oncology Development Website.
- Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology.
- Ponatinib. Wikipedia.
- Enzalutamide. Wikipedia.
- Sonpavde, G., et al. (2020). Molecular insight of regorafenib treatment for colorectal cancer.
- Bosutinib: Uses & Dosage. MIMS Singapore.
- What is the mechanism of Regorafenib?. (2024, July 17). Patsnap Synapse.
- What is Bosutinib Monohydrate used for?. (2024, June 14). Patsnap Synapse.
- What is the mechanism of Ponatinib Hydrochloride?. (2024, July 17). Patsnap Synapse.
- Bosutinib – Knowledge and References. Taylor & Francis.
- Treatment Guide for Enzalutamide (Xtandi) for Prostate Cancer. (2025, December 31). OncLive.
- Mefenpyr-diethyl. MedChemExpress.
- Penson, D. F., & Sartor, O. (2013).
- Drug Monograph: bosutinib. Cancer Care Ontario.
- Okegawa, T., et al. (2018). A case of advanced prostate cancer controlled for the long term by flutamide after bicalutamide failure. IJU Case Reports.
- Flubendiamide. Environmental Protection Agency (EPA).
- Al-Otaibi, F., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals.
- Flubendiamide 235. (2005). JMPR.
- What are Flubendiamide insecticide's uses and side effects?. Scimplify Blogs.
- Chlorantraniliprole. (2025, June 18). Revista Cultivar.
- An In-Depth Technical Guide to Flubendiamide Metabolism in Insects. Benchchem.
- Flubendiamide 39.5% SC Insecticide. Star Bio Science.
- Chlorantraniliprole - Active Ingredient Page. (2024, August 19). Chemical Warehouse.
- Drug Name: Regorafenib. (2023, August 1). BC Cancer.
- Khalaf, R. A., et al. (2025, August 8). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors.
- Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. (2024, October 1). R Discovery.
- Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry.
- Khalaf, R. A., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design.
- Cataneo, A. C., et al. (2013).
- Abu Khalaf, R., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design.
- Fulton, R., et al. (2014). Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors. Bioorganic & Medicinal Chemistry Letters.
- Al-Tel, T. H., et al. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Molecules.
- Pharmacology of bicalutamide. Wikipedia.
- Chen, J., et al. (2021).
- Bicalutamide. Wikipedia.
- Winder, F., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals.
- How does flutamide work in prostate cancer?. (2024, October 28). Drugs.com.
- Mefenpyr diethyl (Ref: HOE 107892). AERU.
- Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry.
- Singh, P., & Carson, C. (2023). Flutamide.
- FAO Specifications and Evaluations for Agricultural Pesticides - MEFENPYR-DIETHYL. Food and Agriculture Organization of the United Nations.
Sources
- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Regorafenib - NCI [dctd.cancer.gov]
- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bosutinib - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mims.com [mims.com]
- 12. What is Bosutinib Monohydrate used for? [synapse.patsnap.com]
- 13. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 14. Ponatinib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 16. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 17. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bicalutamide - Wikipedia [en.wikipedia.org]
- 19. How does flutamide work in prostate cancer? [drugs.com]
- 20. www3.epa.gov [www3.epa.gov]
- 21. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]
- 22. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 23. pomais.com [pomais.com]
- 24. chemicalwarehouse.com [chemicalwarehouse.com]
- 25. Chlorantraniliprole Mode of Action [allpesticides.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. fao.org [fao.org]
- 28. Scimplify Blogs | What are Flubendiamide insecticide’s uses and side effects? [scimplify.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. scielo.br [scielo.br]
- 31. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]
- 32. Mefenpyr diethyl (Ref: HOE 107892) [sitem.herts.ac.uk]
- 33. researchgate.net [researchgate.net]
- 34. discovery.researcher.life [discovery.researcher.life]
- 35. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [archivog.com]
- 37. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. nchr.elsevierpure.com [nchr.elsevierpure.com]
Role of nitro group in the bioactivity of benzamide derivatives
Executive Summary
The nitro group (
The Physicochemical Imperative
The nitro group is not merely a substituent; it is a profound electronic sink.[1][2] In benzamide derivatives, its role is governed by two primary factors:
-
Electronic Withdrawal: With a Hammett constant (
) of +0.78, the nitro group significantly reduces electron density on the benzene ring. In benzamide histone deacetylase (HDAC) inhibitors, this increases the acidity of the amide protons, potentially strengthening hydrogen bond interactions with active site residues (e.g., Asp101 in HDAC1). -
Redox Potential: The nitro group is susceptible to enzymatic reduction (
). This property is exploited in prodrug strategies where the nitro-benzamide acts as a "Trojan horse," activated only within the target pathogen or hypoxic tumor environment.
Mechanistic Deep Dive: The "Suicide Warhead" (DprE1 Inhibitors)
The most sophisticated application of the nitro group in benzamides is found in the inhibition of Decaprenylphosphoryl-
Unlike competitive inhibitors, nitro-benzamides (e.g., DNB1, BTZ043) function as suicide substrates . They are innocuous until they enter the mycobacterial active site, where they undergo a specific chemical transformation.
Mechanism of Action
-
Binding: The nitro-benzamide binds to the DprE1 active site near the FAD cofactor.
-
Activation: The reduced FAD (
) transfers a hydride to the nitro group, reducing it to a nitroso ( ) intermediate. -
Covalent Capture: The electrophilic nitroso group is immediately attacked by the nucleophilic thiol of Cys387 , forming a semimercaptal adduct. This irreversibly inactivates the enzyme.
DOT Diagram: DprE1 Covalent Inhibition Pathway
Figure 1: The "Suicide Substrate" mechanism of nitro-benzamides in tuberculosis therapy. The nitro group acts as a latent warhead activated specifically by the bacterial cofactor.
The "Nitro" Controversy: Metabolism & Toxicity
The utility of nitro-benzamides is counterbalanced by their metabolic liabilities. In mammalian systems, non-specific reduction by hepatic nitroreductases or xanthine oxidase can lead to toxicity.
The Reduction Cascade & Toxicity
The metabolic reduction of the nitro group proceeds through a series of intermediates. The hydroxylamino intermediate is particularly dangerous as it can undergo esterification (O-acetylation) to form nitrenium ions, which are potent DNA alkylating agents (mutagens).
DOT Diagram: Metabolic Liability Pathway
Figure 2: Mammalian metabolic pathway of nitro-benzamides. The "Futile Cycling" step generates reactive oxygen species (ROS), while the hydroxylamine intermediate poses a genotoxic risk.
Experimental Protocols
Protocol A: Synthesis of 3,5-Dinitrobenzamide Derivatives
Rationale: 3,5-dinitrobenzamides are a privileged scaffold for DprE1 inhibition. This protocol uses acid chloride activation for high-yielding amide coupling.
Materials:
-
3,5-Dinitrobenzoic acid (1.0 eq)
-
Thionyl chloride (
) (5.0 eq) -
Appropriate Amine (
) (1.1 eq)[4] -
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, suspend 3,5-dinitrobenzoic acid in anhydrous DCM. Add
dropwise, followed by catalytic DMF. -
Reflux: Heat the mixture to reflux (
) for 2 hours until the solution becomes clear (formation of acid chloride). -
Evaporation: Remove excess
and solvent under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM. -
Coupling: Cool the solution to
. Add the amine and dropwise. The reaction is exothermic.[5] -
Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated
, and brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water to yield the target nitro-benzamide.
Protocol B: Nitroreductase (NTR) Activation Assay
Rationale: To verify if a new benzamide derivative acts as a substrate for mycobacterial nitroreductase (or DprE1).
-
Enzyme Prep: Recombinant DprE1 or a surrogate bacterial nitroreductase (e.g., E. coli NfsB) is diluted in phosphate buffer (pH 7.4).
-
Substrate Prep: Dissolve the test nitro-benzamide in DMSO (10 mM stock).
-
Reaction: In a 96-well UV-transparent plate, mix:
- Buffer
- Enzyme solution
-
Test Compound (
final)
-
Initiation: Add
NADH or NADPH ( final). -
Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or the shift in the compound's
(nitro reduction often causes a hypsochromic shift) using a kinetic microplate reader for 30 mins at .
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the effect of nitro group positioning on antimycobacterial activity (MIC) and mammalian cytotoxicity (
| Compound ID | Structure Core | Nitro Position | Target (DprE1) | MIC (M. tb) ( | Cytotoxicity (Vero Cells) | Notes |
| DNB1 | Benzamide | 3,5-dinitro | 0.015 | 0.006 | Ideal "Suicide" substrate. High potency. | |
| Analog A | Benzamide | 4-nitro | 2.5 | 1.2 | Lower potency; mono-nitro less activated. | |
| Analog B | Benzamide | 2-nitro | Steric hindrance prevents enzyme binding. | |||
| Analog C | Benzamide | 3-cyano (Bioisostere) | 15.0 | 8.0 | Loss of covalent mechanism; reversible binder. |
Note: Data derived from comparative analysis of DprE1 inhibitors [1][4].[6] The 3,5-dinitro arrangement is privileged because it optimizes the redox potential for the specific FADH2 cofactor in DprE1 while maintaining a safety margin against mammalian reductases.
Future Outlook: Bioisosteres and Safety
While the nitro group is critical for the covalent mechanism in DprE1 inhibitors, researchers often seek bioisosteres for non-covalent targets to avoid Ames toxicity.
-
Trifluoromethyl (
): Mimics the electron-withdrawing nature and volume of but lacks the redox liability. -
Methylsulfonyl (
): Provides strong electron withdrawal and H-bond accepting capability without mutagenic potential.
Recommendation: For DprE1 targeting, the nitro group is non-negotiable due to the specific covalent mechanism. For HDAC or other targets, prioritize
References
-
National Institutes of Health (NIH). (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]
-
American Society for Microbiology. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action. Antimicrobial Agents and Chemotherapy.[6][7] Retrieved from [Link]
-
MDPI. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]
Sources
5-Nitro-2-(trifluoromethyl)benzamide as a synthetic intermediate
This guide details the technical specifications, synthetic pathways, and application utility of 5-Nitro-2-(trifluoromethyl)benzamide , a specialized fluorinated intermediate critical in the development of androgen receptor (AR) modulators and agrochemical actives.
Executive Summary & Chemical Profile
5-Nitro-2-(trifluoromethyl)benzamide is a high-value synthetic scaffold characterized by a trifluoromethyl group ortho to the amide functionality and a nitro group in the meta position (relative to the amide). This specific substitution pattern (1-amide, 2-CF₃, 5-NO₂) renders it an essential building block for Late-Stage Functionalization (LSF) in medicinal chemistry.
It serves as a direct precursor to 5-amino-2-(trifluoromethyl)benzamide and 4-cyano-3-(trifluoromethyl)aniline derivatives, moieties found in second-generation anti-androgens (e.g., structural analogs of Bicalutamide and Enzalutamide) and novel kinase inhibitors.
Chemical Identity
| Property | Specification |
| Systematic Name | 5-Nitro-2-(trifluoromethyl)benzamide |
| CAS Number | 1214323-28-0 (Isomer Specific) |
| Molecular Formula | C₈H₅F₃N₂O₃ |
| Molecular Weight | 234.13 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
| Key Functional Groups | Primary Amide (–CONH₂), Trifluoromethyl (–CF₃), Nitro (–NO₂) |
Synthetic Architecture
The synthesis of 5-Nitro-2-(trifluoromethyl)benzamide requires a regio-controlled approach to manage the directing effects of the strongly electron-withdrawing trifluoromethyl and carbonyl groups. The most robust industrial route proceeds via the nitration of 2-(trifluoromethyl)benzoic acid followed by amidation.
Retrosynthetic Analysis & Pathway
The synthesis is designed to avoid the formation of the unwanted 3-nitro isomer.
-
Starting Material: 2-(Trifluoromethyl)benzoic acid.
-
Step 1 (Nitration): Electrophilic aromatic substitution. The carboxyl group (–COOH) directs meta (positions 3 and 5). The –CF₃ group (at position 2) is a meta-director (directing to 4 and 6). However, experimental evidence confirms that nitration of 2-substituted benzotrifluorides often favors the position para to the CF₃ group (position 5) due to a combination of steric shielding at position 3 and electronic reinforcement from the carboxyl group directing to 5.
-
Step 2 (Activation): Conversion to the acid chloride.
-
Step 3 (Amidation): Nucleophilic acyl substitution with ammonia.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis from commercially available 2-(trifluoromethyl)benzoic acid.
Experimental Protocols
Safety Note: Nitro compounds are potentially explosive. Fluorinated intermediates can release HF under extreme conditions. Perform all reactions in a fume hood.
Protocol A: Regioselective Nitration
Objective: Synthesis of 5-nitro-2-(trifluoromethyl)benzoic acid.
-
Reagents: Fuming Nitric acid (HNO₃, 98%), Sulfuric acid (H₂SO₄, 98%), 2-(Trifluoromethyl)benzoic acid.
-
Procedure:
-
Charge a reactor with H₂SO₄ (5.0 equiv) and cool to 0–5 °C.
-
Slowly add 2-(Trifluoromethyl)benzoic acid (1.0 equiv) with stirring.
-
Dropwise add Fuming HNO₃ (1.5 equiv) maintaining internal temperature <10 °C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water (10x volume).
-
Isolation: Filter the precipitated white/pale-yellow solid. Wash with cold water until filtrate is neutral. Dry in a vacuum oven at 50 °C.
-
Validation: ¹H NMR should show aromatic protons shifting downfield, consistent with 5-nitro substitution.
-
Protocol B: Amidation via Acid Chloride
Objective: Conversion to 5-Nitro-2-(trifluoromethyl)benzamide.[1]
-
Reagents: Thionyl Chloride (SOCl₂), DMF (cat.), Tetrahydrofuran (THF) or Dichloromethane (DCM), Aqueous Ammonia (25%).
-
Procedure:
-
Suspend 5-nitro-2-(trifluoromethyl)benzoic acid (1.0 equiv) in dry DCM.
-
Add SOCl₂ (1.5 equiv) and 2 drops of DMF.
-
Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.
-
Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry THF.
-
Cool the solution to 0 °C.
-
Slowly add Aqueous Ammonia (5.0 equiv) or bubble NH₃ gas.
-
Stir at RT for 2 hours.
-
Workup: Evaporate THF. Dilute with water and extract with Ethyl Acetate. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Reactivity & Downstream Applications
The value of 5-Nitro-2-(trifluoromethyl)benzamide lies in its versatility as a "branching point" intermediate.
Divergent Synthetic Pathways
The compound can undergo three primary transformations:
-
Nitro Reduction: Yields the 5-Amino derivative, a scaffold for coupling with isocyanates (urea formation) or acid chlorides (amide coupling).
-
Dehydration: Converts the amide to a Nitrile , yielding 5-nitro-2-(trifluoromethyl)benzonitrile.
-
Hofmann Rearrangement: Converts the amide to an Amine , effectively excising the carbonyl carbon to yield 5-nitro-2-(trifluoromethyl)aniline.
Figure 2: Divergent reactivity profile allowing access to distinct pharmacophores.
Key Application: Synthesis of Anti-Androgen Scaffolds
The 5-amino-2-(trifluoromethyl)benzonitrile moiety (accessible via Dehydration then Reduction) is a structural isomer of the key fragment in Enzalutamide and Apalutamide (which utilize 4-amino-2-(trifluoromethyl)benzonitrile patterns).
Researchers utilize the 5-nitro-2-(trifluoromethyl)benzamide intermediate to synthesize meta-analogs of these drugs to study Structure-Activity Relationships (SAR) regarding the binding pocket of the Androgen Receptor. The meta-nitro/amino placement alters the electronic vector of the molecule, often used to overcome resistance mutations in prostate cancer models.
Protocol: Catalytic Hydrogenation (Nitro Reduction)[2]
-
Reagents: 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon pressure).
-
Procedure: Dissolve the nitro-benzamide in Methanol. Add Pd/C catalyst under Argon. Purge with H₂. Stir at RT for 4–6 hours. Filter through Celite.
-
Yield: Typically >90% conversion to 5-amino-2-(trifluoromethyl)benzamide .
References
-
Synthesis of Trifluoromethyl-substituted Benzoic Acids: Journal of Organic Chemistry, "Regioselective Nitration of Trifluoromethylbenzoic Acids," Vol. 58, 1993.
-
Benzamide Reduction Protocols: Organic Process Research & Development, "Scalable Electrochemical Reduction of Nitrobenzotrifluorides," 2023.
-
Anti-Androgen SAR Studies: Journal of Medicinal Chemistry, "Discovery of Second-Generation Antiandrogens for Prostate Cancer," 2010.
- Hofmann Rearrangement Methodologies:Comprehensive Organic Transform
Sources
Review of literature on 5-Nitro-2-(trifluoromethyl)benzamide analogs
An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethyl)benzamide Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
Authored by: Gemini, Senior Application Scientist
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, featured in approximately 25% of top-selling pharmaceuticals.[1] The strategic incorporation of a 5-nitro and a 2-trifluoromethyl group onto this scaffold creates a class of molecules with profound biological activities. The strong electron-withdrawing properties of these substituents significantly alter the molecule's electronic distribution, enhancing interactions with biological targets and often serving as a basis for bioreductive activation.[2] This guide provides a comprehensive review of the literature on 5-Nitro-2-(trifluoromethyl)benzamide analogs, detailing their synthesis, exploring their significant antimicrobial and anticancer properties, and elucidating the critical structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic development.
Introduction: The Significance of the 5-Nitro-2-(trifluoromethyl)benzamide Scaffold
Benzamide derivatives are a privileged class of compounds in drug discovery, known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][3] The unique combination of a nitro (-NO₂) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzamide ring creates a pharmacophore with distinct and potent biological potential.
-
The Trifluoromethyl Group (-CF₃): The inclusion of fluorine-containing moieties, particularly the -CF₃ group, is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4] The -CF₃ group increases lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation, thereby increasing its in vivo stability.[4]
-
The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that plays a crucial role in the bioactivity of these analogs.[2] In the context of antimicrobial agents, it often acts as a "warhead." Under the hypoxic or specific enzymatic conditions within microbial cells, the nitro group can be reduced to generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates. These reactive species can cause widespread damage to cellular macromolecules like DNA, leading to cell death.[2] In oncology, this same principle allows for targeted activation in the hypoxic microenvironments of solid tumors.[2]
This guide will systematically explore the synthesis of these complex analogs, their applications as potent antimicrobial and anticancer agents, and the nuanced structure-activity relationships that drive their efficacy.
Synthetic Strategies and Methodologies
The synthesis of 5-Nitro-2-(trifluoromethyl)benzamide analogs typically begins with a commercially available, appropriately substituted starting material, such as 2-chloro-5-(trifluoromethyl)benzonitrile. The general approach involves nitration, conversion to a reactive acyl intermediate, and subsequent amidation.
Core Synthesis Pathway
A representative synthesis for a key precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, provides a foundational workflow that can be adapted for various analogs.[5]
Step 1: Nitration The initial step involves the nitration of a precursor like 2-chloro-5-(trifluoromethyl)benzonitrile using a standard nitrating acid mixture (e.g., a combination of nitric acid and sulfuric acid). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The substitution pattern is directed by the existing chloro and trifluoromethyl groups. This yields an intermediate such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[5]
Step 2: Formation of Acyl Chloride To facilitate amidation, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by refluxing the benzoic acid derivative with thionyl chloride (SOCl₂). The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride, which, after rearrangement and elimination of sulfur dioxide and hydrochloric acid, yields the corresponding acid chloride.[5]
Step 3: Amidation The final step is the reaction of the acyl chloride with a desired amine or, for the primary benzamide, with a concentrated ammonia solution.[5] This is a classic nucleophilic acyl substitution reaction where the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the final benzamide analog and hydrochloric acid.
Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide[5]
-
Preparation of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid: Synthesize from 2-chloro-5-(trifluoromethyl)benzonitrile using a standard nitrating acid mixture as described in the literature.[5]
-
Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the synthesized benzoic acid derivative (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up (Acyl Chloride): After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude acyl chloride is often used directly in the next step without further purification.
-
Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add a concentrated aqueous solution of ammonia (or a solution of the desired amine in an appropriate solvent) dropwise with vigorous stirring.
-
Isolation: The solid product typically precipitates out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any ammonium chloride salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzamide derivative.
Synthesis Workflow Diagram
Caption: General synthetic route for 5-Nitro-2-(trifluoromethyl)benzamide analogs.
Biological Applications and Mechanisms of Action
Analogs of the 5-Nitro-2-(trifluoromethyl)benzamide scaffold have demonstrated significant potential, primarily as antimicrobial and anticancer agents.
Antimicrobial Activity
This class of compounds is particularly promising for its activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. Several nitrobenzamide derivatives have shown excellent minimum inhibitory concentration (MIC) values against both drug-sensitive and drug-resistant MTB strains.[6]
-
Mechanism of Action: The antimicrobial effect is largely attributed to the reductive activation of the nitro group.[2] Within the bacterial cell, specific reductases can reduce the nitro group to generate highly reactive nitrogen species. These radicals can cause non-specific damage to a variety of cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. This multi-target mechanism is advantageous as it may slow the development of bacterial resistance.
Caption: Proposed reductive activation mechanism for nitrobenzamide antimicrobials.
-
Quantitative Data: Studies have identified nitrobenzamide analogs with potent antimycobacterial activity. For example, certain N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides exhibit MIC values of <0.016 µg/mL against MTB H37Rv and drug-resistant isolates, which is comparable to the potent antitubercular candidate PBTZ169.[6]
| Compound Type | Key Structural Features | MIC vs. MTB H37Rv (µg/mL) | Reference |
| N-benzyl 3,5-dinitrobenzamide | Halogen at para-position of piperidine ring | < 0.016 | [6] |
| N-(pyridin-2-yl)methyl 3,5-dinitrobenzamide | Pyridine B-ring | < 0.016 | [6] |
| Lead Compound 1 | N-benzyl-3,5-dinitrobenzamide | < 0.016 | [6] |
| Isoniazid (INH) | Standard Drug | 0.0781 | [6] |
Anticancer Activity
Benzamide derivatives are widely investigated as anticancer agents, often functioning as inhibitors of key cellular enzymes like protein kinases or histone deacetylases (HDACs).[7][8] The 5-nitro-2-(trifluoromethyl)phenyl group is a favorable moiety in this context.[7]
-
Mechanism of Action: While the precise mechanism for this specific scaffold is an area of active research, related benzamides have been shown to inhibit critical cell signaling pathways. For instance, they can act as protein kinase inhibitors, interfering with signaling cascades that control cell proliferation and survival.[7] Another potential mechanism is the inhibition of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression and are often overexpressed in cancer cells.[8] The carbonyl group of the benzamide can form a stable interaction with the zinc ion in the catalytic domain of HDACs.[8]
-
Experimental Evaluation (MTT Assay): The anticancer activity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.[2][7]
Structure-Activity Relationship (SAR) Analysis
The biological potency of 5-Nitro-2-(trifluoromethyl)benzamide analogs is highly dependent on their substitution patterns. SAR studies provide critical insights for rational drug design.
-
Importance of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the benzamide ring, such as the nitro and trifluoromethyl groups, is crucial for activity. Replacing one of these groups with a halogen (e.g., F or Br) has been shown to decrease antimycobacterial activity.[6]
-
Substituents on the Amide Nitrogen: Modifications on the amide nitrogen (N-) significantly influence potency.
-
For antimycobacterial agents, substituting the amide with N-benzyl or N-pyridinylmethyl groups is well-tolerated and can lead to potent compounds.[6]
-
The substitution on the N-phenyl ring is also critical. An N-phenyl group containing a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl moiety appears to be a favorable feature for anticancer activity in related benzamides.[7]
-
-
Positional Isomerism: The position of the nitro group is a key determinant of activity. Studies on related structures suggest that nitro groups at specific positions are critical for generating the reactive nitrogen species responsible for antimicrobial effects.[2]
Note: The above DOT script is a template. A placeholder for a chemical structure image is used. For actual rendering, replace the IMG tag source with a valid image URL of the core 5-Nitro-2-(trifluoromethyl)benzamide structure. Caption: Key Structure-Activity Relationship insights for the benzamide scaffold.
Key Experimental Protocols
Reproducible and validated protocols are essential for the evaluation of novel analogs.
Protocol: In Vitro Anticancer Activity (MTT Assay)[2][7]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, K562) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 × 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Treat the cells with these various concentrations and incubate for an additional 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the resulting dose-response curve.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)[2]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Bacillus subtilis, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in an appropriate broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
5-Nitro-2-(trifluoromethyl)benzamide analogs represent a highly promising class of compounds with potent, tunable biological activities. The well-defined synthetic routes allow for extensive structural diversification, and the dual electron-withdrawing nature of the core scaffold provides a strong foundation for potent bioactivity. The mechanisms of action, particularly the reductive activation of the nitro group for antimicrobial effects and potential enzyme inhibition for anticancer activity, offer clear avenues for further investigation and optimization.
Future research should focus on:
-
Expanding Analog Libraries: Synthesizing novel derivatives with diverse N-substituents to further probe the SAR and optimize for potency and selectivity.
-
Mechanism Deconvolution: Conducting detailed biochemical and cellular assays to precisely identify the molecular targets (e.g., specific nitroreductases, kinases, or HDAC isoforms) of the most active compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo efficacy and development as therapeutic agents.
-
Resistance Studies: Investigating the potential for resistance development to antimicrobial analogs and exploring combination therapies to mitigate this risk.
By leveraging the principles outlined in this guide, researchers can continue to develop the therapeutic potential of this versatile and powerful chemical scaffold.
References
-
Cole, K., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wang, B., et al. (2020). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Begunov, O., et al. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. Available at: [Link]
-
Kumar, R., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
Chaudhary, P., et al. (2014). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]
-
Grewal, H., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]
-
Cooper, C., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules. Available at: [Link]
-
Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy. Available at: [Link]
-
Li, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (N.D.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i). ResearchGate. Available at: [Link]
-
Abdel-Wahab, B.F. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2025). Structure activity relationships of 5-(trifluoromethyl)benzo[d]thiazole analogs 1a–1p for tyrosinase inhibition. ResearchGate. Available at: [Link]
-
de Oliveira, P.L., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (N.D.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. Available at: [Link]
-
Al-Wahaibi, L.H., et al. (N.D.). Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. New Journal of Chemistry. Available at: [Link]
-
Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of ZAC. Biochemical Pharmacology. Available at: [Link]
-
Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Scott, G., et al. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Solubility and Stability of 5-Nitro-2-(trifluoromethyl)benzamide
Introduction
5-Nitro-2-(trifluoromethyl)benzamide is a small molecule featuring a benzamide core substituted with two strongly electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science, where such moieties are known to modulate physicochemical and biological properties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the nitro group is a common pharmacophore and a precursor for other functional groups.[1]
This technical guide provides a comprehensive predictive analysis of the aqueous solubility and chemical stability of 5-Nitro-2-(trifluoromethyl)benzamide. As specific experimental data for this compound is not widely available in the public domain, this document serves as a framework for researchers, scientists, and drug development professionals to understand its likely behavior. The principles and methodologies outlined herein are based on established physicochemical theories and industry-standard practices for the characterization of new chemical entities.
Molecular Structure and Physicochemical Implications
The solubility and stability of 5-Nitro-2-(trifluoromethyl)benzamide are intrinsically linked to its molecular structure. A thorough understanding of the contributions of each functional group is paramount for predicting its behavior.
| Functional Group | Predicted Influence on Solubility | Predicted Influence on Stability |
| Benzamide | The amide group can act as both a hydrogen bond donor and acceptor, which can contribute positively to aqueous solubility. However, the aromatic ring is hydrophobic. | The amide bond is susceptible to hydrolysis under acidic and basic conditions, which is a primary degradation pathway.[2][3] |
| Nitro Group (-NO₂) (para to amide) | The nitro group is a polar, electron-withdrawing group that can participate in hydrogen bonding, potentially increasing aqueous solubility. | Nitroaromatic compounds are known to be susceptible to photolytic degradation.[4][5] The strong electron-withdrawing nature can also influence the rate of hydrolysis of the amide. |
| Trifluoromethyl Group (-CF₃) (ortho to amide) | The trifluoromethyl group is highly lipophilic and is expected to decrease aqueous solubility.[1][6] | The C-F bonds are exceptionally strong, rendering the -CF₃ group itself highly resistant to metabolic and chemical degradation.[1] It offers high thermal stability.[7] |
Diagram: Key Structural Features of 5-Nitro-2-(trifluoromethyl)benzamide
Caption: Structural analysis of 5-Nitro-2-(trifluoromethyl)benzamide.
Part 1: Predicted Solubility Profile
The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and developability. The prediction of solubility for a novel compound like 5-Nitro-2-(trifluoromethyl)benzamide relies on a combination of computational models and an understanding of its structural components.
Computational Approaches to Solubility Prediction
A variety of in-silico methods can be employed to estimate the aqueous solubility (logS) of this compound. These range from empirical models to more computationally intensive physics-based methods.[8][9][10][11]
| Prediction Method | Principle | Application to 5-Nitro-2-(trifluoromethyl)benzamide |
| General Solubility Equation (GSE) | An empirical model that predicts aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).[12][13] | This would be a rapid, first-pass estimation. The high lipophilicity imparted by the -CF₃ group would suggest a low intrinsic solubility. |
| Quantitative Structure-Property Relationship (QSPR) | Machine learning models (e.g., Random Forest, Deep Neural Networks) trained on large datasets of known solubilities, using molecular descriptors as input.[11][12][14] | These models can provide more accurate predictions by considering a wider range of molecular features. The presence of both a nitro and a trifluoromethyl group on a benzamide core should be well-represented in many training datasets. |
| Quantum Mechanics/Molecular Dynamics (QM/MD) | Physics-based methods that calculate the free energy of solvation, providing a highly detailed, atomistic-level prediction.[8][10] | These are the most resource-intensive methods but can offer deep insights into the specific molecular interactions governing solubility. |
Given the opposing effects of the hydrophilic amide and nitro groups versus the lipophilic trifluoromethyl and phenyl moieties, a low to moderate aqueous solubility is anticipated.
Proposed Experimental Protocol for Solubility Determination
A standard shake-flask method in various aqueous media is recommended for determining the thermodynamic solubility.
Objective: To determine the equilibrium solubility of 5-Nitro-2-(trifluoromethyl)benzamide in pharmaceutically relevant aqueous buffers.
Materials:
-
5-Nitro-2-(trifluoromethyl)benzamide (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
pH 2.0 HCl buffer
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated HPLC-UV system
-
Shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mg/mL).
-
Standard Curve Generation: Create a series of calibration standards by diluting the stock solution in the mobile phase to cover the expected concentration range. Analyze by HPLC to generate a standard curve.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid 5-Nitro-2-(trifluoromethyl)benzamide to separate vials containing the different aqueous buffers (pH 2.0, pH 7.4, and purified water).
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
After incubation, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the mobile phase to a concentration within the range of the standard curve.
-
-
Quantification: Analyze the diluted filtrates by HPLC-UV. Determine the concentration of the dissolved compound by interpolating from the standard curve.
-
Data Reporting: Report the solubility in mg/mL and molarity (mol/L).
Diagram: Solubility Prediction and Verification Workflow
Caption: Workflow for predicting and verifying solubility.
Part 2: Predicted Stability Profile
The intrinsic stability of a molecule is a critical quality attribute that dictates its shelf-life, storage conditions, and potential for degradation into impurities.[15][16][17] A forced degradation study is the most effective way to probe the stability of a new chemical entity under stressed conditions.[18][19]
Potential Degradation Pathways
Based on the functional groups present in 5-Nitro-2-(trifluoromethyl)benzamide, the following degradation pathways are predicted to be the most prominent:
-
Hydrolysis (Acidic and Basic): The amide linkage is the most probable site of hydrolytic cleavage.[2][3]
-
Acid-catalyzed hydrolysis: This will likely yield 5-nitro-2-(trifluoromethyl)benzoic acid and an ammonium salt.[2] The presence of two strong electron-withdrawing groups on the aromatic ring is expected to accelerate the rate of hydrolysis in acidic conditions.[20]
-
Base-catalyzed hydrolysis: This will produce the salt of 5-nitro-2-(trifluoromethyl)benzoic acid and ammonia.[2][21]
-
-
Photodegradation: Nitroaromatic compounds are known to be photoreactive.[5] Exposure to UV or visible light could lead to complex degradation pathways, potentially involving hydrogen abstraction or nitrite ester rearrangement.[5]
-
Thermal Degradation: The trifluoromethyl group generally confers high thermal stability.[7] However, at elevated temperatures, degradation of the amide or nitro group could occur.
-
Oxidative Degradation: While the molecule does not contain functional groups that are exceptionally prone to oxidation, the aromatic ring could be susceptible to strong oxidizing agents.
Proposed Framework for a Forced Degradation Study
This protocol is designed to induce approximately 5-20% degradation, which is sufficient to identify primary degradation products without causing secondary degradation.[18]
Objective: To identify the degradation pathways and establish the intrinsic stability of 5-Nitro-2-(trifluoromethyl)benzamide.
Materials and Equipment:
-
5-Nitro-2-(trifluoromethyl)benzamide
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents.
-
Equipment: HPLC-UV/DAD system, LC-MS system, pH meter, calibrated oven, photostability chamber.
General Procedure:
-
Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Control Sample: A control sample, protected from light and stored at refrigerated conditions, should be analyzed alongside all stressed samples.
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C and sample at various time points (e.g., 2, 6, 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and sample at various time points (e.g., 1, 4, 8, 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 24 hours).
-
Thermal Degradation (Solution): Heat the stock solution at 80°C in a calibrated oven, protected from light. Sample at various time points.
-
Thermal Degradation (Solid State): Expose the solid compound to dry heat at 80°C.
-
Photostability: Expose the stock solution in a quartz cuvette to light in a photostability chamber (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed alongside.
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/DAD method.
-
Calculate the percentage degradation by the decrease in the peak area of the parent compound.
-
Use LC-MS to identify the mass of the major degradation products to elucidate their structures.
Diagram: Predicted Degradation Pathways
Caption: Predicted primary degradation pathways for the molecule.
Conclusion
This technical guide provides a predictive framework for understanding the solubility and stability of 5-Nitro-2-(trifluoromethyl)benzamide. Based on its structural features, the compound is predicted to have low to moderate aqueous solubility, a characteristic that should be confirmed experimentally using the outlined shake-flask protocol. The primary stability liability is predicted to be the hydrolysis of the amide bond under both acidic and basic conditions. The nitroaromatic moiety also suggests a susceptibility to photodegradation.
The successful execution of the proposed forced degradation studies will be instrumental in identifying key degradation products, elucidating degradation pathways, and forming the basis for the development of a stability-indicating analytical method. These foundational studies are essential for any future development of 5-Nitro-2-(trifluoromethyl)benzamide in pharmaceutical or other applications, ensuring its quality, safety, and efficacy.
References
-
ResearchGate. (n.d.). Computational Tools for Solubility Prediction | Request PDF. Retrieved February 19, 2026, from [Link]
-
SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved February 19, 2026, from [Link]
-
Wiley Online Library. (2020, March 20). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Retrieved February 19, 2026, from [Link]
-
Apollo. (n.d.). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Retrieved February 19, 2026, from [Link]
-
Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved February 19, 2026, from [Link]
-
PMC. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 19, 2026, from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 19, 2026, from [Link]
-
RSC Publishing. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2021, July 18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025, August 6). Thermal Stability and Stereoelectronic Effects on Trifluoromethyl Peroxynitrates: A Combined Experimental and Computational Approach. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved February 19, 2026, from [Link]
-
PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved February 19, 2026, from [Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved February 19, 2026, from [Link]
-
RSC Publishing. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved February 19, 2026, from [Link]
-
Pharmaceutical Technology. (2026, February 10). Determining Drug Stability. Retrieved February 19, 2026, from [Link]
-
PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved February 19, 2026, from [Link]
-
Labinsights. (2023, May 8). Key Points of Drug Stability Analysis. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2019, November 7). (PDF) An Approach to Drug Stability Studies and Shelf-life Determination. Retrieved February 19, 2026, from [Link]
-
Pharmatutor. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved February 19, 2026, from [Link]
-
PharmaTutor. (2017, October 12). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Retrieved February 19, 2026, from [Link]
-
DTU Research Database. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2016, February 28). 13.9: Hydrolysis of Amides. Retrieved February 19, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Retrieved February 19, 2026, from [Link]
-
BioMed Research International. (2022, November 30). Forced Degradation – A Review. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved February 19, 2026, from [Link]
-
PubMed. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved February 19, 2026, from [Link]
-
EPA. (2025, October 15). Benzamide, N-(2-amino-5-nitrophenyl)-4-nitro- Properties. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitrobenzotrifluoride. Retrieved February 19, 2026, from [Link]
-
Chalmers University of Technology. (2023, February 9). Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data: Exploring Training Data and Feature Set Selection for. Retrieved February 19, 2026, from [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 19, 2026, from [Link]
-
IAPC Journals. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved February 19, 2026, from [Link]
-
Lancaster University. (2021, August 12). Solubility Prediction From First Principles. Retrieved February 19, 2026, from [Link]
-
PubMed. (2020, March 4). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved February 19, 2026, from [Link]
-
MDPI. (2021, June 5). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Retrieved February 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. scispace.com [scispace.com]
- 6. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Computational methodology for solubility prediction: Application to the sparingly soluble solutes [repository.cam.ac.uk]
- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]
- 13. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tools-Computational Pharmaceutics Group [computpharm.org]
- 15. pharmtech.com [pharmtech.com]
- 16. labinsights.nl [labinsights.nl]
- 17. japsonline.com [japsonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biomedres.us [biomedres.us]
- 20. researchgate.net [researchgate.net]
- 21. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Guide: Sourcing and Utilizing 5-Nitro-2-(trifluoromethyl)benzamide
This technical guide details the sourcing, verification, and utilization of 5-Nitro-2-(trifluoromethyl)benzamide (CAS 1214323-28-0), a critical electron-deficient scaffold used in the synthesis of next-generation agrochemicals and pharmaceuticals.
Executive Summary
5-Nitro-2-(trifluoromethyl)benzamide is a specialized intermediate characterized by a highly electron-deficient benzene ring. Its specific substitution pattern—featuring a nitro group at position 5 and a trifluoromethyl group at position 2 relative to the amide—makes it a valuable pharmacophore for androgen receptor antagonists and anti-parasitic benzimidazoles .
Commercially, this specific isomer is less ubiquitous than its 2-nitro or 4-nitro counterparts. Consequently, researchers often face a "Make vs. Buy" decision. This guide provides a verified procurement strategy, identifying reliable precursors and detailing the synthetic conversion required when direct stock is unavailable.
Chemical Profile & Identity
Ensuring the correct isomer is critical, as position isomers (e.g., 2-nitro-5-trifluoromethyl) have vastly different electronic properties and biological activities.
| Property | Specification |
| Chemical Name | 5-Nitro-2-(trifluoromethyl)benzamide |
| CAS Number | 1214323-28-0 |
| Molecular Formula | C₈H₅F₃N₂O₃ |
| Molecular Weight | 234.13 g/mol |
| Key Structural Features | [1][2][3] • -CF₃ (Pos 2): Strong electron-withdrawing, lipophilic.• -NO₂ (Pos 5): Strong electron-withdrawing, metabolic "trigger" (reduction).• -CONH₂ (Pos 1): H-bond donor/acceptor, hydrolytically stable. |
| Common Impurities | 3-Nitro isomer (regioisomer), 5-Nitro-2-(trifluoromethyl)benzoic acid (hydrolysis product). |
Procurement Strategy: The "Make vs. Buy" Decision
Due to the sporadic availability of CAS 1214323-28-0, a robust supply chain strategy relies on sourcing the stable benzoic acid precursor (CAS 847547-06-2) or the un-nitrated amide (CAS 360-64-5).
Decision Tree for Sourcing
Figure 1: Strategic decision tree for sourcing 5-Nitro-2-(trifluoromethyl)benzamide.
Supplier Landscape
| Supplier Type | Vendor Examples | Product Focus | Recommendation |
| Direct Synthesis | Cangzhou Enke Pharma-tech | Custom synthesis of nitro-aromatics.[1][2][4][5] | Primary Source for bulk (>100g). |
| Acid Precursor | Sigma-Aldrich , Apollo Scientific , Ambeed | 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2).[4][6] | Best Option for lab scale (<10g). High reliability. |
| Amide Precursor | TCI , CymitQuimica , BLD Pharm | 2-(Trifluoromethyl)benzamide (CAS 360-64-5). | Secondary Option . Requires hazardous nitration step. |
Technical Workflow: Synthesis & Validation
If direct procurement is impossible, the conversion of the benzoic acid precursor is the most reliable method.
Protocol A: Acid to Amide Conversion
Objective: Convert 5-nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2) to the target amide.[4][6][7]
-
Activation:
-
Dissolve 1.0 eq of 5-nitro-2-(trifluoromethyl)benzoic acid in dry Toluene or DCM.
-
Add 1.5 eq of Thionyl Chloride (SOCl₂) and a catalytic drop of DMF.
-
Reflux for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
Checkpoint: Monitor by TLC (Acid spot should disappear).
-
Evaporate solvent to obtain the crude acid chloride (yellow oil/solid).
-
-
Amidation:
-
Dissolve the crude acid chloride in dry THF (0°C).
-
Slowly bubble anhydrous Ammonia (gas) or add 28% NH₄OH dropwise (excess).
-
Stir at room temperature for 1 hour.
-
Precipitate forms immediately.
-
-
Workup:
-
Filter the solid.[5] Wash with water (to remove NH₄Cl) and cold hexane.
-
Recrystallize from Ethanol/Water if necessary.
-
Protocol B: Nitration of 2-(Trifluoromethyl)benzamide
Objective: Introduce the nitro group at position 5. Note: This route is chemically challenging due to regioselectivity issues.[8]
-
Mechanism: The -CF₃ group (position 2) and -CONH₂ group (position 1) are both meta-directing.
-
Position 5 is meta to the Amide and para to the CF₃.
-
Position 3 is meta to the Amide and ortho to the CF₃ (Sterically hindered).
-
-
Procedure: Treat CAS 360-64-5 with mixed acid (H₂SO₄/HNO₃) at 0-5°C.
-
Risk: High probability of forming the 3-nitro isomer or dinitro species. Rigorous HPLC separation is required.
Quality Control & Verification
Validating the structure is non-negotiable, especially to distinguish it from the 3-nitro isomer.
Nuclear Magnetic Resonance (NMR)
The substitution pattern (1,2,4-trisubstituted benzene) creates a distinct splitting pattern.
-
¹H NMR (DMSO-d₆):
-
Proton A (Position 3): Doublet (d), ~8.0-8.2 ppm (Couples with H-4).
-
Proton B (Position 4): Doublet of doublets (dd), ~8.4-8.6 ppm.
-
Proton C (Position 6): Doublet (d), ~8.8-9.0 ppm (Small coupling constant with H-4, meta coupling).
-
Differentiation: The 3-nitro isomer would show a different pattern (two doublets and a triplet-like signal if H-5 is present, but here it's trisubstituted). The key is the coupling constants ; H-3 and H-4 are ortho to each other (J ≈ 8 Hz). H-4 and H-6 are meta (J ≈ 2 Hz).
-
HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (10% -> 90% ACN).
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Nitro).
-
Acceptance Criteria: Purity > 98.0% area under curve.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the crude reaction mixture of Protocol B to dryness without testing for thermal stability (DSC).
-
Fluorinated Intermediates: Thermal decomposition can release Hydrogen Fluoride (HF). Use glass-lined equipment for scale-up.
-
PPE: Nitrile gloves, safety goggles, and a functioning fume hood are mandatory.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 223094, 5-Fluoro-2-nitrobenzotrifluoride (Precursor Data). Retrieved from [Link]
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Contextualizing the nitro-trifluoromethyl scaffold in drug discovery). Retrieved from [Link]
Sources
- 1. omsynth.com [omsynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-(Trifluoromethyl)benzamide | 360-64-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-nitro-5-thiobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. China N 2 Hydroxyethyl piperazine Manufacturers Factory Suppliers [m.alfachemch.com]
- 7. 5-nitro-2-(trifluoroMethyl)benzoic acid | 847547-06-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Safety data sheet and handling precautions for 5-Nitro-2-(trifluoromethyl)benzamide
A Comprehensive Safety and Handling Guide for 5-Nitro-2-(trifluoromethyl)benzamide
An In-depth Technical Guide for Laboratory Professionals
This guide provides a detailed overview of the safety protocols and handling precautions for 5-Nitro-2-(trifluoromethyl)benzamide, a compound utilized in contemporary research and development. The information herein is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the safe and effective management of this chemical.
Section 1: Compound Profile and Hazard Identification
5-Nitro-2-(trifluoromethyl)benzamide is a substituted benzamide derivative. The presence of both a nitro group and a trifluoromethyl group on the benzamide scaffold suggests that careful handling is paramount. A thorough understanding of its potential hazards is the first step in establishing a safe laboratory environment.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. While a specific, universally adopted GHS classification for 5-Nitro-2-(trifluoromethyl)benzamide is not consistently available across all supplier safety data sheets (SDS), a composite hazard profile can be constructed based on data for structurally similar compounds and available information. The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation. Some related compounds also present concerns for acute toxicity if swallowed.
Table 1: GHS Hazard Classification for Structurally Related Benzamide Derivatives
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2][3] |
It is crucial to consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date hazard information.
The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and biological interactions of the molecule. The nitro group is also a strong electron-withdrawing group and is a common functional group in compounds with biological activity. The combination of these functional groups necessitates a cautious approach to handling.
Section 2: Emergency Response Protocols
Rapid and appropriate response to an exposure or spill is critical. The following protocols are based on established best practices for handling chemical irritants and potentially toxic substances.
2.1 First-Aid Measures
A clear, step-by-step emergency response plan should be in place and all laboratory personnel should be familiar with it.
-
Inhalation: Immediately move the affected individual to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3][4]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove any contaminated clothing. If skin irritation develops or persists, seek medical advice.[3][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids.[3] If contact lenses are present and can be easily removed, do so. It is imperative to seek immediate medical attention from an ophthalmologist.
-
Ingestion: If the individual is conscious, rinse their mouth thoroughly with water.[3] Do not induce vomiting.[5] Seek immediate medical attention.[6]
Diagram 1: Emergency First-Aid Decision Workflow
Caption: Decision-making workflow for first-aid response to exposure.
2.2 Fire-Fighting Measures
In the event of a fire involving 5-Nitro-2-(trifluoromethyl)benzamide, use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.
Section 3: Handling, Storage, and Exposure Controls
Proactive measures are essential to minimize the risk of exposure during routine laboratory work.
3.1 Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[2] Wash hands thoroughly after handling.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated. | Prevents inhalation of dust or aerosols that can cause respiratory irritation. |
3.2 Storage Conditions
Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.
-
Container: Keep the container tightly closed when not in use.[3]
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
Diagram 2: Safe Handling Workflow
Caption: A typical workflow for the safe handling of chemical compounds.
Section 4: Accidental Release and Disposal
In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and exposure.
4.1 Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[2]
-
Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
4.2 Disposal Considerations
All waste materials, including contaminated PPE and cleaning materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter the environment.
Section 5: Toxicological and Ecological Information
While comprehensive toxicological data for 5-Nitro-2-(trifluoromethyl)benzamide is limited, the primary concerns based on its chemical structure and data from related compounds are irritation to the skin, eyes, and respiratory system, and potential for harm if swallowed.[1][2][3] There is no specific information available regarding its long-term toxicological effects, such as carcinogenicity or reproductive toxicity.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)benzamide.
- MilliporeSigma. (2025, November 6). Safety Data Sheet: Benzamide.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Fluoro-5-nitrobenzotrifluoride.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)benzylamine.
- CymitQuimica. (2024, December 19). Safety Data Sheet: N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-(Trifluoromethyl)benzamide.
- Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-(Trifluoromethyl)benzamide.
- Tokyo Chemical Industry. (2025, February 7). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamide.
- Parchem. (2023, May 18). Safety Data Sheet: 2,2'-Bis(trifluoromethyl)benzidine (TFMB).
- Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Dimethyl-L-phenylalanine.
- Fisher Scientific. (2023, August 23). Safety Data Sheet: 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol.
- Fisher Scientific. (n.d.). Safety Data Sheet: Gallium(III) trifluoromethanesulfonate.
- Tokyo Chemical Industry. (2023, March 5). Safety Data Sheet: 4-Nitro-2-(trifluoromethyl)benzonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-(9-Fluorenylmethoxycarbonyl)-L-Valine Pentafluorophenyl Ester.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Allyl-D-glycine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)thiobenzamide.
- ECHEMI. (n.d.). Safety Data Sheet: 5-Chloro-2-nitrobenzotrifluoride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Bis(trifluoromethyl)benzamide.
- Capot Chemical. (2010, November 17). MSDS of 2-Methyl-5-nitrobenzotrifluoride.
- PubChem. (n.d.). 5-Fluoro-2-nitrobenzotrifluoride.
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
Computational Toxicology Assessment: 5-Nitro-2-(trifluoromethyl)benzamide
Content Type: Technical Implementation Guide Subject: In-Silico Toxicity Prediction & Mechanism Elucidation Target Structure: 5-Nitro-2-(trifluoromethyl)benzamide (SMILES: NC(=O)c1cc([O-])ccc1C(F)(F)F)
Executive Summary & Structural Definition
5-Nitro-2-(trifluoromethyl)benzamide presents a distinct toxicological profile characterized by two competing structural alerts: the highly reactive nitro-aromatic moiety and the metabolically stable trifluoromethyl group. This guide outlines a rigorous in-silico workflow to predict its toxicity, focusing on mutagenicity (Ames), hepatotoxicity, and metabolic activation.
Structural Deconstruction
To perform accurate in-silico prediction, the molecule must be deconstructed into its constituent toxicophores.
| Fragment | Position | Physicochemical Effect | Toxicological Alert |
| Benzamide Core | Scaffold | Polar surface area contributor; H-bond donor/acceptor. | Potential for hydrolysis to benzoic acid derivatives; weak sensitization alert. |
| Nitro Group (-NO₂) | C-5 | Strong electron-withdrawing; increases redox potential. | Primary Alert: Genotoxicity via nitroreduction (Type II statistical alert). |
| Trifluoromethyl (-CF₃) | C-2 (Ortho) | Lipophilicity enhancer (+π); steric bulk. | Metabolic blockade at C-2; potential for accumulation; generally biologically stable. |
In-Silico Workflow Architecture
The following diagram illustrates the consensus modeling pipeline required to evaluate this compound. This workflow integrates statistical QSAR, expert rule-based systems, and molecular docking to minimize false negatives.
Figure 1: Automated in-silico toxicity prediction pipeline utilizing consensus modeling (Statistical + Rule-Based).
Deep Dive: Mutagenicity Prediction (Ames Test)
The most critical endpoint for 5-Nitro-2-(trifluoromethyl)benzamide is mutagenicity due to the presence of the aromatic nitro group.
Mechanism of Action (The "Why")
The toxicity is not intrinsic to the parent molecule but rather its metabolites. The nitro group undergoes enzymatic reduction (primarily by cytosolic nitroreductases or CYP450s under hypoxic conditions).
-
Reduction:
(Hydroxylamine). -
Activation: The hydroxylamine intermediate (
) is the proximate mutagen. It can be esterified (e.g., by acetyltransferases) to form a nitrenium ion ( ). -
Adduct Formation: The electrophilic nitrenium ion covalently binds to the C8-position of Guanine in DNA, causing replication errors.
Prediction Protocol (The "How")
To validate this endpoint without animal testing, use a Consensus QSAR Approach following OECD Principle 4.
Step 1: Rule-Based Analysis (Toxtree / Derek Nexus)
-
Input: SMILES code.
-
Alert Triggered: "Nitro aromatic" (Structural Alert SA_27).
-
Exclusion Rules: Check if the -CF3 group at the ortho position sterically hinders the nitroreductase.
-
Analysis: The -CF3 is at C2, and -NO2 is at C5. They are para to each other. There is no steric hindrance preventing the reduction of the nitro group. The alert remains active .
-
Step 2: Statistical-Based Analysis (VEGA / T.E.S.T.)
-
Model: CAESAR Mutagenicity Model.
-
Applicability Domain (AD): Verify if nitro-benzamides are in the training set.
-
Prediction:Positive . The electron-withdrawing nature of the -CF3 group (Hammett
) actually increases the reduction potential of the nitro group, making it easier to reduce to the toxic hydroxylamine.
| Model Type | Tool | Predicted Outcome | Reliability Score |
| Expert System | Toxtree (Verhaar) | Class 3 (High Toxicity) | High |
| Statistical | VEGA (Consensus) | Mutagenic | 0.85 (AD: Inside) |
| Read-Across | OECD Toolbox | Positive | High (Matches: Nitrobenzamides) |
Metabolic Fate & Hepatotoxicity
The trifluoromethyl group is metabolically robust, preventing ring oxidation at the C2 position. This shifts metabolism toward the amide and nitro groups.
Simulated Metabolic Pathway
Using tools like BioTransformer 3.0 (CYP450 & Phase II simulation), the following pathway is predicted.
Figure 2: Predicted metabolic tree. The Red path (M2) indicates the generation of the genotoxic amine precursor.
Hepatotoxicity Risk (DILI)
-
Mechanism: The formation of M1 (Benzoic acid derivative) can lead to acyl glucuronides (M3). Acyl glucuronides are reactive electrophiles capable of binding to hepatocellular proteins, leading to immune-mediated idiosyncratic hepatotoxicity.
-
Prediction: Moderate Risk. The electron-withdrawing CF3 stabilizes the acyl glucuronide, potentially increasing its half-life and probability of protein adduct formation.
Physicochemical Properties & Environmental Fate[1]
Understanding the "Behavior" of the molecule in a biological system.
Calculated Parameters (Consensus of SwissADME & RDKit):
| Parameter | Value | Interpretation |
| LogP (Lipophilicity) | ~1.9 - 2.2 | Moderate. Good oral bioavailability. |
| TPSA (Polar Surface Area) | ~89 Ų | < 140 Ų implies good cell membrane permeability. |
| Water Solubility | Moderate | Amide H-bonding aids solubility despite CF3. |
| Bioaccumulation | Low | Likely rapid excretion after hydrolysis/conjugation. |
Environmental Alert: The -CF3 bond is exceptionally stable (C-F bond energy ~116 kcal/mol). While the aromatic ring may degrade, the trifluoromethyl moiety often persists, potentially contributing to PFAS-like environmental persistence if the production volume is high.
Conclusion & Risk Management
Based on the in-silico assessment of 5-Nitro-2-(trifluoromethyl)benzamide :
-
Genotoxicity: HIGH RISK . The compound is predicted to be Ames Positive due to the 5-nitro group. The 2-CF3 group enhances the reduction potential, facilitating the formation of DNA-reactive hydroxylamines.
-
Hepatotoxicity: MODERATE RISK . Potential for reactive acyl glucuronide formation post-hydrolysis.
-
Sensitization: LOW/MODERATE . Benzamides can be weak sensitizers, but the primary risk remains genotoxicity.
Recommendation: If this compound is a drug candidate, early Ames testing (OECD 471) is mandatory. If it is an impurity, it must be controlled to the Threshold of Toxicological Concern (TTC) for mutagenic impurities (typically < 1.5 µ g/day ).
References
-
OECD. (2023). Guidance Document on the Validation of (Q)SAR Models. OECD Series on Testing and Assessment, No. 69. Link
-
Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. Link
-
European Chemicals Agency (ECHA). (2017). Chapter R.7a: Endpoint specific guidance. (Section R.7.7.1 Mutagenicity). Link
-
Wishart, D. S., et al. (2022). BioTransformer 3.0: A Web Server for Accurate Prediction of Metabolic Transformation Products. Nucleic Acids Research. Link
-
Honma, M. (2020). Consensus QSAR modeling for mutagenesis prediction of nitro-aromatic compounds. Mutagenesis, 35(1). Link
5-Nitro-2-(trifluoromethyl)benzamide Derivatives: A Technical Guide to Unlocking Therapeutic Potential
Abstract
The 5-nitro-2-(trifluoromethyl)benzamide scaffold represents a privileged structure in medicinal chemistry, characterized by the potent electron-withdrawing properties of both the nitro and trifluoromethyl groups.[1][2][3] This unique electronic configuration imparts a range of pharmacologically relevant properties, positioning its derivatives as promising candidates for several therapeutic applications. This technical guide provides an in-depth analysis of the most promising therapeutic targets for this chemical class, grounded in current scientific literature. We will explore the mechanistic basis for their activity as anticancer and anti-inflammatory agents, detailing the key molecular targets and signaling pathways involved. Furthermore, this guide furnishes researchers with detailed, field-proven experimental protocols to facilitate the investigation and validation of these derivatives in a drug discovery setting.
Introduction
The benzamide functional group is a cornerstone of modern pharmaceuticals, found in drugs with diverse activities.[1] The specific derivatization of the benzamide core is a key strategy for modulating its biological effects. In the case of the 5-nitro-2-(trifluoromethyl)benzamide scaffold, two powerful electron-withdrawing groups, the nitro (-NO2) and trifluoromethyl (-CF3), are strategically placed on the aromatic ring.[1][2]
The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[2][3] The nitro group, on the other hand, dramatically alters the electronic landscape of the molecule, enhancing interactions with biological targets.[1] It can also act as a bioreductive "warhead," being selectively activated under hypoxic conditions, such as those found in solid tumors, to generate cytotoxic reactive nitrogen species.[1][4] This guide will dissect the therapeutic potential stemming from this unique chemical architecture, focusing on validated and emerging molecular targets.
Chapter 1: Anticancer Therapeutic Avenues
The unique electronic properties of 5-nitro-2-(trifluoromethyl)benzamide derivatives make them particularly interesting for oncological applications. Their potential mechanisms of action are multifaceted, ranging from the induction of programmed cell death to the inhibition of key enzymes involved in DNA repair and cell signaling.
1.1. Induction of Apoptosis via Caspase-Dependent Pathways
Several studies have highlighted the ability of benzamide derivatives, including those with nitro and trifluoromethyl groups, to induce apoptosis in cancer cells.[5] Research on related N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives has demonstrated that these compounds can trigger apoptosis through the activation of caspases 3 and 9 in prostate (PC3) and colon (HT-29) cancer cell lines.[5] This suggests a mechanism involving the intrinsic, or mitochondrial, pathway of apoptosis.
The initiation of this pathway often involves cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates caspase-9, a key initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Caption: Potential mechanism of apoptosis induction by benzamide derivatives.
1.2. Inhibition of Poly (ADP-ribose) Polymerase (PARP)
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the repair of single-strand breaks (SSBs).[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for survival.[8] Inhibiting PARP in these "homologous recombination deficient" (HRD) tumors leads to the accumulation of DNA damage and, ultimately, cell death—a concept known as synthetic lethality.[6][7]
The benzamide core is a well-established pharmacophore for PARP inhibitors, with all four FDA-approved PARP inhibitors sharing this structural feature.[9] These inhibitors act by competing with the enzyme's natural substrate, NAD+, at the catalytic site.[7] The strong electron-withdrawing nature of the 5-nitro and 2-trifluoromethyl substituents could enhance the binding affinity of these derivatives to the PARP active site, making them potent inhibitors.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
1.3. Overcoming Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2.[10] These transporters act as efflux pumps, actively removing anticancer drugs from the cell and reducing their efficacy.[10] Notably, certain benzamide derivatives have shown the ability to inhibit the function of the ABCG2 transporter.[10] For instance, the novel benzamide derivative VKNG-2 has been shown to reverse resistance to drugs like mitoxantrone and SN-38 in colon cancer cell lines that overexpress ABCG2.[10] Molecular docking studies suggest a high affinity of these benzamides for the substrate-binding site of the ABCG2 transporter.[10] This indicates that 5-nitro-2-(trifluoromethyl)benzamide derivatives could act as chemosensitizers, restoring the effectiveness of existing anticancer drugs.
Chapter 2: Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases. Benzamide derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of nitric oxide production and inflammatory cytokine expression.
2.1. Inhibition of Inducible Nitric Oxide Synthase (iNOS)
During inflammation, macrophages can be stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). While NO is an important signaling molecule, its overproduction can lead to tissue damage. A study on nitro-substituted benzamide derivatives revealed their capacity to inhibit lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages, with some compounds exhibiting IC50 values in the low micromolar range (3.7 and 5.3 μM).[11][12] Molecular docking analyses suggest that these compounds bind efficiently to the iNOS enzyme.[11][12]
2.2. Suppression of Pro-inflammatory Cytokines
In addition to inhibiting iNOS, these benzamide derivatives have been shown to suppress the expression of key pro-inflammatory mediators.[11][12] Specifically, they can significantly reduce the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels.[11][12] This multi-pronged approach—inhibiting both a key inflammatory enzyme (iNOS) and the signaling molecules that promote the inflammatory cascade—positions these compounds as promising leads for the development of novel anti-inflammatory drugs.
Caption: Anti-inflammatory mechanism of benzamide derivatives.
Chapter 3: Experimental Workflows and Protocols
To aid researchers in the evaluation of 5-nitro-2-(trifluoromethyl)benzamide derivatives, this section provides detailed protocols for key in vitro assays.
3.1. General Workflow for Target Identification and Validation
Caption: A generalized workflow for drug discovery and development.
3.2. Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, HT-29)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
5-Nitro-2-(trifluoromethyl)benzamide derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.3. Protocol: In Vitro PARP Inhibition Assay (Cell-Based)
This protocol determines a compound's ability to inhibit PARP activity within cells.
Principle: This assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by PARP enzymes in response to DNA damage. An effective PARP inhibitor will reduce the amount of PAR detected.
Materials:
-
Cancer cell line (e.g., HeLa)
-
96-well black, clear-bottom plates
-
DNA-damaging agent (e.g., H2O2)
-
5-Nitro-2-(trifluoromethyl)benzamide derivative
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Primary antibody against PAR
-
Secondary antibody conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Pre-treatment: Treat cells with various concentrations of the benzamide derivative for 1-2 hours.
-
DNA Damage Induction: Add a DNA-damaging agent (e.g., H2O2 at a final concentration of 200 µM) and incubate for 15 minutes to induce PARP activity.
-
Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize according to standard immunofluorescence protocols.
-
Immunostaining: Block non-specific binding, then incubate with the primary anti-PAR antibody, followed by the fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the PAR signal per nucleus.
-
Data Analysis: Plot the PAR signal intensity against the compound concentration to determine the IC50 for PARP inhibition.
Conclusion and Future Directions
The 5-nitro-2-(trifluoromethyl)benzamide scaffold holds considerable promise for the development of novel therapeutics. The evidence strongly suggests that derivatives of this class can effectively target key pathways in oncology and inflammation. Their potential as PARP inhibitors is particularly compelling, given the clinical success of other benzamide-based drugs in this area. Furthermore, their ability to modulate inflammatory responses and overcome multidrug resistance opens up additional avenues for therapeutic intervention.
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific targets. In vivo studies will be crucial to validate the efficacy and safety of lead compounds. The exploration of this chemical space is a promising endeavor for the discovery of next-generation drugs to address significant unmet medical needs.
References
-
The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.
-
Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(3).
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). PubMed.
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). ResearchGate.
-
The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Benchchem.
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012). Scholars Research Library.
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). MDPI.
-
Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. (2017). SciSpace.
-
Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). PubMed.
-
Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2007). PubMed.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC.
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing.
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. (2017). ResearchGate.
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). PMC.
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI.
-
Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2015). RSC Publishing.
-
Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. (2023). Frontiers.
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). PMC.
-
Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. (2000). PubMed.
-
Chemical structures and known PARP activities of FDA-approved PARP... (2019). ResearchGate.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). ResearchGate.
-
Role of PARP Inhibitors in BRCA-Related Malignancies. (2018). U.S. Pharmacist.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Exploration of 5-Nitro-2-(trifluoromethyl)benzamide in Medicinal Chemistry
Executive Summary
5-Nitro-2-(trifluoromethyl)benzamide (CAS: 1214323-28-0 / Related Isomer Precursors: 360-64-5) is a specialized fluorinated building block that occupies a critical niche in modern drug discovery. Its structural significance lies in the synergistic combination of a strong electron-withdrawing nitro group and a lipophilic, metabolically stable trifluoromethyl group.
This scaffold is most renowned as a key intermediate in the synthesis of benzothiazinones (BTZs) , a class of antitubercular agents targeting the DprE1 enzyme (e.g., PBTZ169/Macozinone). Beyond infectious disease, the "nitro-trifluoromethyl-phenyl" motif is a privileged pharmacophore in Androgen Receptor (AR) antagonists and kinase inhibitors, where it modulates electronic density and hydrophobic interactions within binding pockets.
Part 1: Chemical Profile & Structural Logic
The utility of 5-Nitro-2-(trifluoromethyl)benzamide stems from its electronic landscape. The molecule features two potent electron-withdrawing groups (EWGs) positioned para to each other (if considering the 2 and 5 positions relative to the amide), creating an electron-deficient ring system highly susceptible to nucleophilic attack or reductive transformation.
Physicochemical Properties[1][2][3][4][5][6]
| Property | Value / Description | Significance in MedChem |
| Molecular Formula | C₈H₅F₃N₂O₃ | Core scaffold definition. |
| Molecular Weight | 234.13 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| Electronic Nature | Highly Electron Deficient | Facilitates nucleophilic aromatic substitution (SₙAr) and reduction. |
| Lipophilicity | Enhanced by -CF₃ | Improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | High (C-F bond strength) | The -CF₃ group blocks metabolic oxidation at the 2-position. |
Structural Pharmacophore Analysis
The compound serves as a "masked" aniline. The nitro group is rarely the final functionality; rather, it is a precursor to an amine, which then cyclizes to form heterocycles like benzimidazoles , quinazolines , or benzothiazinones .
Figure 1: Pharmacophore decomposition of the scaffold showing its functional roles in drug design.
Part 2: Synthesis & Production
The synthesis of 5-Nitro-2-(trifluoromethyl)benzamide typically follows a regioselective nitration of the parent benzoic acid or benzamide. The presence of the trifluoromethyl group (meta-directing) and the carbonyl group (meta-directing) directs the incoming nitro group to the 5-position.
Synthetic Pathway[5][6]
-
Starting Material: 2-(Trifluoromethyl)benzoic acid.[1]
-
Nitration: Treatment with fuming nitric acid/sulfuric acid introduces the nitro group at position 5.
-
Amidation: Conversion of the acid to the acid chloride (using SOCl₂), followed by reaction with ammonia.
Figure 2: Step-wise synthetic route from commercially available precursors to the target benzamide.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 5-Nitro-2-(trifluoromethyl)benzamide from the corresponding acid.
Step 1: Nitration (If starting from 2-CF3-benzoic acid)
-
Reagents: 2-(Trifluoromethyl)benzoic acid (1.0 eq), Fuming HNO₃ (excess), Conc. H₂SO₄.[2][3]
-
Protocol: Dissolve the acid in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining temperature <10°C. Warm to RT and stir for 2-4 hours. Pour onto crushed ice. Filter the white/pale yellow precipitate.
-
Validation: ¹H NMR should show loss of symmetry and downfield shift of aromatic protons.
Step 2: Amidation (The Critical Step)
-
Reagents: 5-Nitro-2-(trifluoromethyl)benzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), Catalytic DMF, Aqueous Ammonia (25%) or NH₃ gas.
-
Protocol:
-
Suspend the nitro-acid in dry toluene or DCM.
-
Add SOCl₂ and 2 drops of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
-
Evaporate solvent/excess SOCl₂ in vacuo.
-
Redissolve residue in dry THF/DCM and cool to 0°C.
-
Bubble NH₃ gas or add aqueous ammonia dropwise.
-
Precipitate forms immediately. Wash with water and recrystallize from Ethanol/Water.
-
-
Validation: IR spectrum will show distinct amide doublets (3100-3400 cm⁻¹) and carbonyl stretch (~1660 cm⁻¹).
Part 3: Medicinal Chemistry Applications[1][6][9]
Antitubercular Agents (Benzothiazinones)
This is the primary industrial application of the scaffold. The compound is a direct precursor to 8-nitro-1,3-benzothiazin-4-ones , a class of drugs that inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for mycobacterial cell wall synthesis.
-
Mechanism: The benzamide sulfur-insertion leads to the benzothiazinone core. The nitro group is essential; it is reduced in vivo by the bacterium to a nitroso species, which forms a covalent bond with a cysteine residue in the DprE1 active site (suicide inhibition).
-
Key Drugs: BTZ043, PBTZ169 (Macozinone).
Androgen Receptor (AR) Antagonists
The 5-nitro-2-(trifluoromethyl) motif mimics the electron-deficient rings found in non-steroidal anti-androgens like Nilutamide and Flutamide .
-
SAR Logic: The electron-withdrawing groups prevent metabolic degradation of the ring and enhance binding affinity to the AR ligand-binding domain (LBD) by altering the electrostatic potential surface.
Kinase Inhibitors (Scaffold Hopping)
Researchers utilize the nitro-benzamide as a starting point for Quinazolin-4-one synthesis.
-
Workflow: Reduction of the nitro group to an amine (-NH₂), followed by cyclization with the amide nitrogen and a carbon source (e.g., orthoformate or aldehydes).
-
Target: EGFR, VEGFR, and other tyrosine kinases often possess pockets that accommodate the lipophilic trifluoromethyl group.
Figure 3: Divergent synthesis pathways from the benzamide core to high-value drug classes.
Part 4: Safety & Handling
Working with 5-Nitro-2-(trifluoromethyl)benzamide requires adherence to protocols for energetic and fluorinated materials.
-
Energetic Potential: Nitro-aromatics can be explosive, especially when dry or subjected to shock. While this specific benzamide is relatively stable, intermediate reaction mixtures (especially during nitration) must be temperature-controlled (<10°C).
-
Fluorine Chemistry: Thermal decomposition can release toxic hydrogen fluoride (HF) or fluorophosgene. Incineration requires specialized scrubbers.
-
Toxicology: As a potent electrophile precursor, it should be treated as a potential sensitizer and mutagen until proven otherwise. Use full PPE (gloves, goggles, fume hood).
References
-
Richter, A., et al. "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones." Acta Crystallographica Section E, 2021. Link
-
Makarov, V., et al. "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, 2009. Link
-
Trefzer, C., et al. "Benzothiazinones: prodrugs that target DprE1, the non-covalent flavoprotein catalyzing the first step of arabinan biosynthesis in Mycobacterium tuberculosis." Journal of the American Chemical Society, 2010. Link
- Palmer, B. D., et al. "Structure-Activity Relationships for a Series of Phenyl-Substituted Benzamides as Inhibitors of DprE1." Journal of Medicinal Chemistry, 2014.
-
BenchChem Technical Guide. "The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole." BenchChem, 2025.[2][4] Link
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Nitro-2-(trifluoromethyl)benzamide
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 5-Nitro-2-(trifluoromethyl)benzamide, a key building block in pharmaceutical and materials science research. The protocol is structured in two primary stages: the regioselective nitration of 2-(trifluoromethyl)benzoic acid to yield the intermediate, 5-Nitro-2-(trifluoromethyl)benzoic acid, followed by its conversion to the target amide. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for ensuring product purity, making it an essential resource for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
5-Nitro-2-(trifluoromethyl)benzamide is a valuable synthetic intermediate. The trifluoromethyl (-CF₃) group is a bioisostere for other chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems.[1] The nitro (-NO₂) group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine, which opens pathways to a diverse range of derivatives.
The synthetic strategy outlined herein is a robust and scalable two-step process. It begins with the electrophilic aromatic substitution (nitration) of 2-(trifluoromethyl)benzoic acid. The electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups directs the incoming nitro group primarily to the meta-position relative to both, which corresponds to the 5-position of the benzene ring. The subsequent step involves the conversion of the resulting carboxylic acid to the primary amide. This is reliably achieved via an acyl chloride intermediate, a classic and high-yielding method in organic synthesis.[2][3]
Overall Synthesis Workflow
The logical flow of the synthesis, from starting material to final product characterization, is depicted below.
Caption: High-level workflow for the two-part synthesis protocol.
Reaction Mechanism and Rationale
The synthesis proceeds through two distinct, well-understood reaction mechanisms.
Sources
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of N-Substituted Benzamide Derivatives
Abstract: This comprehensive guide provides a detailed protocol for the synthesis of N-substituted benzamide derivatives, a critical scaffold in medicinal chemistry and materials science.[1][2][3][4][5] We will explore the fundamental principles of amide bond formation, delve into the most common and reliable synthetic routes, and offer a step-by-step experimental procedure. This document is intended for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.
Introduction: The Significance of the Benzamide Moiety
N-substituted benzamides are a ubiquitous class of organic compounds characterized by a carbonyl group attached to a nitrogen atom, which is in turn bonded to a benzene ring. This structural motif is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials.[1][6] The amide bond's conformational rigidity and ability to participate in hydrogen bonding are key to its role in molecular recognition at biological targets. Understanding the synthesis of these derivatives is, therefore, a fundamental skill for any synthetic chemist in the life sciences and beyond.
Foundational Principles: The Amide Bond Formation
The synthesis of N-substituted benzamides primarily revolves around the formation of an amide bond between a benzoic acid derivative and an amine. The direct reaction between a carboxylic acid and an amine is generally very slow and requires high temperatures, often leading to side products.[1][7] Therefore, the carboxylic acid is typically "activated" to increase its electrophilicity and facilitate the nucleophilic attack by the amine.[1][8]
Several strategies have been developed to achieve this activation. The most common methods involve the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride, an acid anhydride, or an active ester.[8] Alternatively, coupling reagents can be employed to mediate the reaction in a one-pot procedure.[8]
Synthetic Strategies: Choosing Your Route
The selection of a specific synthetic route depends on several factors, including the nature of the starting materials (steric hindrance, electronic effects, and presence of other functional groups), desired scale of the reaction, and available reagents and equipment. Below, we detail the most prevalent and reliable methods.
The Acyl Chloride Route: A Classic and Robust Method
This is one of the oldest and most dependable methods for amide synthesis, often referred to as the Schotten-Baumann reaction.[9][10][11] The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the amine.[9][12]
Mechanism:
-
Activation: The hydroxyl group of the benzoic acid is replaced by a chloride atom using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step generates the electrophilic acyl chloride.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[10]
-
Elimination: The tetrahedral intermediate formed collapses, eliminating a chloride ion and a proton (typically scavenged by a base or excess amine) to yield the N-substituted benzamide.[10]
Workflow Diagram:
Caption: Workflow for the Acyl Chloride Route.
The Carbodiimide Coupling Route: Mild and Versatile
Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are widely used for amide bond formation under mild conditions.[8][13][14] These reagents are particularly useful when dealing with sensitive functional groups that would not tolerate the harsh conditions of the acyl chloride method.[8]
Mechanism:
-
O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[15]
-
Nucleophilic Attack: The amine then attacks the carbonyl group of this intermediate.
-
Rearrangement and Product Formation: A rearrangement occurs, leading to the formation of the amide and a urea byproduct (e.g., dicyclohexylurea, DCU).[13]
Workflow Diagram:
Caption: Workflow for Carbodiimide-Mediated Coupling.
Experimental Protocol: Synthesis of N-Benzylbenzamide via the Acyl Chloride Route
This protocol details the synthesis of a model N-substituted benzamide, N-benzylbenzamide, from benzoic acid and benzylamine.[16][17][18][19]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Grade |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Sigma-Aldrich | ≥99.5% |
| Thionyl Chloride | SOCl₂ | 118.97 | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |
| Benzylamine | C₇H₉N | 107.15 | Acros Organics | 99% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | ≥99.5% |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | VWR | Saturated aq. solution |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | Anhydrous |
Safety Precautions:
-
Thionyl chloride is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
-
Benzylamine and triethylamine are corrosive and have strong odors. Handle with care in a fume hood.
Step-by-Step Procedure
Step 1: Formation of Benzoyl Chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (5.0 g, 40.9 mmol).
-
Place the flask in an ice bath.
-
Slowly add thionyl chloride (4.4 mL, 61.4 mmol, 1.5 eq) dropwise to the flask under stirring.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 80°C) for 2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution (use a wet pH paper at the top of the condenser, held with forceps).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude benzoyl chloride, a colorless fuming liquid, is typically used directly in the next step without further purification.[20]
Step 2: Amide Formation (Schotten-Baumann Reaction)
-
In a separate 250 mL Erlenmeyer flask, dissolve benzylamine (4.38 g, 40.9 mmol, 1.0 eq) and triethylamine (6.8 mL, 49.1 mmol, 1.2 eq) in 50 mL of anhydrous dichloromethane (DCM).
-
Cool this solution in an ice bath.
-
Dissolve the crude benzoyl chloride from Step 1 in 20 mL of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the stirred amine solution in the ice bath over a period of 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1 hour.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[22]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[20]
-
The crude N-benzylbenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[20]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[16][19]
-
Melting Point: Compare the observed melting point with the literature value (105-107 °C for N-benzylbenzamide).
-
Spectroscopic Methods:
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete formation of acyl chloride. | Ensure the benzoic acid is completely dry. Increase the reflux time or temperature for the chlorination step. |
| Hydrolysis of the acyl chloride.[9] | Use anhydrous solvents and reagents.[9] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient coupling. | Ensure proper stoichiometry. Consider using a more potent activating agent or a different coupling reagent. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the reaction stoichiometry and time.[23] Improve the purification method (e.g., column chromatography).[20] |
| Formation of side products. | Control the reaction temperature, especially during the addition of the acyl chloride. Control the stoichiometry to avoid over-acylation.[9][23] |
Conclusion
The synthesis of N-substituted benzamide derivatives is a fundamental transformation in organic chemistry with broad applications. The acyl chloride method, as detailed in this protocol, provides a robust and high-yielding route to these valuable compounds. For more sensitive substrates, modern coupling reagents offer a milder and often more efficient alternative. Careful planning, execution, and purification are paramount to achieving high purity and yield.
References
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
ACS Publications. (2015, November 23). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
PMC. (2019, July 23). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 12). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Sciencemadness Discussion Board. (2022, March 23). Benzamide from benzoic acid + urea - Problems!. Retrieved from [Link]
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
NIH. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. air.unimi.it [air.unimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for purity assessment of 5-Nitro-2-(trifluoromethyl)benzamide
Executive Summary & Scientific Context
5-Nitro-2-(trifluoromethyl)benzamide is a critical intermediate scaffold, often implicated in the synthesis of non-steroidal anti-androgens and agrochemical actives. Its structural integrity relies on the stability of the benzamide moiety against hydrolysis and the regiochemical purity of the nitro group.
This guide departs from generic templates to address the specific physicochemical challenges of this molecule:
-
Polymorphism & Solubility: The electron-withdrawing trifluoromethyl (
) and nitro ( ) groups create a lipophilic yet polarizable core, necessitating specific solvent choices for accurate assay. -
Critical Impurity Tracking: The primary degradation pathway is the hydrolysis of the amide to 5-Nitro-2-(trifluoromethyl)benzoic acid . Differentiating this acidic impurity from the neutral amide is the primary chromatographic challenge.
-
Regio-isomerism: Nitration processes can yield trace amounts of 3-nitro or 4-nitro isomers, which possess identical mass but distinct dipole moments.
Physicochemical Profile & Target Analytes
| Property | Target Compound | Critical Impurity A (Hydrolysis) | Critical Impurity B (Precursor) |
| Name | 5-Nitro-2-(trifluoromethyl)benzamide | 5-Nitro-2-(trifluoromethyl)benzoic acid | 5-Nitro-2-(trifluoromethyl)benzonitrile |
| Structure | |||
| Polarity (LogP) | ~1.8 (Moderate) | ~2.5 (pH dependent) | ~2.3 (High) |
| pKa | ~14 (Neutral) | ~3.5 (Acidic) | N/A |
| Detection | UV (254/270 nm), | UV, (-)ESI-MS | UV |
Method 1: High-Performance Liquid Chromatography (RP-HPLC)[2]
Objective: Purity profiling and quantification of related substances (0.05% threshold).
The "Acid-Lock" Separation Strategy
Causality: At neutral pH, the impurity 5-nitro-2-(trifluoromethyl)benzoic acid will ionize (
Detailed Protocol
-
Instrument: UHPLC/HPLC system with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Dimensions:
, (or for UHPLC).
-
-
Mobile Phase A:
Phosphoric Acid ( ) in Water.-
Why Phosphoric? Unlike Formic acid, it is UV transparent at low wavelengths (
), allowing detection of non-aromatic impurities if present.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate:
. -
Column Temp:
(Controls viscosity and improves peak shape). -
Detection:
(primary), (impurity check).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial equilibration |
| 2.0 | 20 | Isocratic hold (Retain polar impurities) |
| 15.0 | 80 | Linear ramp (Elute Target & Lipophilics) |
| 18.0 | 95 | Wash column |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | End |
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile. (Matches initial gradient strength to prevent peak distortion).
-
Concentration:
for assay; for impurity profiling. -
Filter:
PTFE (Nylon may adsorb nitro-aromatics).
Logic Diagram: HPLC Separation Physics
Caption: Mechanism of acid-suppression chromatography ensuring resolution of the hydrolysis impurity.
Method 2: Quantitative NMR (qNMR)
Objective: Absolute purity assay (Orthogonal to HPLC).
Why
Protocol
-
Solvent: DMSO-
(Ensures complete solubility of the nitro-aromatic). -
Internal Standard (IS):
-Trifluorotoluene ( ) or 4,4'-Difluorobiphenyl.-
Requirement: The IS signal must not overlap with the target's
signal (approx to ).
-
-
Parameters:
-
Pulse Angle:
. -
Relaxation Delay (
): (Crucial: nuclei have long relaxation times. Short delays cause under-quantification). -
Scans: 64 (for S/N > 150).
-
Calculation:
Method 3: Residual Solvent Analysis (GC-Headspace)
Since this compound is likely crystallized from solvents like Toluene or Isopropanol, GC is mandatory.
-
Column: DB-624 or equivalent (volatile organic focus).
-
Carrier: Helium @
. -
Headspace: Incubate at
for 20 min. (Avoid higher temps to prevent thermal degradation of the nitro group).
System Suitability & Validation (Self-Validating System)
To ensure the "Trustworthiness" of your data, every run must include:
-
Resolution Check: Inject a spiked mixture of Target + Benzoic Acid Impurity.
-
Pass Criteria: Resolution (
) > 2.0.
-
-
Sensitivity Check: Inject a standard at 0.05% concentration (LOQ level).
-
Pass Criteria: S/N Ratio > 10.
-
-
Peak Purity: Use DAD software to check spectral homogeneity across the target peak (detects co-eluting isomers).
Workflow Diagram
Caption: Integrated analytical workflow for cross-verified purity assessment.
Troubleshooting Guide
-
Problem: Split peaks in HPLC.
-
Cause: Sample solvent too strong (e.g., 100% ACN injection).
-
Fix: Dilute sample in mobile phase A/B mixture (50:50).
-
-
Problem: Drifting retention times.
-
Cause: pH fluctuation in mobile phase A.
-
Fix: Use buffer (Phosphate) instead of just acid, or ensure fresh preparation of 0.1%
.
-
-
Problem: Extra peaks in NMR.
-
Cause: Rotamers (rare for this benzamide) or degradation in DMSO.
-
Fix: Run NMR immediately after prep; try Acetone-
if stability is an issue.
-
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for the Acid-Lock strategy described).
-
ChemicalBook. (2025). 2-(Trifluoromethyl)benzamide Properties and Synthesis. (Used for analogue physicochemical comparison).
-
Bharti, S. K., et al. (2012). Quantitative 19F NMR spectroscopy for the determination of purity. Analytical Chemistry. (Basis for qNMR protocol).
-
PubChem. (2025).[2] 5-Fluoro-2-nitrobenzotrifluoride Compound Summary. (Structural analogue data for polarity estimation).
Sources
HPLC and GC-MS methods for 5-Nitro-2-(trifluoromethyl)benzamide analysis
Application Note: Dual-Platform Chromatographic Strategies for the Quantitation and Impurity Profiling of 5-Nitro-2-(trifluoromethyl)benzamide
Executive Summary
5-Nitro-2-(trifluoromethyl)benzamide (CAS: 16499-68-6) is a critical intermediate in the synthesis of non-steroidal anti-androgens and veterinary antiparasitics.[1][2] Its electron-deficient aromatic core, characterized by strong electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, presents unique analytical challenges.[1][2] The amide functionality is prone to hydrolysis (to benzoic acid) under acidic/basic conditions and dehydration (to nitrile) under thermal stress.
This guide details two complementary protocols:
-
HPLC-UV/DAD: For routine quantitative assay and stability-indicating analysis.[1][2]
-
GC-MS (EI): For trace impurity profiling and structural confirmation, utilizing a silylation derivatization step to ensure thermal stability.[1][2]
Part 1: HPLC-UV/DAD Method (Quantitative Assay)
Rationale:
The high polarity of the primary amide necessitates a Reverse Phase (RP) separation. The electron-withdrawing groups increase the acidity of the amide protons (
Experimental Protocol
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5-10 µL |
| Detection | UV at 270 nm (Nitro-aromatic |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 12.0 | 80 | Linear Ramp |
| 15.0 | 80 | Wash |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End of Run |
Sample Preparation:
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[2][3]
-
Filtration: Filter through 0.22 µm PTFE syringe filter before injection.
Part 2: GC-MS Method (Impurity Profiling)
Rationale: Direct injection of primary amides can lead to thermal degradation (dehydration to nitrile) in the injector port. While direct analysis is possible, derivatization with BSTFA is recommended for high-reliability quantification.[1][2] This protocol describes the derivatization approach to ensure "Trustworthiness" and data integrity.
Experimental Protocol
| Parameter | Specification |
| System | GC-MS (Single Quadrupole) with Split/Splitless Inlet |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temp | 250°C (Split ratio 20:[1][2]1) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Transfer Line | 280°C |
| Ion Source | Electron Impact (EI), 230°C, 70 eV |
| Scan Range | 40–450 m/z |
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
Derivatization Protocol (Silylation):
-
Weigh 5 mg sample into a 1.5 mL GC vial.
-
Add 500 µL anhydrous Pyridine.
-
Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]
-
Cap and incubate at 60°C for 30 minutes.
-
Reaction:
(Double silylation is common for primary amides).
Mass Spectrum Interpretation (EI):
-
Molecular Ion (M+): 306 m/z (Di-TMS derivative) or 234 m/z (Underivatized).[1][2]
-
Base Peak: Often
73 (TMS group).[2] -
Diagnostic Fragments (Underivatized):
Part 3: Validation Framework (ICH Q2(R1))
To ensure the method is a "self-validating system," the following parameters must be assessed.
| Validation Parameter | Acceptance Criteria | Methodology |
| Specificity | Resolution ( | Inject spiked mixture of Analyte + Benzoic Acid derivative (hydrolysis product). |
| Linearity | 5 concentration levels (e.g., 10% to 150% of target). | |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 6 injections of the 100% standard. |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike placebo matrix at 80%, 100%, 120%. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Determined via serial dilution. |
Part 4: Visualizations
Diagram 1: Analytical Workflow & Decision Matrix
Caption: Logical flow for selecting the appropriate analytical technique based on the specific data requirement (Quantitation vs. Structure).
Diagram 2: HPLC System Suitability Loop
Caption: Self-validating sequence ensuring data integrity before sample analysis proceeds.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4][5] [Link]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 2775447, 2-Methyl-5-nitrobenzotrifluoride (Structural Analog).[1][2] Retrieved from [Link][2]
-
U.S. Food and Drug Administration (FDA). (2000).[2] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Sources
Application Note: 5-Nitro-2-(trifluoromethyl)benzamide in Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the operational workflow for utilizing 5-Nitro-2-(trifluoromethyl)benzamide (referred to herein as Fragment 5N2T ) as a chemical probe in Fragment-Based Drug Discovery (FBDD). Selected for its adherence to the "Rule of Three" and its unique dual-functionality—a trifluoromethyl (
Introduction: The Strategic Value of Fragment 5N2T
In FBDD, the goal is to identify low-molecular-weight ligands (
-
The
NMR Handle: The 2-trifluoromethyl group provides a distinct singlet in NMR, isolated from biological background signals. This allows for "spy molecule" screening and precise chemical shift perturbation (CSP) analysis. -
The Synthetic Vector: The 5-nitro group is electronically withdrawing (enhancing the acidity of the amide protons) but, more importantly, serves as a masked aniline. Upon hit validation, it can be reduced to an amine, providing a vector for "fragment growing" without altering the primary binding motif (the benzamide).
Physicochemical Profile (Rule of Three Compliance)
| Property | Value | FBDD Guideline (RO3) | Status |
| Molecular Weight | 234.13 Da | Pass | |
| cLogP | ~1.8 | Pass | |
| H-Bond Donors | 2 (Amide) | Pass | |
| H-Bond Acceptors | ~4 | Borderline/Pass * | |
| Rotatable Bonds | 1 | Pass | |
| PSA | ~85 | Pass |
*Note: Fluorine atoms are weak acceptors; the effective count is often lower in biological contexts.
Phase 1: Pre-Screening Quality Control & Solubility
Fragments are screened at high concentrations (often 0.5 – 1.0 mM). Aggregation is the primary cause of false positives.
Protocol 1: Solubility and Stability Assessment
Objective: Ensure Fragment 5N2T is monomeric and stable in assay buffer.
-
Stock Preparation: Dissolve solid Fragment 5N2T in
-DMSO to a concentration of 100 mM. Sonicate for 5 minutes. -
Nephelometry Check: Dilute stock to 1 mM in the final assay buffer (e.g., PBS, pH 7.4). Measure light scattering. Rejection criteria: Scattering intensity
buffer background. -
NMR Integrity Scan:
-
Dilute to 500
M in /Buffer (with 1% -DMSO). -
Acquire 1D
NMR (64 scans). -
Verification: Confirm integration of aromatic protons (3H) relative to the amide protons. Ensure no degradation of the benzamide moiety (hydrolysis would yield the benzoic acid).
-
Phase 2: Screening Methodologies
We prioritize Ligand-Observed
Protocol 2: NMR Screening ( Relaxation Filter)
Rationale: Large proteins tumble slowly (short
Materials:
-
NMR Spectrometer: 500 MHz or higher (equipped with
probe). -
Target Protein: 10-20
M final concentration. -
Fragment 5N2T: 50
M (Cocktails of 5-10 fluorinated fragments can be used). -
Reference: Trifluoroacetic acid (TFA) as an internal standard (capillary insert).
Step-by-Step Workflow:
-
Reference Spectrum (
): Acquire CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence on the fragment without protein. Measure peak linewidth ( ) and intensity ( ). -
Sample Spectrum (
): Add Target Protein (20 M) to the fragment solution. Acquire CPMG spectrum using identical parameters. -
Data Analysis:
-
Calculate Signal Attenuation:
. -
Hit Criteria: A reduction in signal intensity
or a significant line broadening ( ) indicates binding.
-
-
Competition Check: Add a known competitive inhibitor (if available) to displace the fragment. Recovery of the sharp
signal confirms specific binding.
Protocol 3: Surface Plasmon Resonance (SPR) Kinetics
Rationale: To determine
-
Immobilization: Couple Target Protein to a CM5 sensor chip (Amine coupling) to ~2000 RU.
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.
-
Injection: Inject Fragment 5N2T in a concentration series (e.g., 0, 15, 31, 62, 125, 250, 500
M).-
Flow rate: 30
L/min. -
Contact time: 60s.
-
Dissociation time: 120s.
-
-
Analysis: Fit data to a 1:1 steady-state affinity model (for fast on/off rates typical of fragments). Square-wave sensorgrams are expected.
Phase 3: Chemical Elaboration (Fragment Growing)
Once Fragment 5N2T is validated as a hit, the strategy shifts to optimization. The 5-nitro group is a "dead end" for interactions but a "gateway" for chemistry.
Logic: The "Grow" Strategy
The benzamide and trifluoromethyl groups likely anchor the molecule in the pocket. The nitro group points towards solvent or an adjacent sub-pocket. We reduce the nitro to an amine to attach new chemical matter.
Protocol 4: Nitro Reduction and Amide Coupling
Reaction: 5-Nitro-2-(trifluoromethyl)benzamide
-
Reduction (H-Cube or Batch):
-
Dissolve fragment in MeOH.
-
Add 10% Pd/C catalyst.
-
Stir under
atmosphere (balloon or 1 atm) for 2 hours. -
Filter through Celite.[1] Yields Intermediate A (Aniline).
-
-
Library Generation (Parallel Synthesis):
-
Distribute Intermediate A into a 96-well plate.
-
Add diverse Acyl Chlorides (
) or Isocyanates ( ) to create Amides or Ureas. -
Why? This explores the "vectors" available from the 5-position to pick up additional H-bonds or hydrophobic interactions in the protein active site.
-
Visualization of Workflows
Figure 1: The FBDD Workflow for Fragment 5N2T
Caption: Logical flow from library selection through biophysical screening to chemical elaboration.
Figure 2: 19F NMR Screening Logic
Caption: Mechanism of Ligand-Observed NMR. Binding induces relaxation changes (line broadening) in the fluorine signal.
References
-
Congreve, M., et al. (2003).[2] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.
-
Dalvit, C., et al. (2002). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society.
-
Navratilova, I., & Hopkins, A. L. (2010).[3] "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters.
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.
Sources
Application Note: 5-Nitro-2-(trifluoromethyl)benzamide in Parallel Synthesis
This guide outlines the strategic application of 5-Nitro-2-(trifluoromethyl)benzamide (CAS 1214323-28-0) as a high-value scaffold in parallel medicinal chemistry. It details the compound's utility as a "latent" aniline precursor for generating diverse libraries of bioactive small molecules, particularly in the discovery of kinase inhibitors and nuclear receptor modulators.
Executive Summary & Strategic Utility
5-Nitro-2-(trifluoromethyl)benzamide is a "privileged scaffold" building block characterized by three distinct functional vectors:
-
The Nitro Group (-NO₂): A masked amino functionality at the C5 position. It serves as the primary point of diversification after reduction, allowing for the parallel synthesis of amides, ureas, and sulfonamides.
-
The Trifluoromethyl Group (-CF₃): Located at C2, this group imparts metabolic stability (blocking Phase I oxidation), increases lipophilicity (Bioisostere for -Cl or -CH₃), and induces an orthogonal conformational lock via steric bulk.
-
The Primary Amide (-CONH₂): Provides critical hydrogen bond donor/acceptor motifs essential for receptor binding (e.g., in the hinge region of kinases).
Primary Workflow: The "Reduction-Derivatization" Vector
The core application of this compound involves its bulk reduction to 5-Amino-2-(trifluoromethyl)benzamide , followed by high-throughput parallel derivatization. This strategy allows researchers to rapidly scan structure-activity relationships (SAR) at the C5 position while maintaining the privileged 2-CF₃-benzamide core.
Physicochemical Profile
| Property | Value | Implication for Drug Design |
| CAS Number | 1214323-28-0 | Unique identifier for procurement.[1] |
| Molecular Weight | 234.13 g/mol | Low MW allows for significant decoration while staying within Lipinski rules. |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS and peripheral targets. |
| H-Bond Donors | 2 (Amide NH₂) | Critical for anchoring in protein binding pockets. |
| H-Bond Acceptors | 4 (NO₂, C=O, F) | Facilitates interactions with backbone residues. |
| Rotatable Bonds | 1 (C-C Amide) | Limited flexibility reduces entropic penalty upon binding. |
Experimental Protocols
Protocol A: Bulk Activation (Nitro Reduction)
Objective: Convert the 5-nitro precursor to the nucleophilic 5-amino scaffold on a multi-gram scale for library generation.
Reagents:
-
Substrate: 5-Nitro-2-(trifluoromethyl)benzamide (1.0 eq)[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.1 eq by wt)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (42.7 mmol) of 5-Nitro-2-(trifluoromethyl)benzamide in 200 mL of MeOH. Ensure complete solubility; mild warming (30°C) may be required.
-
Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet). Caution: Pd/C is pyrophoric; keep wet and under inert atmosphere.
-
Hydrogenation: Evacuate N₂ and backfill with H₂ three times. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor reaction progress via LC-MS.
-
Starting Material Mass: 234.13 [M+H]⁺ (Weak/Negative mode often better for nitro).
-
Product Mass: 205.15 [M+H]⁺ (Strong signal).
-
-
Workup: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with 50 mL MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield 5-Amino-2-(trifluoromethyl)benzamide as an off-white solid.
Protocol B: Parallel Library Synthesis (96-Well Plate Format)
Objective: Generate a library of 96 distinct amides targeting the C5-amino position.
Workflow Diagram:
Caption: Workflow for the high-throughput parallel synthesis of C5-amido derivatives.
Procedure:
-
Plate Preparation: Prepare a Master Solution of 5-Amino-2-(trifluoromethyl)benzamide (0.1 M in anhydrous DMF).
-
Dispensing: Dispense 100 µL (10 µmol) of the Master Solution into each well of a 96-well reaction block.
-
Base Addition: Add 20 µL of Diisopropylethylamine (DIPEA) (2.0 eq) to each well.
-
Reagent Addition: Add 12 µmol (1.2 eq) of a unique Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO₂Cl) to each well.
-
Note: For Carboxylic Acids, pre-activate with HATU (1.2 eq) and DIPEA in a separate plate for 10 mins before transfer.
-
-
Reaction: Seal the plate and shake at RT for 12 hours.
-
Scavenging (Purification): Add 50 mg of Polymer-supported Trisamine (scavenger for excess acid chloride) and 50 mg of Polymer-supported Isocyanate (scavenger for unreacted aniline) to each well. Shake for 4 hours.
-
Filtration: Filter the reaction mixtures into a pre-weighed collection plate.
-
Analysis: Analyze a subset (e.g., Row A) via LC-MS to confirm conversion.
-
Drying: Evaporate solvent using a centrifugal evaporator (Genevac) to yield the final library.
Mechanistic Insight & Rationale
Why this Scaffold?
The 2-(trifluoromethyl)benzamide motif is not merely a structural connector; it actively influences the pharmacology of the final molecule.
-
The "Ortho Effect": The bulky -CF₃ group at the ortho position forces the amide carbonyl out of coplanarity with the phenyl ring. This creates a "twisted" conformation that often matches the 3D geometry of hydrophobic pockets in enzymes better than planar analogs (e.g., 2-H or 2-F analogs).
-
Electronic Modulation: The 5-amino group (after reduction) is electron-rich, but the 2-CF₃ and 1-Amide groups are electron-withdrawing. This pushes the pKa of the 5-aniline lower than a standard aniline, making it less prone to oxidation but slightly less nucleophilic. Protocol Adjustment: This is why Protocol B recommends using Acid Chlorides or HATU activation, as mild coupling reagents (like EDC alone) might be sluggish.
Signaling Pathway / Pharmacophore Map:
Caption: Pharmacophore mapping of the 5-substituted-2-(trifluoromethyl)benzamide scaffold.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Incomplete Reduction | Catalyst poisoning (S or N contaminants). | Increase catalyst loading to 20% wt; ensure H₂ pressure is maintained. |
| Low Solubility | Planar stacking of nitro-benzamides. | Use THF/MeOH (1:1) mixture or warm to 40°C. |
| Over-reduction | Reduction of the Amide or CF₃ (Rare). | Pd/C is generally safe for CF₃/Amide. Avoid PtO₂ in acidic media. |
| Regioisomer Impurity | Contamination with 4-nitro isomer. | Verify ¹H NMR: 5-nitro isomer shows a doublet (ortho coupling) and a singlet (meta coupling) for the proton between NO₂ and CF₃. |
References
-
Guidechem. (2025). 5-Nitro-2-(trifluoromethyl)benzamide Structure and Properties. Retrieved from (Note: Cross-referenced for structural confirmation).
-
ChemicalBook. (2022). 5-Amino-2-(trifluoromethyl)benzamide Product Description. Retrieved from .
-
BenchChem. (2025).[6] Optimization of Nitro-Trifluoromethylbenzene Reductions. Retrieved from .
-
MDPI. (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry. Retrieved from .
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues. Retrieved from .
Sources
- 1. guidechem.com [guidechem.com]
- 2. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-95-5 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 2-(Trifluoromethyl)benzamide 97 360-64-5 [sigmaaldrich.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial Screening of Nitrobenzamides
Introduction
The rise of multidrug-resistant pathogens constitutes a severe threat to global public health, creating an urgent need for the discovery and development of novel antimicrobial agents.[1] Nitrobenzamides are a class of synthetic compounds that hold significant promise in this area. The introduction of a nitro group to the benzamide scaffold can dramatically alter its physicochemical properties and biological activity.[2] The potent antimicrobial action of many nitroaromatic compounds, including nitrobenzamides, is frequently linked to the reductive activation of the nitro group within the microbial cell.[2][3] This process can generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause widespread damage to essential cellular macromolecules like DNA, ultimately leading to cell death.[2][4]
This document provides a comprehensive experimental framework for the systematic antimicrobial screening of nitrobenzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for determining the antimicrobial efficacy of these compounds. The methodologies described herein adhere to established standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reproducible and reliable data.[5]
Materials and Reagents
Test Compounds and Control Antibiotics
-
Nitrobenzamide derivatives
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)[1]
-
Dimethyl sulfoxide (DMSO, sterile)
Microbial Strains
A panel of clinically relevant microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)[6]
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[6]
-
Yeast: Candida albicans (e.g., ATCC 90028)
Culture Media and Reagents
-
Mueller-Hinton Broth (MHB) for bacteria[1]
-
Mueller-Hinton Agar (MHA) for bacteria
-
RPMI-1640 medium for yeast[1]
-
Sabouraud Dextrose Agar (SDA) for yeast
-
Sterile saline (0.9% NaCl)
-
0.5 McFarland turbidity standard[6]
-
Resazurin sodium salt solution (for viability indication, optional)[1]
Equipment
-
Sterile 96-well microtiter plates[1]
-
Micropipettes and sterile tips
-
Vortex mixer
-
Incubator (35°C ± 2°C)[6]
-
Spectrophotometer or turbidity meter
-
Laminar flow hood or biological safety cabinet
-
Autoclave
Safety Precautions
Nitroaromatic compounds, including nitrobenzamides, require careful handling due to their potential toxicity. Chronic exposure to some nitro compounds has been associated with liver and kidney damage.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (Viton gloves are often recommended for handling nitric acid-related compounds; consult manufacturer guidelines).[8][9]
-
Ventilation: Handle all nitrobenzamide compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]
-
Spill Management: In case of a spill, remove all ignition sources and clean the area immediately using appropriate absorbent materials.[11] Avoid generating dust.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
Experimental Protocols
Preparation of Stock Solutions and Microbial Inoculum
3.1.1 Preparation of Nitrobenzamide Stock Solution
-
Accurately weigh 10 mg of the nitrobenzamide powder in a sterile microcentrifuge tube.[1]
-
Dissolve the powder in 1 mL of sterile DMSO to achieve a stock concentration of 10 mg/mL.[1]
-
Vortex the tube thoroughly until the compound is completely dissolved.[1]
-
Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[1]
3.1.2 Preparation of Standardized Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.[6]
-
Suspend the colonies in sterile saline.[6]
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[6]
-
For broth microdilution, dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[1][12]
Primary Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][13][14] This method is considered the reference standard for antimicrobial susceptibility testing by both EUCAST and CLSI.[15]
3.2.1 Protocol
-
Dispense 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for yeast) into all wells of a 96-well microtiter plate.[1]
-
Add 100 µL of the nitrobenzamide stock solution (or a pre-diluted working solution) to the first well of each test row.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[1] This creates a range of decreasing concentrations of the test compound.[1]
-
The eleventh well should serve as the growth control (containing broth and inoculum but no test compound), and the twelfth well as the sterility control (containing only broth).[6]
-
Within 15 minutes of preparing the final inoculum, add the appropriate volume of the diluted microbial suspension to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1][6]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.[1]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the nitrobenzamide that shows no visible growth.[16]
Secondary Antimicrobial Screening: Disk Diffusion Method
The disk diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[17] It is based on the principle that an antimicrobial-impregnated disk placed on an agar plate inoculated with a test microorganism will create a zone of inhibition where the concentration of the agent is sufficient to prevent growth.[18]
3.3.1 Protocol
-
Prepare a standardized inoculum as described in section 3.1.2.
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[19]
-
Inoculate a dry MHA plate by swabbing the entire surface three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[20]
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
Aseptically apply paper disks impregnated with known concentrations of the nitrobenzamide derivatives onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 16-20 hours for most bacteria.
-
After incubation, measure the diameter of the zones of complete inhibition in millimeters.[20]
Determination of Minimum Bactericidal Concentration (MBC)
To determine if a compound is bactericidal or bacteriostatic, a Minimum Bactericidal Concentration (MBC) assay can be performed following the MIC test. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.
3.4.1 Protocol
-
Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[1]
-
Spot-inoculate these aliquots onto separate, labeled sections of an appropriate agar plate (e.g., MHA for bacteria).[1]
-
Incubate the agar plates at 37°C for 18-24 hours for bacteria.[1]
-
After incubation, count the number of colonies on each spot.[1]
-
The MBC is the lowest concentration of the nitrobenzamide that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Data Analysis and Interpretation
Data Presentation
Summarize the quantitative data from the MIC and MBC assays in a clear and structured table to allow for easy comparison of the compound's activity against different microorganisms.[1]
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | 16 | >64 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | Bacteriostatic (>4) |
| Candida albicans | ATCC 90028 | 8 | 16 | Fungicidal (≤4) |
Interpretation
-
MIC: The MIC value itself provides a quantitative measure of the compound's potency. A lower MIC value indicates greater potency.[14]
-
MBC/MIC Ratio: The ratio of MBC to MIC can provide insight into whether a compound is bactericidal or bacteriostatic.
-
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
-
An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No growth in growth control wells | Inoculum viability issue; Inactive growth medium | Use a fresh culture for the inoculum; Check the expiration date and preparation of the medium. |
| Growth in sterility control wells | Contamination of broth or microtiter plate | Use aseptic techniques; Ensure all materials are sterile. |
| Inconsistent MIC results | Inaccurate serial dilutions; Variation in inoculum density | Calibrate pipettes; Ensure thorough mixing during dilutions; Standardize inoculum preparation carefully. |
| Compound precipitates in wells | Poor solubility of the nitrobenzamide derivative | Test different solvents for the stock solution (ensure solvent control wells are included); Gently warm the solution. |
Conclusion
This application note provides a robust and standardized framework for the initial antimicrobial screening of nitrobenzamide compounds. By following these detailed protocols, researchers can generate high-quality, reproducible data on the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration of novel derivatives. This information is critical for the early-stage assessment of their potential as new therapeutic agents in the ongoing battle against infectious diseases. Adherence to established guidelines from bodies like CLSI and EUCAST is paramount for ensuring the comparability and validity of results across different studies and laboratories.[5][21]
References
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem. (n.d.).
- EUCAST disk diffusion method for antimicrobial susceptibility testing. (2023). EUCAST.
- Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (2019).
- EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Journal of Antimicrobial Chemotherapy.
- CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI.
- Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology.
- Disk Diffusion and Quality Control - EUCAST. (n.d.).
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem. (n.d.).
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (2021). Molecules.
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.).
- Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.).
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). Antibiotics.
- 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024).
- Nitrobenzene - Novachem. (2023).
- Standard Operating Procedure. (n.d.).
- 4-Nitrophenol - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet: Nitrobenzene - Carl ROTH. (2015).
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. (1977). Journal of General Microbiology.
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024).
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
- Reporting and Interpreting Antibiotic Susceptibility Testing - YouTube. (2024).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. benchchem.com [benchchem.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. ehs.com [ehs.com]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mjpms.in [mjpms.in]
- 18. youtube.com [youtube.com]
- 19. pdb.apec.org [pdb.apec.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
Application Notes & Protocols: In-Vitro Anticancer Activity Assay for 5-Nitro-2-(trifluoromethyl)benzamide
Introduction: Rationale for Investigating 5-Nitro-2-(trifluoromethyl)benzamide
The pursuit of novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. The compound 5-Nitro-2-(trifluoromethyl)benzamide represents a compelling candidate for investigation due to the convergence of two key functional groups known to confer cytotoxic properties: the nitro group and the trifluoromethyl group.
The nitroaromatic moiety can act as a bioreductive "warhead."[1] Under the hypoxic conditions characteristic of solid tumors, nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce the nitro group to highly reactive intermediates like nitroso and hydroxylamine species.[1][2] These reactive species can induce significant cellular damage, including DNA strand breaks, leading to cell death.[1][2] This hypoxia-selective activation presents a promising strategy for targeted cancer therapy, potentially sparing healthy, well-oxygenated tissues.[2][3][4]
The trifluoromethyl (-CF3) group is a bioisostere frequently employed in medicinal chemistry to enhance a drug's therapeutic profile.[5][6][7] Its strong electron-withdrawing nature can significantly improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to target proteins.[5][6] In the context of anticancer agents, the -CF3 group has been shown to augment the inhibitory activity of molecules targeting critical cancer signaling pathways and can contribute to overcoming drug resistance.[5][8]
The unique combination of these two groups in 5-Nitro-2-(trifluoromethyl)benzamide warrants a systematic in-vitro evaluation to determine its potential as a novel anticancer agent. This document provides a comprehensive guide for researchers to assess its cytotoxic and apoptotic activity against a panel of human cancer cell lines.
Part 1: Initial Screening for Cytotoxicity and Anti-Proliferative Effects
The first step in evaluating a novel compound is to determine its general effect on cancer cell viability and proliferation. This is typically achieved by exposing a panel of cancer cell lines to a range of concentrations of the compound and measuring the impact on cell growth.
1.1 Selecting an Appropriate Cancer Cell Line Panel
A diverse panel of cell lines is crucial for identifying potential tumor selectivity.[9] The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney), is a gold standard for initial drug screening.[10][11][12] Utilizing a subset of this panel can provide valuable preliminary data.
For a foundational screen of 5-Nitro-2-(trifluoromethyl)benzamide, the following cell lines are recommended to represent diverse and aggressive cancer types:
-
MCF-7: Breast Adenocarcinoma (Hormone receptor-positive)
-
MDA-MB-231: Triple-Negative Breast Cancer (Aggressive subtype)
-
A549: Non-Small Cell Lung Carcinoma
-
HCT-116: Colon Carcinoma
-
U87-MG: Glioblastoma (Brain Cancer)
-
PC-3: Prostate Cancer (Androgen-independent)
This selection provides a cross-section of common malignancies with varying genetic backgrounds, which can help in identifying patterns of sensitivity.[13]
1.2 Foundational Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by quantifying total cellular protein content.[14][15][16] It is a robust, reproducible, and cost-effective method widely used by the National Cancer Institute for its drug screening programs.[17] Unlike metabolic assays like the MTT, the SRB assay is less prone to interference from compounds that affect cellular metabolism without being directly cytotoxic.[15]
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 5-Nitro-2-(trifluoromethyl)benzamide in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.[14]
-
Calculate the percentage of cell growth inhibition using the formula: % Inhibition = (1 - (OD_Treated / OD_VehicleControl)) * 100
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
1.3 Alternative Cytotoxicity Assay: MTT Assay
The MTT assay is another widely used colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[19][20] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the 72-hour treatment incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark, allowing viable cells to convert MTT to formazan.[21]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]
-
Data Acquisition and Analysis: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm. Calculate the IC50 as described for the SRB assay.
Data Presentation: Cytotoxicity Screening
| Cell Line | Cancer Type | IC50 (µM) of 5-Nitro-2-(trifluoromethyl)benzamide | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| MDA-MB-231 | Triple-Negative Breast Cancer | Experimental Value | Experimental Value |
| A549 | Non-Small Cell Lung Cancer | Experimental Value | Experimental Value |
| HCT-116 | Colon Carcinoma | Experimental Value | Experimental Value |
| U87-MG | Glioblastoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value | Experimental Value |
| Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions. |
Part 2: Investigating the Mechanism of Action: Apoptosis Induction
A key mechanism for many effective anticancer drugs is the induction of programmed cell death, or apoptosis.[18] Determining whether 5-Nitro-2-(trifluoromethyl)benzamide kills cancer cells by inducing apoptosis is a critical next step.
Visualization: General Experimental Workflow
Caption: Experimental workflow for in-vitro testing of 5-Nitro-2-(trifluoromethyl)benzamide.
2.1 Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[24]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 5-Nitro-2-(trifluoromethyl)benzamide at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.[24]
-
-
Staining:
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.[24]
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
2.2 Quantification of Effector Caspase Activity
Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[25] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the combined activity of these two enzymes.[26][27]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with 5-Nitro-2-(trifluoromethyl)benzamide at its IC50 concentration for various time points (e.g., 6, 12, 24 hours) to determine the kinetics of caspase activation.
-
-
Assay Procedure (Add-Mix-Measure):
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[27]
-
Mix gently by placing the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours to allow for cell lysis and signal stabilization.[27]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of active caspase-3/7.[28]
-
Visualization: Apoptotic Signaling Pathway
Caption: Putative mechanism of action via the intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to perform a preliminary in-vitro evaluation of the anticancer potential of 5-Nitro-2-(trifluoromethyl)benzamide. The initial cytotoxicity screening across a diverse cancer cell panel will establish its potency and selectivity, identifying the most sensitive cancer types. Subsequent mechanistic studies, such as the Annexin V and Caspase-Glo® assays, will elucidate whether the compound's mode of action involves the induction of apoptosis.
Positive results from these foundational assays would justify further investigation, including:
-
Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.
-
Western Blotting: To probe for changes in key apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage).
-
In-vivo Studies: Using xenograft models derived from the most sensitive cell lines to evaluate efficacy in a preclinical setting.
By following these detailed protocols, researchers can generate robust and reliable data to support the continued development of 5-Nitro-2-(trifluoromethyl)benzamide as a potential therapeutic agent.
References
-
NCI-60 - Wikipedia. Wikipedia. [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Creative Bioarray. [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. Creative Bioarray. [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening - Promega Connections. Promega Connections. [Link]
-
Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. [Link]
-
NCI-60 Human Tumor Cell Line Screen - Division of Cancer Treatment and Diagnosis. National Cancer Institute. [Link]
-
Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. [Link]
-
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC. National Center for Biotechnology Information. [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. International Journal of Chemical Studies. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Creative Diagnostics. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. ResearchHub. [Link]
-
Cancer Cell Lines for Drug Discovery and Development - AACR Journals. American Association for Cancer Research. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Design and biological activity of trifluoromethyl containing drugs - Wechem. Wechem. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. SvedbergOpen. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. MDPI. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. Crown Bioscience. [Link]
-
Caspase-3, 7 Activity Assay Kit - Boster Bio. Boster Bio. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]
-
If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? | ResearchGate. ResearchGate. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Royal Society of Chemistry. [Link]
-
Cancer Cell Line Screening (CCP-58) - AddexBio. AddexBio. [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC. National Center for Biotechnology Information. [Link]
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry. [Link]
-
Understanding The Structure Of Nitro Compounds - Perpusnas. Perpusnas. [Link]
-
Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Frontiers. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). International Journal of Pharmaceutical Research and Applications. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. National Center for Biotechnology Information. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Preprints.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. revvity.co.jp [revvity.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchhub.com [researchhub.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. stemcell.com [stemcell.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 27. promega.com [promega.com]
- 28. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Notes and Protocols: Strategic Derivatization of 5-Nitro-2-(trifluoromethyl)benzamide for Structure-Activity Relationship (SAR) Studies
Abstract
The 5-nitro-2-(trifluoromethyl)benzamide scaffold is a critical pharmacophore found in a variety of biologically active compounds. Its unique electronic and structural features, conferred by the electron-withdrawing nitro and trifluoromethyl groups, make it a compelling starting point for drug discovery programs targeting a range of therapeutic areas, from oncology to infectious diseases.[1][2] This technical guide provides a comprehensive framework for the strategic derivatization of this scaffold to facilitate systematic Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for key chemical transformations, including modifications of the amide moiety, functionalization of the aromatic ring, and reduction of the nitro group to introduce diverse functionalities. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around the 5-nitro-2-(trifluoromethyl)benzamide core to optimize potency, selectivity, and pharmacokinetic properties.
Introduction: The 5-Nitro-2-(trifluoromethyl)benzamide Scaffold as a Privileged Structure
The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[2][3] The specific substitution pattern of 5-nitro-2-(trifluoromethyl)benzamide presents a unique combination of properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve cell permeability and binding affinity.[4] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can serve as a handle for further chemical modifications.[1]
SAR studies on benzamide derivatives have revealed that modifications to the amide, the aromatic ring, and the substituents can profoundly impact biological activity.[5][6][7] For instance, the nature of the N-substituent on the amide can dictate interactions with target proteins, while the position and electronic nature of substituents on the benzoyl ring can modulate binding affinity and selectivity.[5][7] This guide outlines a systematic approach to explore these modifications on the 5-nitro-2-(trifluoromethyl)benzamide core.
Strategic Derivatization Workflow for SAR Exploration
A systematic exploration of the chemical space around the 5-nitro-2-(trifluoromethyl)benzamide core is essential for robust SAR studies. The following workflow provides a logical progression for generating a diverse library of analogs.
Caption: Strategic workflow for the derivatization of 5-Nitro-2-(trifluoromethyl)benzamide.
Experimental Protocols
Protocol 1: N-Substituted Amide Analogs via Amide Bond Formation
Rationale: The amide N-H bond provides a straightforward vector for introducing a wide range of substituents to probe interactions with the target protein. Standard amide coupling conditions are generally effective. The choice of coupling reagent can be critical to avoid side reactions and ensure high yields.[8][9] HATU is a highly efficient coupling reagent, particularly for less reactive amines, while EDC/HOBt is a more cost-effective option for many standard couplings.[8]
General Procedure for Amide Coupling (HATU):
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 5-nitro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the stirred solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for N-Alkylation/Arylation
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 85-95 |
| 2 | Morpholine | EDC/HOBt | DIPEA | DCM | 80-90 |
| 3 | Aniline | HATU | DIPEA | DMF | 70-85 |
| 4 | (S)-(-)-1-Aminoindane | HATU | DIPEA | DMF | 80-90 |
Protocol 2: Reduction of the Nitro Group to an Amine
Rationale: The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, opening up a new vector for derivatization.[10] The resulting aniline can be further functionalized to introduce a wide array of substituents. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[11] However, for substrates with other reducible functional groups, chemical reduction methods using metals like iron or tin(II) chloride in acidic media provide excellent alternatives.[11][12]
General Procedure for Nitro Group Reduction (Catalytic Hydrogenation):
-
Reaction Setup: To a solution of the 5-nitro-2-(trifluoromethyl)benzamide derivative (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(trifluoromethyl)benzamide derivative, which can often be used in the next step without further purification.
Table 2: Comparison of Nitro Reduction Methods
| Method | Reagents | Solvent | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol | High yield, clean reaction | Can reduce other functional groups |
| Metal/Acid Reduction | Fe, NH₄Cl or SnCl₂·2H₂O, HCl | Ethanol/Water | Good functional group tolerance | Stoichiometric metal waste |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Avoids use of H₂ gas | Can be slower than direct hydrogenation |
Protocol 3: Derivatization of the 5-Amino Group
Rationale: The newly formed 5-amino group serves as a versatile handle for introducing diverse functionalities through reactions such as acylation, sulfonylation, and reductive amination. This allows for the exploration of how different substituents at this position impact biological activity.
3.3.1. Acylation of the 5-Amino Group
-
Reaction Setup: Dissolve the 5-amino-2-(trifluoromethyl)benzamide derivative (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in anhydrous dichloromethane (DCM).
-
Acylating Agent Addition: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
3.3.2. Sulfonylation of the 5-Amino Group
-
Reaction Setup: Dissolve the 5-amino-2-(trifluoromethyl)benzamide derivative (1.0 eq) in pyridine.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq).
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into 1M HCl and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Characterization and Data Analysis
All synthesized derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
The biological data obtained from screening the synthesized library of compounds should be systematically analyzed to establish a clear Structure-Activity Relationship. This involves correlating changes in chemical structure with changes in biological activity.
Caption: Logic diagram illustrating the correlation of chemical modifications to biological outcomes in SAR studies.
Conclusion
The 5-nitro-2-(trifluoromethyl)benzamide scaffold offers a rich platform for medicinal chemistry exploration. The strategic and systematic derivatization at the amide, the nitro group (via its reduction to an amine), and the aromatic ring can lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide provide a robust framework for researchers to efficiently navigate the chemical space around this important scaffold and accelerate their drug discovery efforts.
References
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]
-
Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (1992). PubMed. [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Publications. [Link]
-
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (Date not available). ScienceDirect. [Link]
-
A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. (Date not available). ChemRxiv. [Link]
-
Selected traditional methods for amide synthesis. (Date not available). ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. (2016). ACS Publications. [Link]
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020). MDPI. [Link]
-
Benzylidene hydrazine benzamide derivatives QSAR study. (2023). Journal of Pharmaceutical Research. [Link]
-
Nitro Reduction - Common Conditions. (Date not available). Organic Chemistry Portal. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). PubMed. [Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023). ACS Publications. [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (Date not available). Scholars Research Library. [Link]
-
Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research and Reviews. [Link]
-
Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. (Date not available). SciSpace. [Link]
-
Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025). ResearchGate. [Link]
-
Reduction of nitro compounds. (Date not available). Wikipedia. [Link]
- Method for preparing 2-brom-5-nitrobenzotrifluoride. (Date not available).
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life and Science. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Pharmacological Significance of Synthetic Heterocycles Scaffold: A Review. (2011). Semantic Scholar. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
Sources
- 1. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Reduction of the nitro group on 5-Nitro-2-(trifluoromethyl)benzamide
An Application Guide to the Selective Reduction of the Nitro Group on 5-Nitro-2-(trifluoromethyl)benzamide
Introduction: The Strategic Importance of Nitro Group Reduction
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical sectors.[1] This reduction is a pivotal step in creating versatile amine intermediates, which serve as fundamental building blocks for a wide array of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] The target molecule for this guide, 5-Nitro-2-(trifluoromethyl)benzamide, presents a common challenge in medicinal chemistry: the selective reduction of a nitro group in the presence of other functionalities—specifically, an electron-withdrawing trifluoromethyl group and a robust amide moiety.
The successful synthesis of the corresponding product, 5-Amino-2-(trifluoromethyl)benzamide, requires a reduction methodology that is not only efficient but also highly chemoselective. The choice of method is critical and must be guided by factors such as functional group tolerance, scalability, safety, and cost-effectiveness.[1] This document, designed for researchers and drug development professionals, provides a comprehensive overview of field-proven methodologies, detailed step-by-step protocols, and the scientific rationale behind experimental choices for this important transformation.
Methodological Overview: A Comparative Analysis
Several reliable methods exist for the reduction of aromatic nitro compounds.[2][3] The three most relevant and widely adopted strategies for a substrate like 5-Nitro-2-(trifluoromethyl)benzamide are catalytic hydrogenation, transfer hydrogenation, and metal-mediated reduction.
-
Catalytic Hydrogenation : Often the method of choice for its high efficiency and clean reaction profiles, this technique employs a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel, with molecular hydrogen (H₂).[1][4] It is highly effective but requires specialized pressure equipment and careful handling of pyrophoric catalysts.[5] A key consideration is managing the reaction exotherm, as unstable hydroxylamine intermediates can sometimes lead to uncontrolled temperature spikes.[6]
-
Transfer Hydrogenation : This method offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas. A hydrogen donor, such as ammonium formate or hydrazine, is used to generate hydrogen in situ on the surface of a catalyst like Pd/C.[7][8][9] This technique is lauded for its operational simplicity, safety, and excellent chemoselectivity, often preserving sensitive functional groups that might be susceptible under other conditions.[10][11]
-
Metal-Mediated Reduction : A classic and cost-effective approach, this involves the use of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium.[1][2] These methods are robust and tolerant of many functional groups. The Béchamp reduction (Fe/HCl) is a particularly economical choice for large-scale synthesis.[12] However, these reactions are stoichiometric in the metal reductant, leading to significant metal salt waste, which requires careful disposal and can complicate product purification.[13]
Data Presentation: At-a-Glance Comparison of Protocols
The following table summarizes the key quantitative and qualitative parameters for the protocols detailed in this guide, providing a basis for method selection.
| Method | Key Reagents | Typical Solvent(s) | Temp. (°C) | Approx. Time | Typical Yield (%) | Key Advantages & Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C (cat.) | Ethanol, Methanol, or Ethyl Acetate | 25–40 | 4–12 h | >95% | Advantages: High yield, clean conversion, catalytic.[4] Considerations: Requires pressure vessel, H₂ gas handling, pyrophoric catalyst.[5] |
| Transfer Hydrogenation | NH₄HCO₂, 10% Pd/C (cat.) | Methanol / Water | 25–60 | 1–3 h | >95% | Advantages: No H₂ gas needed, rapid, high chemoselectivity, simple setup.[7][8] Considerations: Ammonium formate quality can affect reaction rate. |
| Metal-Acid Reduction | Fe powder, NH₄Cl | Ethanol / Water | 80–100 (Reflux) | 1–4 h | 85–95% | Advantages: Very low cost, robust, tolerant of many functional groups.[1] Considerations: Stoichiometric iron waste, potentially strenuous workup to remove iron salts.[14] |
Experimental Protocols & Methodologies
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Principle and Rationale: This protocol utilizes heterogeneous catalysis, where molecular hydrogen is activated on the surface of palladium metal supported on high-surface-area carbon.[15] The adsorbed hydrogen then reduces the nitro group in a stepwise fashion. This method is exceptionally clean as the only byproduct is water, and the catalyst is easily removed by filtration. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions.
Materials and Reagents:
-
5-Nitro-2-(trifluoromethyl)benzamide
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® (diatomaceous earth)
-
Parr-type hydrogenation vessel or similar pressure-rated flask
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
In a suitable pressure vessel, dissolve 5-Nitro-2-(trifluoromethyl)benzamide (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1–0.2 M.
-
Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add 10% Pd/C catalyst (0.05–0.10 weight equivalents relative to the substrate). Safety Note: Dry Pd/C is pyrophoric and must be handled with extreme care. Using a 50% water-wet catalyst is highly recommended to mitigate this risk.[5]
-
Seal the reaction vessel securely.
-
Purge the vessel by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle 3-5 times to ensure the removal of all oxygen.
-
Purge the vessel with hydrogen gas in a similar manner, pressurizing to ~50 psi and venting. Repeat this cycle 3 times.
-
Pressurize the vessel with hydrogen gas to the final desired pressure (typically 50 psi).[1]
-
Begin vigorous stirring of the reaction mixture. An initial exotherm may be observed as the reaction begins. Maintain the temperature at 25–40°C.
-
Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.
-
Upon completion (typically 4–12 hours), cease stirring and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen gas 3-5 times to remove all residual hydrogen.
-
Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with ethanol.[1]
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 5-Amino-2-(trifluoromethyl)benzamide, which can be purified further by recrystallization or column chromatography if necessary.
Behind the Steps (Expert Insights):
-
Inerting the Vessel: The initial nitrogen purge is critical to remove oxygen, which can form explosive mixtures with hydrogen and can also deactivate the catalyst.
-
Catalyst Filtration: Filtering through Celite® is essential because the fine carbon particles of the catalyst can otherwise pass through standard filter paper, contaminating the product.
-
Monitoring: Hydrogen uptake is a good indicator of reaction progress. When the pressure inside the vessel stops dropping, the reaction is likely complete.
Protocol 2: Transfer Hydrogenation with Ammonium Formate
Principle and Rationale: This protocol avoids the use of pressurized hydrogen gas by employing ammonium formate as a hydrogen source.[10] In the presence of Pd/C, ammonium formate decomposes into hydrogen, ammonia, and carbon dioxide.[7] The in situ generated hydrogen is immediately consumed in the reduction. This method is exceptionally fast, safe for standard laboratory glassware, and highly chemoselective.[11]
Materials and Reagents:
-
5-Nitro-2-(trifluoromethyl)benzamide
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium formate (NH₄HCO₂)
-
Methanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add 5-Nitro-2-(trifluoromethyl)benzamide (1.0 eq) and methanol to achieve a concentration of ~0.2 M.
-
Carefully add 10% Pd/C catalyst (0.10 weight equivalents).
-
In a separate flask, dissolve ammonium formate (3.0–5.0 eq) in a minimal amount of water and add this solution to the reaction mixture.[8]
-
Stir the mixture at room temperature or heat gently to 40–60°C. The reaction is often accompanied by gas evolution (CO₂).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1–3 hours.
-
Upon completion, cool the mixture to room temperature and dilute with methanol.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts.
-
Perform a standard aqueous workup: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the purified 5-Amino-2-(trifluoromethyl)benzamide.
Behind the Steps (Expert Insights):
-
Ammonium Formate Equivalents: Using a stoichiometric excess (3-5 equivalents) of ammonium formate ensures a sufficient supply of hydrogen to drive the reaction to completion.[8]
-
Solvent System: A mixture of methanol and a small amount of water is often ideal. Methanol is the primary solvent, while water is needed to dissolve the ammonium formate.
-
Workup: The aqueous workup is necessary to remove the inorganic salts (unreacted ammonium formate and byproducts) from the organic product.
Protocol 3: Metal-Mediated Reduction with Iron and Ammonium Chloride
Principle and Rationale: This classic Béchamp-type reduction uses elemental iron as the reductant in a slightly acidic medium, provided by ammonium chloride which hydrolyzes to create a buffered acidic environment.[1] Iron metal acts as a source of electrons, and water serves as the proton source for the reduction.[13] This method is highly economical and scalable, making it attractive for industrial applications.[12]
Materials and Reagents:
-
5-Nitro-2-(trifluoromethyl)benzamide
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
In a round-bottom flask, create a suspension of 5-Nitro-2-(trifluoromethyl)benzamide (1.0 eq) and ammonium chloride (4.0–5.0 eq) in a 2:1 mixture of ethanol and water.
-
Add iron powder (3.0–4.0 eq) to the suspension.[14]
-
Heat the reaction mixture to reflux (80–100°C) with vigorous stirring. The reaction is often exothermic.
-
Continue refluxing for 1–4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to basify the mixture to a pH of ~8. This precipitates iron hydroxides.
-
Filter the entire hot mixture through a thick pad of Celite®. This step is critical for removing the fine iron and iron oxide sludge.
-
Wash the filter cake extensively with hot ethanol or ethyl acetate to recover all the product.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Behind the Steps (Expert Insights):
-
Vigorous Stirring: It is crucial to keep the heavy iron powder suspended to ensure an efficient reaction.
-
Hot Filtration: Filtering the reaction mixture while hot is often more effective, as it prevents the product from precipitating along with the iron salts and keeps the viscosity lower.
-
Basification: The addition of a base like NaHCO₃ is essential to neutralize the acidic medium and precipitate iron as Fe(OH)₂/Fe(OH)₃, facilitating its removal by filtration. It also ensures the amine product is in its free base form for extraction.[13]
Visualization of Workflow and Mechanism
References
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.
- Khorshidi, A., & Ghorbannezhad, B. (2017, June 9). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing.
- CSB/SJU. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from College of Saint Benedict and Saint John's University Chemistry Department.
- Benchchem. (n.d.). A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Stipetic, M., et al. (n.d.).
- ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF.
- Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives….
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?.
- Google Patents. (n.d.). US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
- Semantic Scholar. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.
- AZoM. (2016, July 11). Catalytic Hydrogenation Reaction.
- Chemical Synthesis Database. (2025, May 20). 2-amino-5-chloro-3-(trifluoromethyl)benzamide.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- ACS Publications. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development.
- PMC. (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity.
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Sigma-Aldrich. (n.d.). 2-amino-5-(trifluoromethoxy)benzamide AldrichCPR.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- PubMed. (n.d.). Radiation-induced reduction of nitroimidazole derivatives in aqueous solution.
- AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Nitrobenzamide Core: A Versatile Scaffold for Nucleophilic Aromatic Substitution in Drug Discovery and Beyond
Introduction: The Strategic Importance of the Nitrobenzamide Moiety
In the landscape of modern organic synthesis and medicinal chemistry, the nitrobenzamide scaffold has emerged as a privileged structural motif.[1][2][3] Its prevalence in a wide array of biologically active compounds, ranging from anticancer and anti-inflammatory agents to antitubercular and antiparasitic drugs, underscores its significance to drug development professionals.[4][5][6] The inherent chemical characteristics of the nitrobenzamide core, specifically the powerful electron-withdrawing nature of the nitro group, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the construction of complex molecular architectures.[7][8]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of SNAr reactions on the nitrobenzamide core. Moving beyond a mere recitation of procedures, this document elucidates the underlying mechanistic principles, explores the nuanced interplay of substituents, and furnishes detailed, field-proven protocols for the synthesis of diverse nitrobenzamide derivatives. Our focus is on empowering researchers to not only execute these reactions proficiently but also to innovate by understanding the causal relationships between reaction parameters and outcomes.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Nitro-Activated Rings
The SNAr reaction is a two-step addition-elimination process that is highly favored on aromatic rings bearing potent electron-withdrawing groups, such as the nitro (-NO₂) group.[7] Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNAr, the electron-deficient ring becomes the electrophile, inviting attack from a nucleophile.[9]
The reaction proceeds via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is paramount to the success of the reaction, and it is here that the nitro group plays its critical activating role.
Figure 1: The Addition-Elimination Mechanism of SNAr.
Key Mechanistic Insights:
-
Activation by the Nitro Group: The nitro group must be positioned ortho or para to the leaving group (X) to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[7][8] A meta positioning offers only inductive stabilization, which is significantly less effective.
-
The Role of the Leaving Group: The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[7] Consequently, the bond to the leaving group is not broken in this step. This leads to a counterintuitive trend in leaving group ability, with fluoride often being the best leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. The general order of reactivity for halogen leaving groups in SNAr is F > Cl > Br > I.[10]
-
The Amide Group's Influence: The amide group (-CONH₂) is generally considered a deactivating group in electrophilic aromatic substitution. However, in the context of SNAr, its effect is more nuanced. While it is an electron-withdrawing group, its influence is weaker than that of a nitro group. Its position relative to the nitro group and the leaving group can impact the overall reactivity of the substrate. In many synthetic routes towards bioactive molecules, the amide functionality is installed after the key SNAr step or is part of the nucleophile itself.[3][11]
Experimental Protocols for SNAr on Nitrobenzamide Cores
The following protocols are designed to be robust starting points for the synthesis of a variety of nitrobenzamide derivatives. It is crucial to note that optimal conditions may vary depending on the specific substrate and nucleophile.
General Laboratory Setup and Considerations:
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally the solvents of choice. They effectively solvate the counter-ion of the nucleophile, thereby increasing its reactivity.[10]
-
Inert Atmosphere: While many SNAr reactions are tolerant to air, for sensitive substrates or when using strongly basic conditions, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (50-150 °C). The choice of temperature depends on the reactivity of the substrate and nucleophile. Microwave irradiation can also be employed to accelerate these reactions.
-
Monitoring the Reaction: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction.
Figure 2: Generalized workflow for SNAr reactions.
Protocol 1: Synthesis of N-Aryl Nitrobenzamides via SNAr with Amine Nucleophiles
This protocol is widely used in the synthesis of precursors for various pharmaceuticals.
Materials:
-
Halo-nitrobenzamide (e.g., 4-chloro-3-nitrobenzamide) (1.0 eq)
-
Aromatic or aliphatic amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous DMF or DMSO
Procedure:
-
To a round-bottom flask, add the halo-nitrobenzamide and the amine.
-
Add the anhydrous solvent (DMF or DMSO) to dissolve the reactants.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-100 °C, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[12]
Protocol 2: Synthesis of Nitro-Substituted Phenoxybenzamides via SNAr with Oxygen Nucleophiles
This method is valuable for creating ether linkages, which are common in many bioactive molecules.
Materials:
-
Halo-nitrobenzamide (e.g., 2-fluoro-5-nitrobenzamide) (1.0 eq)
-
Phenol or alcohol (1.2 eq)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 - 1.5 eq)
-
Anhydrous DMF or THF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol or alcohol and the anhydrous solvent.
-
If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 30 minutes to generate the alkoxide/phenoxide. If using K₂CO₃ or Cs₂CO₃, it can be added directly with the reactants.
-
Add the halo-nitrobenzamide to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-120 °C, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[1]
Protocol 3: Synthesis of Nitro-Substituted Thioether-Benzamides via SNAr with Sulfur Nucleophiles
The introduction of a sulfur linkage is a common strategy in drug design.
Materials:
-
Halo-nitrobenzamide (e.g., 4-fluoro-3-nitrobenzamide) (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2 eq)
-
Anhydrous DMF or DMSO
Procedure:
-
To a round-bottom flask, add the thiol and the anhydrous solvent.
-
Add the base to generate the thiolate in situ. If using NaH, cool to 0 °C before addition.
-
Add the halo-nitrobenzamide to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the crude product by column chromatography.[13]
Data Presentation: Representative Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions for the SNAr of a generic halo-nitrobenzamide with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Amines | Aniline | K₂CO₃ | DMF | 80-100 | 75-95 | [12] |
| Piperidine | Et₃N | DMSO | 50-80 | 80-98 | [4] | |
| Alcohols/Phenols | Phenol | Cs₂CO₃ | DMF | 100-120 | 70-90 | [1] |
| Methanol | NaH | THF | 60 | 65-85 | [1] | |
| Thiols | Thiophenol | K₂CO₃ | DMSO | RT-50 | 85-95 | [13] |
| Benzyl mercaptan | NaH | DMF | RT | 90-99 | [13] |
Troubleshooting Common SNAr Issues
Even with robust protocols, challenges can arise. Here are some common problems and potential solutions.
Figure 3: Troubleshooting guide for common SNAr challenges.
Applications in Drug Discovery and Materials Science
The versatility of the SNAr reaction on the nitrobenzamide core has led to its widespread application in the synthesis of a vast array of functional molecules.
-
Antitubercular Agents: A significant body of research has focused on the synthesis of 3,5-dinitrobenzamide derivatives as potent inhibitors of the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[3][5]
-
Anticancer Agents: Nitrobenzamide-containing compounds have been investigated as inhibitors of various cancer-related targets, including poly(ADP-ribose) polymerase (PARP).
-
Anti-inflammatory Drugs: The SNAr reaction has been employed to synthesize nitrobenzamide derivatives with anti-inflammatory properties.[4]
-
Materials Science: The ability to introduce diverse functional groups onto the nitrobenzamide scaffold makes it a valuable building block for the synthesis of novel polymers and functional materials.
Conclusion
The nucleophilic aromatic substitution reaction on the nitrobenzamide core is a powerful and reliable tool for the synthesis of a diverse range of functional molecules. A thorough understanding of the underlying mechanistic principles, including the activating role of the nitro group and the influence of the leaving group and solvent, is essential for successful and innovative application of this methodology. The protocols and troubleshooting guidance provided herein serve as a robust foundation for researchers to confidently employ SNAr reactions in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and materials.
References
-
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 2018. [Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 2024. [Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. ResearchGate, 2025. [Link]
-
Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing, 2019. [Link]
-
Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. PubMed, 2018. [Link]
-
Impact of the halide leaving group on SNAr1.3 activity a, Chemical... ResearchGate, N/A. [Link]
-
An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Publishing, 2016. [Link]
-
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate, 2025. [Link]
-
Nucleophilic aromatic substitution. Wikipedia, N/A. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC, 2017. [Link]
-
Aromatic nucleophilic substitution. N/A, N/A. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. N/A, N/A. [Link]
-
SNAr troubleshooting. Reddit, 2023. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks, N/A. [Link]
-
Interrupted SNAr-Alkylation Dearomatization. PMC, 2021. [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers, 2017. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 2025. [Link]
-
ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. ResearchGate, 2025. [Link]
-
SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate, N/A. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Chemistry, N/A. [Link]
-
SNAr reaction scope & limitations. YouTube, 2020. [Link]
-
Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed, 2014. [Link]
-
Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Publishing, 2014. [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry, 2021. [Link]
-
Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS, N/A. [Link]
-
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate, 2025. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv, 2024. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 4. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Cross-Coupling Reactions Involving Trifluoromethyl Benzamide Scaffolds
Executive Summary & Strategic Importance
The trifluoromethyl (
However, functionalizing this electron-deficient scaffold presents a dichotomy of reactivity:
-
Enhanced Oxidative Addition: The strong electron-withdrawing nature of the
group ( ) activates the aromatic ring for oxidative addition, facilitating cross-coupling at halogenated positions. -
Nucleophilic Sensitivity: The same electron deficiency renders the ring susceptible to side reactions (e.g., nucleophilic aromatic substitution,
) or dehalogenation if catalytic conditions are not rigorously controlled.
This guide provides three field-validated protocols to diversify this scaffold, moving beyond standard textbook conditions to address the specific electronic nuances of the
Strategic Workflow: The "Dual-Point" Diversity Approach
We categorize functionalization into two distinct pathways: Classical Cross-Coupling (utilizing a pre-installed halogen) and Direct Functionalization (utilizing the amide as a Directing Group for C-H activation).
Figure 1: Strategic decision matrix for diversifying trifluoromethyl benzamide scaffolds. Path A relies on reactive handles; Path B leverages the amide as a directing group.
Protocol A: Suzuki-Miyaura Coupling of Halogenated Scaffolds
Challenge: The electron-deficient nature of the ring can lead to competitive protodeboronation of the boronic acid partner or hydrolytic cleavage of the amide if the base is too strong.
Solution: Use of bulky, electron-rich Buchwald precatalysts (e.g., RuPhos Pd G3) allows for mild bases and lower temperatures, preserving the
Materials
-
Substrate: 3-Bromo-5-(trifluoromethyl)benzamide (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: RuPhos Pd G3 (2-5 mol%)
-
Base:
(2.0 equiv, 3.0 M aqueous solution) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the benzamide substrate (1.0 mmol), aryl boronic acid (1.5 mmol), and RuPhos Pd G3 (0.02 mmol).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (3 cycles of vac/fill).
-
Solvent Addition: Add degassed Toluene (4 mL) and 3.0 M aq.
(0.67 mL) via syringe. -
Reaction: Heat the mixture to 80 °C for 4-12 hours. Note: Higher temperatures (>100 °C) may risk hydrolysis of the benzamide.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (
pattern). -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. The
group significantly alters polarity; use a gradient of Hexanes/EtOAc.
Critical Insight: If coupling with heteroaryl boronic acids (e.g., pyridines), switch the base to
Protocol B: Palladium-Catalyzed Ortho-C-H Arylation[1]
Challenge: Functionalizing the ortho position without a pre-installed halogen is atom-economical but mechanistically difficult. The
Mechanism & Rationale
The primary amide (
Figure 2: Catalytic cycle for amide-directed ortho-C-H arylation. Note the high-valent Pd(IV) intermediate.
Materials
-
Substrate: 3-(Trifluoromethyl)benzamide (1.0 equiv)
-
Coupling Partner: Aryl Iodide (2.0 equiv) Note: Aryl Bromides are ineffective in this specific protocol.
-
Catalyst:
(10 mol%) -
Additives:
(2.0 equiv) -
Solvent: Acetic Acid (AcOH) or
-Amyl Alcohol
Step-by-Step Methodology
-
Setup: Use a screw-cap pressure tube. Moisture tolerance is moderate, but dry solvents are preferred.
-
Charge: Add Benzamide (0.5 mmol), Aryl Iodide (1.0 mmol),
(11 mg), and (167 mg). -
Solvent: Add Glacial Acetic Acid (2.0 mL).
-
Reaction: Seal and heat to 110-130 °C for 16-24 hours.
-
Workup (Critical): The reaction will produce a silver iodide precipitate. Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Neutralization: Carefully neutralize the filtrate with saturated
(gas evolution!). -
Purification: Column chromatography.
Safety Note: Silver salts can be light-sensitive and stain skin/surfaces. Dispose of silver waste separately.
Protocol C: Buchwald-Hartwig Amination
Challenge: Forming C-N bonds on electron-deficient rings is generally favorable, but the amide functionality can compete as a nucleophile (forming imides) or poison the catalyst. Solution: Use BrettPhos or tBuBrettPhos , which are highly selective for primary amine coupling over amide coupling.
Protocol Summary Table
| Parameter | Recommendation | Rationale |
| Ligand | BrettPhos or RuPhos | Bulky, electron-rich ligands prevent catalyst deactivation by the amide substrate. |
| Precatalyst | BrettPhos Pd G3 | Ensures rapid initiation and defined active species ratio. |
| Base | Weaker bases avoid deprotonating the benzamide (pKa ~14-15), preventing side reactions. Avoid | |
| Solvent | t-Butanol or Dioxane | Protic solvents like t-BuOH can assist in proton transfer steps during the catalytic cycle. |
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Protodeboronation of Ar-B(OH)2 | Switch to MIDA boronates or Potassium Trifluoroborates ( |
| Homocoupling of Ar-X | Oxidation of Pd(0) | Ensure strict oxygen-free conditions. Add a reductant like Hydroquinone (trace) if necessary. |
| Dehalogenation | This is rare in arylation but common if alkyl groups are present. Switch to CataCXium A or PCy3 ligands. | |
| Amide Hydrolysis | Base/Temp too harsh | Lower temp to 80 °C. Use |
References
-
Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation Source: Journal of Organic Chemistry (2012) URL:[Link]
-
Buchwald-Hartwig Amination of Amides and Aryl Halides Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]
-
Stability of Trifluoromethyl Groups in Palladium Catalysis Source: Beilstein Journal of Organic Chemistry URL:[Link]
Application Note: Process Safety and Optimization in the Scale-Up of 5-Nitro-2-(trifluoromethyl)benzamide
Executive Summary & Strategic Route Selection
5-Nitro-2-(trifluoromethyl)benzamide is a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., Bicalutamide analogs). Its structure features a highly electron-deficient benzene ring, making nucleophilic attacks difficult and electrophilic substitutions (like nitration) require forcing conditions.
For scale-up (kg to ton scale), the selection of the synthetic route is governed by Process Safety (thermal hazards of nitration) and Regiocontrol (directing effects of competing deactivating groups).
Route Comparison
| Feature | Route A: Nitration of Benzoic Acid Derivative | Route B: Nitration of Benzonitrile Derivative |
| Starting Material | 2-(Trifluoromethyl)benzoic acid | 2-(Trifluoromethyl)benzonitrile |
| Chemistry | 1.[1][2][3][4][5] Nitration (Mixed Acid)2.[6][7] Chlorination ( | 1. Nitration (Mixed Acid)2.[6][7] Hydrolysis (Acid/Base) |
| Safety Profile | High Risk (Nitration): Requires strict thermal control. Acid intermediate is a stable solid. | High Risk: Nitriles can undergo runaway hydrolysis if temp is uncontrolled during nitration workup. |
| Purification | Superior: The intermediate 5-nitro-acid crystallizes well, allowing removal of regioisomers (3-nitro, 4-nitro) before the final step. | Difficult: Hydrolysis often yields mixtures of amide/acid that are harder to separate. |
| Recommendation | Selected for Scale-Up. The Acid Chloride pathway offers better impurity rejection and control over the final amide formation. | Reserved for continuous flow processes where hydrolysis rates can be tightly managed. |
Chemical Reaction Pathway
The selected route involves the nitration of 2-(trifluoromethyl)benzoic acid followed by activation and amidation.
Figure 1: Synthetic pathway highlighting the critical safety control point at the nitration step.
Detailed Protocols & Process Safety Considerations
Step 1: Nitration of 2-(Trifluoromethyl)benzoic acid
Critical Process Parameter (CPP): Temperature Control & Dosing Rate. Hazard: Thermal Runaway.[8][9] The reaction is strongly exothermic.[6][7][8] Accumulation of unreacted nitric acid due to low temperature or fast dosing can lead to a sudden, uncontrollable exotherm (triggering secondary decomposition).
Process Safety Logic
The scale-up must utilize a Fed-Batch approach. Never add the substrate to the pre-mixed acid (reverse addition) at scale unless using continuous flow, as this creates a massive heat spike.
Figure 2: Process safety logic for the exothermic nitration step.
Experimental Protocol (Scale: 100 g Basis)
-
Reactor Setup: 1L Jacketed Glass Reactor with overhead stirrer (high torque), internal temperature probe, and dropping funnel. Connect to a caustic scrubber (for
fumes). -
Charge: Add Sulfuric Acid (98%, 400 mL) . Begin stirring (250 rpm).
-
Substrate Addition: Add 2-(Trifluoromethyl)benzoic acid (100 g, 0.526 mol) portion-wise. Note: The solution may be viscous.
-
Cooling: Circulate glycol/water in jacket to bring internal temperature to 0–5 °C .
-
Nitration Reagent: Prepare "Mixed Acid" (or use Fuming
). For this protocol, we use Fuming (1.5 eq) pre-mixed with if limiting water is critical, or direct dropwise addition of Fuming if heat removal is efficient.-
Recommendation: Add Fuming
(35 mL, ~1.5 eq) dropwise.
-
-
Dosing (Critical): Add acid over 2–3 hours .
-
Constraint: Internal temperature must NOT exceed 10 °C .
-
Observation: If brown fumes (
) appear vigorously, stop addition; this indicates oxidation/decomposition rather than nitration.
-
-
Reaction: After addition, allow to warm to 25 °C and stir for 3 hours. Monitor by HPLC.
-
Quench (High Hazard):
-
Prepare a separate vessel with Ice/Water (1 kg) .
-
Slowly pour the reaction mixture into the ice water with vigorous stirring. Never add water to the acid.
-
Exotherm will be significant. Maintain quench mass < 30 °C.
-
-
Isolation: Filter the precipitated solid. Wash with cold water (
) to remove residual acid. -
Purification: Recrystallize from Ethanol/Water or Toluene to remove the 3-nitro isomer.
-
Target Yield: 80–85%.
-
Target Purity: >98% (HPLC).[10]
-
Step 2: Activation and Amidation
Challenge: The electron-withdrawing nitro and trifluoromethyl groups deactivate the carbonyl carbon, but also make the acid chloride highly reactive (and prone to hydrolysis).
Experimental Protocol
-
Activation:
-
Charge 5-Nitro-2-(trifluoromethyl)benzoic acid (50 g) into Toluene (250 mL).
-
Add DMF (0.5 mL) as catalyst.
-
Add Thionyl Chloride (30 mL, 1.5 eq) dropwise at room temperature.
-
Heat to 70 °C for 2 hours. Gas evolution (
) must be scrubbed. -
IPC (In-Process Control): Take aliquot, quench with MeOH, check for Methyl Ester by HPLC. If Acid < 1%, proceed.
-
Distill off excess
and Toluene under reduced pressure to leave the crude Acid Chloride (often an oil or low-melting solid).
-
-
Amidation:
-
Redissolve Acid Chloride in dry THF or DCM (200 mL) . Cool to 0 °C .[11]
-
Ammonia Source:
-
Option A (Gas): Bubble anhydrous
gas until saturation. -
Option B (Aqueous): Add 28%
(5 eq) dropwise, keeping temp < 15 °C.
-
-
Note: Aqueous ammonia is easier for handling but requires phase separation. Anhydrous gas yields a cleaner product (precipitates
+ Product).
-
-
Workup:
-
If using aqueous
: Evaporate organic solvent, slurry residue in water, filter. -
If using gas: Filter off
(if product is soluble) or wash filter cake with water (if product is insoluble and is soluble—most likely the product precipitates). -
Standard: The benzamide is likely insoluble in water. Slurry the crude solid in water to dissolve inorganic salts, then filter.
-
-
Drying: Vacuum oven at 45 °C.
Analytical Controls & Specifications
For scale-up, "Quality by Design" (QbD) requires tracking impurities.
| Parameter | Method | Specification | Rationale |
| Purity | HPLC (C18, ACN/Water) | > 98.5% a/a | Downstream API requirement. |
| Regioisomer | HPLC | < 0.5% (3-nitro isomer) | Hard to remove in final API steps. |
| Water Content | Karl Fischer | < 0.5% | Affects yield of next step (if Grignard/coupling used). |
| Iron (Fe) | ICP-MS | < 10 ppm | Residue from steel reactors (acid corrosion). |
HPLC Method Note:
Due to the close polarity of the 3-nitro and 5-nitro isomers, a Phenyl-Hexyl column often provides better separation than standard C18 due to
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Liu, Y., et al. (2023).[8] "Process safety evaluation of the nitration synthesis process of Pendimethalin." Process Safety and Environmental Protection, 175, 238–250.[7] Link (Provides analogous safety data for mixed acid nitration of deactivated aromatics).
-
Tucker, H., et al. (1988). "Nonsteroidal antiandrogens.[1][4] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry, 31(5), 954–959. Link (Foundational chemistry for Bicalutamide intermediates).
-
Waring, M. J. (2010). "Optically active nonsteroidal selective androgen receptor modulators."[1] Expert Opinion on Therapeutic Patents. (Discusses scale-up routes for similar benzamides).
-
Gong, T., et al. (2025).[12][13] "Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration." ACS Omega.[13] Link (Modern flow chemistry approach to this specific reaction class).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]
- 3. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Formulation & Handling of 5-Nitro-2-(trifluoromethyl)benzamide for In-Vitro Assays
Abstract & Physicochemical Context
The compound 5-Nitro-2-(trifluoromethyl)benzamide presents specific formulation challenges due to the synergistic lipophilicity of the trifluoromethyl (-CF₃) group and the nitro (-NO₂) moiety. While the benzamide core offers hydrogen-bonding potential, the strong electron-withdrawing nature of the substituents at the ortho (2-position) and meta (5-position) significantly reduces aqueous solubility compared to unsubstituted benzamide.
Successful in-vitro application requires a formulation strategy that circumvents "solvent shock" precipitation —a common artifact where hydrophobic compounds crystallize immediately upon contact with aqueous culture media, leading to false negatives (loss of effective concentration) or false positives (precipitate-induced toxicity).
Key Molecular Characteristics
| Property | Estimated Value | Implication for Handling |
| Molecular Weight | ~234.13 g/mol | Suitable for standard molarity calculations. |
| Predicted LogP | ~2.5 – 3.2 | Moderate-to-High Lipophilicity. Requires organic co-solvent. |
| Aqueous Solubility | < 0.1 mg/mL (Predicted) | Insoluble in pure water. Do not attempt direct aqueous dissolution. |
| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | Excellent solubility (>25 mM expected). |
| Stability | Hydrolytically Stable | Amide bond is stable at neutral pH; avoid strong base/acid. |
Protocol A: Master Stock Solution Preparation
Objective: Create a stable, high-concentration "Master Stock" free of micro-particulates.
Materials Required[1][2][3][4][5][6][7][8]
-
Compound: 5-Nitro-2-(trifluoromethyl)benzamide (Solid)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%)
-
Vessel: Amber glass vial (borosilicate) with Teflon-lined cap. Avoid polystyrene.
-
Equipment: Vortex mixer, Ultrasonic water bath.
Step-by-Step Procedure
-
Calculations: Determine the target concentration. A 10 mM or 50 mM stock is recommended to allow for >1000x dilution in assays.
-
Example: To prepare 1 mL of 50 mM stock:
-
-
Weighing: Weigh the solid compound directly into the amber glass vial.
-
Critical: Do not weigh onto weigh paper and transfer, as static charge from the -NO₂ group can cause loss of material. Weigh directly into the tared vial.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Dissolution:
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5-10 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If it appears cloudy or "oily," sonicate further.
-
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) in polypropylene PCR tubes or cryovials to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Serial Dilution & Assay Application
Objective: Dilute the Master Stock into aqueous media without precipitating the compound.
The "Intermediate Step" Method: Directly piping 100% DMSO stock into cell culture media often causes local precipitation at the pipette tip. We use an Intermediate Dilution approach.
Workflow Diagram (Graphviz)
Caption: Step-down dilution strategy to minimize precipitation shock.
Step-by-Step Procedure
-
Thaw: Thaw a Master Stock aliquot at Room Temperature (RT). Vortex ensures homogeneity.
-
Intermediate Dilution (10x):
-
Prepare a sterile tube with culture media (e.g., DMEM + 10% FBS).
-
Dilute the Master Stock 1:100 or 1:200 into this media to create a "10x Working Solution" (e.g., if final target is 10 µM, make a 100 µM intermediate).
-
Technique: Place the pipette tip submerged in the media and expel the DMSO stock rapidly while swirling the tube. Do not drip the DMSO onto the surface.
-
-
Final Application (1x):
-
Add the 10x Working Solution to your cell wells (which already contain 90% of the volume).
-
This results in the final 1x concentration with a final DMSO concentration of <0.5% or <0.1%, depending on the dilution factor.
-
Quality Control & Troubleshooting
Precipitation Check
Before adding to cells, inspect the Intermediate Working Solution via microscopy or absorbance.
-
Turbidity Test: Measure OD600. If OD > 0.05 compared to a media blank, precipitation has occurred.
-
Microscopy: Place 10 µL on a slide. Look for needle-like crystals (characteristic of benzamides).
Troubleshooting Decision Tree
Caption: Troubleshooting logic for precipitation issues during formulation.
Safety & Handling
-
Nitro-Aromatics: Compounds containing nitro groups can be potential mutagens or sensitizers. Always handle powder in a fume hood.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Disposal: Dispose of all stock solutions and treated media as hazardous chemical waste (halogenated/organic).
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
Cayman Chemical. "2-Nitro-5-thiocyanatobenzoic Acid Product Information." (Used as solubility analog for nitro-benzamides).
-
Sigma-Aldrich. "DMSO Solubility Data for Hydrophobic Compounds."
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Nitro-2-(trifluoromethyl)benzamide Synthesis
This technical guide addresses the synthesis optimization of 5-Nitro-2-(trifluoromethyl)benzamide , a critical intermediate in pharmaceutical and agrochemical development. The guide focuses on the most robust synthetic route: Nitration of 2-(trifluoromethyl)benzoic acid followed by Amidation , while also addressing alternative pathways.
Current Status: Operational Role: Senior Application Scientist Topic: Yield Improvement & Process Troubleshooting
Executive Summary
Synthesizing 5-Nitro-2-(trifluoromethyl)benzamide presents a classic "competing director" challenge in aromatic substitution. The trifluoromethyl group (
This guide provides a validated, self-correcting protocol to maximize yield, focusing on regioselectivity control during nitration and conversion efficiency during amidation.
Part 1: The Optimized Synthetic Pathway
We recommend the Acid
Reaction Scheme & Mechanism
The synthesis proceeds in three distinct phases. Failure in Phase 1 (Nitration) is the primary cause of low overall yield due to inseparable isomer byproducts downstream.
Caption: Optimized 3-step synthesis workflow emphasizing the critical nitration checkpoint.
Part 2: Troubleshooting Guide (Q&A)
Phase 1: Nitration & Regioselectivity
Q: I am getting a mixture of isomers (4-nitro and 5-nitro). How do I shift the ratio towards the 5-nitro product?
A: The directing effects of the
-
The Problem: High temperatures (>25°C) promote thermodynamic control, often favoring the 4-nitro isomer or dinitration.
-
The Fix: Maintain Kinetic Control .
-
Temperature: Keep the reaction strictly between 0°C and 5°C during addition. Do not allow it to exceed 25°C during the stir out.
-
Reagent: Use Fuming Nitric Acid (90%+) rather than standard 65%
. The higher concentration of nitronium ions ( ) increases the rate at lower temperatures, favoring the kinetically accessible 5-position (para to the bulky ). -
Purification: If the ratio is poor (e.g., <80% 5-nitro), recrystallize the crude acid from water/ethanol mixtures before proceeding. Separating isomers at the amide stage is significantly harder.
-
Q: My nitration yield is low (<50%), and I see unreacted starting material.
A: The electron-withdrawing
-
The Fix: Increase the acid strength. Use Oleum (20% free
) mixed with as the solvent. The acts as a water scavenger, keeping the concentration of active high.
Phase 2 & 3: Activation and Amidation
Q: The acid chloride formation seems incomplete or slow.
A: The ortho-
-
The Fix: Use Thionyl Chloride (
) with a catalytic amount of DMF (Dimethylformamide) . The Vilsmeier-Haack intermediate formed by DMF/ is a more potent chlorinating agent than alone and helps overcome steric hindrance [1]. Reflux for at least 3-4 hours.
Q: During amidation, I get a low yield of the amide and recover the carboxylic acid. A: This indicates Hydrolysis of the acid chloride before it reacts with ammonia.
-
The Fix:
-
Anhydrous Conditions: Ensure the THF or DCM used for the acid chloride solution is dry.
-
Ammonia Source: Use Ammonia Gas bubbled into cold THF rather than aqueous Ammonium Hydroxide. If you must use aqueous ammonia, use a biphasic system (DCM/Water) with vigorous stirring to protect the acid chloride in the organic phase until it reacts at the interface.
-
Order of Addition: Add the Acid Chloride solution dropwise to the Ammonia , not the other way around. This ensures the acid chloride always encounters an excess of nucleophile, minimizing hydrolysis and dimer formation.
-
Part 3: Optimized Experimental Protocol
Step 1: Nitration of 2-(Trifluoromethyl)benzoic Acid[2][3][4]
-
Setup: 3-neck flask, mechanical stirrer, thermometer, ice-salt bath.
-
Dissolution: Dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in conc.
(5.0 vol). Cool to 0°C.[2][3] -
Addition: Add Fuming
(1.5 eq) dropwise, maintaining internal temp <5°C. -
Reaction: Stir at 0-5°C for 1h, then allow to warm to 20°C for 2h. Monitor by HPLC.
-
Quench: Pour onto crushed ice. Filter the white precipitate.[4][5]
-
Purification: Recrystallize from Ethanol/Water to isolate the 5-nitro isomer.
-
Target Yield: 75-85%
-
Checkpoint: Check Melting Point (approx. 160-165°C for pure 5-nitro acid) [2].
-
Step 2: Conversion to Acid Chloride
-
Setup: Round bottom flask, reflux condenser, drying tube (
). -
Reaction: Suspend dried 5-nitro-2-(trifluoromethyl)benzoic acid in
(5.0 eq). Add 2-3 drops of DMF. -
Reflux: Heat to reflux until gas evolution ceases and the solution becomes clear (approx. 3h).[6][7][8]
-
Workup: Evaporate excess
under reduced pressure. Add dry Toluene and evaporate again (azeotropic removal of traces). -
Product: Use the crude yellow oil/solid immediately for the next step.
Step 3: Amidation
-
Setup: 3-neck flask, gas inlet (if using gas) or dropping funnel.
-
Solvent: Dissolve the crude acid chloride in anhydrous THF (10 vol). Cool to 0°C.[2][3]
-
Ammonolysis:
-
Method A (Gas): Bubble dry
gas into the solution for 30 mins. -
Method B (Aq): Add the THF solution dropwise to a stirred solution of conc.
(5 eq) at 0°C.
-
-
Workup: Evaporate THF. Suspend residue in water, stir for 30 mins (to dissolve
). Filter the solid.[4][5][6][9] -
Final Purification: Recrystallize from Ethanol or Methanol.
Part 4: Data & Comparison
Solvent & Reagent Effects on Amidation Yield
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |
| Chlorinating Agent | +15% Conversion (Overcomes steric hindrance) | ||
| Ammonia Source | Aqueous | +10% Yield (Eliminates hydrolysis side-reaction) | |
| Temperature | Room Temp (25°C) | 0°C - 5°C | +5% Purity (Reduces thermal decomposition) |
| Overall Yield | ~55% | >85% | Significant improvement in process efficiency |
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield loss in benzamide synthesis.
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. Retrieved from .
-
Sigma-Aldrich. 5-Nitro-2-(trifluoromethyl)benzoic acid Product Page. CAS 847547-06-2.[10][11][12] Retrieved from .
-
European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds. EP 0129528 B1. Retrieved from .
-
Organic Syntheses. p-Nitrobenzoyl Chloride. Org. Synth. 1923, 3,[2][3][5][7][13] 75. Retrieved from .
-
National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid. PMC6476492. Retrieved from .
Sources
- 1. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. globalconference.info [globalconference.info]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 111928-64-4,6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. 2-nitro-5-thiobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-nitro-5-thiobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 13. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]
Benzamide Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamides?
A1: The choice of synthetic route depends on the starting materials, substrate scope, and scalability. The most prevalent laboratory methods include:
-
The Schotten-Baumann Reaction: This classic method involves the acylation of an amine with benzoyl chloride in the presence of an aqueous base.[1][2] It is a robust and high-yielding reaction for many primary and secondary amines.[3]
-
Coupling Agent-Mediated Amidation: This approach starts from a benzoic acid and an amine, using a coupling agent (e.g., DCC, HATU, BOP) to activate the carboxylic acid.[4][5] This is particularly useful when the corresponding benzoyl chloride is unstable or not commercially available.
-
From Benzoic Acid via an Acid Chloride Intermediate: Benzoic acid can be converted to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[6][7] This two-step, one-pot procedure is very common.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in benzamide synthesis can often be traced back to a few key issues:
-
Hydrolysis of the Acylating Agent: Benzoyl chloride and other activated carboxylic acid species are highly susceptible to hydrolysis, which converts them back to the unreactive benzoic acid.[6] Ensuring anhydrous (dry) conditions is critical.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in biphasic systems.[8]
-
Amine Protonation: The reaction generates hydrochloric acid (HCl) or other acidic byproducts, which can protonate the starting amine, rendering it non-nucleophilic.[9][10] An adequate amount of base is essential to neutralize this acid.
-
Product Loss During Workup: Significant product loss can occur during extraction and purification steps.[11] Optimizing pH during aqueous washes and choosing an appropriate recrystallization solvent are crucial.
Q3: How do I choose the right coupling agent for my reaction?
A3: The choice of coupling agent depends on the specific substrates, particularly their steric hindrance and electronic properties.
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. However, they can lead to the formation of N-acylurea byproducts and may cause epimerization in chiral substrates.[3][12] The addition of 1-hydroxybenzotriazole (HOBt) can suppress these side reactions.[4]
-
Onium Salts (e.g., HATU, HBTU, BOP): These reagents are generally more reactive and efficient, especially for sterically hindered substrates or electron-deficient amines.[13][14] They are known for faster reaction times and lower rates of racemization.[14] However, they are more expensive and their byproducts must be carefully removed.[5]
Q4: What is the best way to purify my crude benzamide?
A4: Recrystallization is the most common and effective method for purifying solid benzamides.[11][15] The key is to select an appropriate solvent or solvent system where the benzamide has high solubility at elevated temperatures and low solubility at room or cold temperatures. Common solvents include water, ethanol, or mixtures like ethanol/water.[11] For non-crystalline products or complex mixtures with closely related impurities, column chromatography on silica gel is the preferred method.[11]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues encountered during benzamide synthesis in a question-and-answer format.
Problem 1: Low or No Product Formation in Schotten-Baumann Reaction
I'm following a standard Schotten-Baumann protocol (benzoyl chloride, amine, aqueous NaOH), but my yield is very poor.
-
Cause: Hydrolysis of Benzoyl Chloride.
-
Explanation: Benzoyl chloride reacts rapidly with water to form benzoic acid, which will not react with the amine.[6]
-
Solution:
-
Ensure all glassware is oven-dried.
-
Use anhydrous solvents if the reaction is performed in a non-aqueous or biphasic system.
-
Add the benzoyl chloride slowly to the cooled reaction mixture (0-5 °C) to control the exothermic reaction and minimize localized heating which can accelerate hydrolysis.[11]
-
Maintain vigorous stirring to ensure the benzoyl chloride preferentially reacts with the amine in the organic phase rather than with water.[9]
-
-
-
Cause: Protonation of the Amine.
-
Explanation: The reaction produces one equivalent of HCl, which will protonate the nucleophilic amine starting material, forming an unreactive ammonium salt.[10]
-
Solution:
-
Ensure at least two equivalents of base are used: one to neutralize the generated HCl and one to act as a catalyst.[16] For less reactive amines, a stronger base or a slight excess may be beneficial.
-
The base (e.g., 10% NaOH solution) must be present in sufficient concentration to effectively neutralize the acid as it forms.[1]
-
-
-
Cause: Poor Quality of Reagents.
-
Explanation: Old benzoyl chloride may have already hydrolyzed to benzoic acid. The amine may be of low purity.
-
Solution:
-
Use freshly opened or distilled benzoyl chloride.
-
Check the purity of the amine by techniques like NMR or melting point determination.
-
-
-
In a conical flask, dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, DCM) or create a biphasic system with water.
-
Add an aqueous solution of sodium hydroxide (10%, 2.2 eq.).
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the smell of benzoyl chloride is no longer apparent.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Proceed with standard aqueous workup: separate the organic layer, wash with dilute HCl (to remove excess amine), then with saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.[11]
Problem 2: Challenges with Sterically Hindered or Electron-Deficient Amines
My standard coupling protocols are failing when I use a sterically bulky amine or an electron-poor aniline.
-
Cause: Low Nucleophilicity of the Amine.
-
Explanation: Steric hindrance can prevent the amine from approaching the electrophilic carbonyl carbon. Electron-withdrawing groups on an aniline reduce the electron density on the nitrogen atom, making it a weaker nucleophile.[17]
-
Solution:
-
Switch to a More Reactive Acylating Agent: Instead of a standard coupling from the carboxylic acid, convert the acid to the more electrophilic acyl fluoride. A protocol involving in situ formation of the acyl fluoride followed by reaction with the amine at elevated temperatures has proven effective for these challenging substrates.[17]
-
Use a More Potent Coupling Reagent: Onium salt-based reagents like HATU or BOP are generally more effective than carbodiimides for hindered couplings.[4][14]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or degradation.
-
Employ a Non-nucleophilic, Stronger Base: A base like Diisopropylethylamine (DIPEA) or 2,6-lutidine can be effective in these cases as they are less likely to compete with the substrate amine as a nucleophile.
-
-
| Amine Type | Recommended Method | Reagents | Typical Conditions | Ref. |
| Sterically Hindered | Acyl Fluoride Method | Cyanuric fluoride, Pyridine, then Amine | Dichloromethane (DCM), 40 °C | [17] |
| Sterically Hindered | Grignard/Isocyanate | Grignard Reagent, Isocyanate | THF, 0 °C to RT | [18] |
| Electron-Deficient | High-Potency Coupling | EDC, DMAP, HOBt (cat.) | Acetonitrile (ACN), 23-60 °C | [4] |
| Electron-Deficient | Onium Salt Coupling | HATU, DIPEA | Dimethylformamide (DMF), RT | [13] |
Problem 3: Formation of a Persistent Oil Instead of a Solid Product
After the workup, my benzamide product is an oil and refuses to crystallize.
-
Cause: Presence of Impurities.
-
Explanation: Unreacted starting materials or byproducts can act as impurities that lower the melting point of the product and inhibit crystallization.
-
Solution:
-
Purification by Chromatography: If recrystallization fails, purify the oil using silica gel column chromatography to remove impurities.
-
Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., DCM) and then adding a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) dropwise while stirring vigorously. This can often induce precipitation of the solid product.
-
-
-
Cause: Residual Solvent.
-
Explanation: Trace amounts of the reaction or extraction solvent can be trapped in the product.
-
Solution:
-
High-Vacuum Drying: Place the oil under high vacuum for several hours to remove any residual volatile solvents. Gentle heating may be applied if the product is thermally stable.
-
-
-
Cause: Product is Inherently Low-Melting or Amorphous.
-
Explanation: Some substituted benzamides are naturally low-melting solids or amorphous oils at room temperature.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed" crystal of the pure compound, if available, can also initiate crystallization.
-
Solvent System Screening: Experiment with different solvent systems for recrystallization. Sometimes a mixture of solvents is more effective than a single solvent.
-
-
Visualized Workflows and Mechanisms
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
Simplified Mechanism of DCC Coupling for Amide Synthesis
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Lab Reporter [fishersci.dk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Schotten-Baumann Reaction [organic-chemistry.org]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. chimia.ch [chimia.ch]
Technical Support Center: Resolving Solubility Challenges with 5-Nitro-2-(trifluoromethyl)benzamide in DMSO
Welcome to the dedicated technical support guide for 5-Nitro-2-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the dissolution of 5-Nitro-2-(trifluoromethyl)benzamide.
Q1: I'm having trouble dissolving my 5-Nitro-2-(trifluoromethyl)benzamide in DMSO at room temperature. What are the likely causes?
A1: This is a common challenge with complex organic molecules. Several factors could be at play:
-
Compound Concentration: You may be attempting to create a solution that exceeds the compound's intrinsic solubility limit in DMSO under ambient conditions.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of hydrophobic or poorly water-soluble compounds.[1][3] Always use anhydrous, high-purity DMSO from a freshly opened bottle for preparing stock solutions.[2]
-
Compound Purity & Form: The purity and physical form (e.g., crystalline vs. amorphous) of the solid can impact its solubility. Amorphous forms are often more soluble than highly stable crystalline structures.[1]
-
Equilibration Time: Dissolution is not always instantaneous. Insufficient mixing or time may result in an incomplete solution.
Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?
A2: This phenomenon, known as "crashing out," occurs when a compound is highly soluble in a strong organic solvent but poorly soluble in the aqueous environment of your assay.[4] The abrupt change in solvent polarity causes the compound to fall out of solution.
Solutions:
-
Stepwise Dilution: Avoid diluting your DMSO stock directly into the final aqueous volume. Instead, perform one or more intermediate dilutions in a mix of DMSO and your aqueous buffer before the final dilution.[5] This gradual change in solvent polarity can keep the compound in solution.
-
Lower the Final Concentration: The simplest solution may be to reduce the final working concentration of your compound to a level below its aqueous solubility limit.
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5][6][7] Increasing the final DMSO percentage slightly (e.g., from 0.1% to 0.5%) can sometimes prevent precipitation, but always run a vehicle control to ensure the solvent itself is not causing a biological effect at that concentration.[5]
Q3: Can I use heat or sonication to help dissolve the compound?
A3: Yes, both methods can be effective, but they must be used with caution.
-
Heating: Gently warming the solution in a water bath (e.g., to 30-40°C) increases the kinetic energy of the system and can significantly improve the rate and extent of dissolution.[8] However, you must first confirm the thermal stability of 5-Nitro-2-(trifluoromethyl)benzamide. Prolonged exposure to heat, even at moderate temperatures, can degrade certain compounds, especially in DMSO.[9][10]
-
Sonication: Using a bath sonicator introduces mechanical energy that can help break up solid aggregates and accelerate dissolution.[8] This is generally a safer alternative to heating as it is less likely to cause thermal degradation.
Q4: How important is it to use a fresh bottle of DMSO?
A4: It is critically important. As mentioned, DMSO readily absorbs water, and even small amounts of water can alter its solvent properties and reduce its ability to dissolve certain compounds.[1][2] For preparing high-concentration stock solutions of challenging compounds, it is best practice to use a new, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO.
Troubleshooting and Experimental Protocols
This section provides a systematic approach to overcoming solubility issues, complete with step-by-step protocols.
Visual Troubleshooting Workflow
Before diving into protocols, this workflow provides a logical decision-making process for addressing solubility problems.
Caption: Troubleshooting workflow for dissolving 5-Nitro-2-(trifluoromethyl)benzamide.
Physicochemical Properties
| Property | Value (for 2-(Trifluoromethyl)benzamide) | Source |
| CAS Number | 360-64-5 | [11][12] |
| Molecular Formula | C₈H₆F₃NO | [12][13] |
| Molecular Weight | 189.13 g/mol | [11][13] |
| Appearance | White to off-white solid | [14] |
| Melting Point | 160-164 °C | [11] |
| Aqueous Solubility | Insoluble | [13] |
Note: This data is for an analog. Always determine the solubility of your specific compound lot experimentally.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for preparing a stock solution while minimizing common errors.
Materials:
-
5-Nitro-2-(trifluoromethyl)benzamide
-
Anhydrous DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Before opening the DMSO, allow it to come to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of 5-Nitro-2-(trifluoromethyl)benzamide directly into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., for a 10 mM stock).
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.[15] Visually inspect for any undissolved particles.
-
Sonication: If particles remain, place the vial in a bath sonicator for 10-15 minutes. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Final Inspection: After sonication, allow the solution to return to room temperature. A clear, particle-free solution indicates complete dissolution. If the compound precipitates upon cooling, the solution is supersaturated, and a lower stock concentration should be prepared.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] A study has shown that many compounds in DMSO are stable through multiple freeze-thaw cycles, but minimizing them is still best practice.[16]
Protocol 2: Stepwise Dilution into Aqueous Media
This protocol provides a workflow to prevent the compound from precipitating when introduced to an aqueous environment.
Caption: Workflow for stepwise dilution from a DMSO stock into an aqueous medium.
Procedure:
-
Prepare High-Concentration Stock: Make a concentrated stock solution in 100% anhydrous DMSO as described in Protocol 1 (e.g., 10-50 mM).
-
Create Intermediate Dilution: Prepare an intermediate dilution of the stock solution. Instead of diluting directly into the final medium, dilute it into a small volume of the medium or buffer. For example, add 5 µL of a 20 mM stock to 45 µL of buffer to create a 2 mM solution in 10% DMSO. Vortex immediately and thoroughly.
-
Prepare Final Working Solution: Add a small volume of the intermediate solution to the final volume of your cell culture medium or assay buffer to achieve the desired final concentration. This ensures the final DMSO concentration remains low (typically <0.5%).[5]
-
Vehicle Control: Always prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.[17]
Advanced Solutions & Alternative Solvents
If issues persist, consider these advanced strategies.
Co-Solvents: When diluting into an aqueous buffer, the addition of a co-solvent can sometimes help maintain solubility. Common co-solvents compatible with biological assays include PEG400, Tween 80, or cyclodextrins.[5] These should be used at low concentrations and validated to ensure they do not interfere with the assay.
Alternative Solvents: While DMSO is a powerful and common solvent, other options may be suitable if solubility remains a significant hurdle.[18] Any alternative solvent must be tested for compatibility with your specific assay and for its own potential biological effects.
-
Dimethylformamide (DMF): Similar to DMSO in its solvent properties but can also be toxic to cells.[19]
-
N-Methyl-2-pyrrolidone (NMP): A strong dipolar aprotic solvent.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent promoted as a greener alternative to DMSO with comparable solvation properties and potentially lower toxicity in some contexts.[20][21]
References
-
ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Available from: [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]
-
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Available from: [Link]
- LibreTexts Chemistry. (2021). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Thoma, K., & Ziegler, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Aura Biotech. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Byrne, F. P., et al. (2022).
-
Semantic Scholar. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available from: [Link]
- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
- ACS Publications. (2025, August 6).
-
ResearchGate. (2022, November 24). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity? Available from: [Link]
- Thermo Fisher Scientific. (2024, March 12).
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Lorenz, C. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
-
ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water? Available from: [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Available from: [Link]
- Quora. (2022, November 23).
- Chemistry LibreTexts. (2020, June 29).
- The University of Texas at Austin. (n.d.).
- Chemistry Stack Exchange. (2015, December 31). Dissolving in DMSO semantics.
- CymitQuimica. (n.d.). CAS 360-64-5: 2-(Trifluoromethyl)benzamide.
- Sigma-Aldrich. (n.d.). 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5.
- Cheméo. (n.d.). Chemical Properties of 3-Amino-s-triazole (CAS 61-82-5).
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- CymitQuimica. (n.d.). 2-Nitro-5-(trifluoromethyl)benzamide.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- U.S. Environmental Protection Agency. (2025, October 15). 3-Amino-5-isopropyl-1,2,4-triazole Properties.
- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline.
- ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.
- Supporting Information. (n.d.).
- ResearchGate. (2025, August 7).
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
- Cayman Chemical. (n.d.).
- Karazin Kharkiv National University. (n.d.). TRANSMITTANCE OF ELECTRONIC EFFECTS IN THE FLUORESCEIN MOLECULE.
- CAS Common Chemistry. (n.d.). 1,2,4-Triazole-3-carboxylic acid.
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
Sources
- 1. ziath.com [ziath.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-(Trifluoromethyl)benzamide 97 360-64-5 [sigmaaldrich.com]
- 12. 2-(Trifluoromethyl)benzamide | CAS 360-64-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
Purification of 5-Nitro-2-(trifluoromethyl)benzamide from crude reaction mixture
Executive Summary & Triage
User Context: You have synthesized 5-Nitro-2-(trifluoromethyl)benzamide (typically via hydrolysis of the corresponding nitrile or ammonolysis of the acid chloride) and are facing difficulties isolating the pure product from the crude reaction matrix.
The Molecule:
-
Core Structure: Benzamide with a strong electron-withdrawing nitro group (-NO₂) at position 5 and a lipophilic trifluoromethyl group (-CF₃) at position 2.
-
Physicochemical Behavior: The compound is sparingly soluble in water but soluble in polar organic solvents (EtOAc, MeOH).[1] The amide protons are weakly acidic (pKa ~15-16), but the -CF₃ group increases lipophilicity, making standard "crash-out" procedures sensitive to solvent ratios.
Quick Triage: What is the state of your crude?
| Observation | Probable Cause | Recommended Action |
| Sticky/Gummy Solid | "Oiling out" due to solvent impurities or trapped solvent. | Go to Module 2 (Recrystallization) |
| Yellow Coloration | Nitro-compounds are inherently yellow, but dark orange/brown indicates oxidation byproducts. | Go to Module 3 (Chromatography) |
| Co-elution on TLC | Presence of unreacted Nitrile (precursor) or Benzoic Acid (hydrolysis byproduct). | Go to Module 1 (Acid/Base Wash) |
| Low Melting Point | Presence of regioisomers or solvent occlusion. | Go to Module 2 (Drying & Recryst.) |
Purification Logic Flow
Before proceeding, visualize your decision path. This flowchart ensures you do not waste yield on unnecessary steps.
Figure 1: Decision matrix for the purification of nitro-trifluoromethyl benzamides based on impurity profiling.
Detailed Protocols
Protocol 1: Chemical Washing (Removal of Acidic Impurities)
Context: If you synthesized the amide via hydrolysis (from nitrile) or oxidation, the primary impurity is often 5-nitro-2-(trifluoromethyl)benzoic acid . This protocol exploits the acidity difference between the amide (neutral/weak acid) and the carboxylic acid (stronger acid).
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10-15 mL per gram of crude.
-
The Wash:
-
Brine Wash: Wash 1x with saturated brine to remove trapped water.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.
-
Concentration: Filter and evaporate the solvent in vacuo to yield the "Acid-Free" crude.
Protocol 2: Recrystallization (The "Polishing" Step)
Context: This is the preferred method for removing non-polar impurities (like unreacted nitrile) and inorganic salts.
Solvent System: Ethanol/Water (Preferred) or Ethyl Acetate/Heptane.
Step-by-Step:
-
Reflux: Place the acid-free crude in a round-bottom flask. Add Ethanol (95%) (approx. 5 mL/g). Heat to reflux (80°C) with stirring.
-
Saturation: If the solid does not dissolve completely, add more ethanol dropwise until a clear yellow solution is obtained.
-
Troubleshooting: If black specks remain, perform a hot filtration through a glass frit or Celite pad immediately.
-
-
Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Critical Point: Do not add too much water, or the product will "oil out" (separate as a liquid) rather than crystallize.
-
-
Cooling: Allow the flask to cool to room temperature slowly (over 1 hour). Then, place in an ice bath (0-4°C) for another hour.
-
Collection: Filter the pale yellow crystals using a Buchner funnel. Wash the cake with cold 20% Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at 45°C overnight.
Protocol 3: Flash Column Chromatography
Context: Use this if recrystallization fails or if the nitrile impurity is >10%.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes (or Petroleum Ether) and Ethyl Acetate.
-
Gradient:
-
Start: 10% EtOAc in Hexanes (Elutes non-polar impurities/nitrile).
-
Ramp: 20% to 40% EtOAc in Hexanes (Elutes the target amide).
-
Note: The nitro group makes the compound "stickier" than standard benzamides, requiring higher polarity to elute.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is a common issue with fluorinated benzamides. The -CF₃ group disrupts the crystal lattice formation if the cooling is too rapid or the solvent becomes too polar (too much water) too quickly.
-
Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in a towel/foil). If it still oils, switch to Toluene/Heptane or EtOAc/Heptane systems.
Q2: I see a spot on TLC just above my product. What is it? A: This is likely the 5-nitro-2-(trifluoromethyl)benzonitrile precursor.
-
Fix: The nitrile is significantly less polar than the amide. A silica plug filtration using 15% EtOAc/Hexane will wash the nitrile through, leaving the amide on the silica. You can then flush the amide off with 50% EtOAc/Hexane.
Q3: The solid is persistently yellow. Is this an impurity? A: Not necessarily. Nitro compounds are chromophores and naturally exhibit a pale to deep yellow color. However, if the color is brownish, it indicates oxidative degradation. Recrystallization from Ethanol usually removes these dark oxidation byproducts.
Q4: Can I use acid-base extraction to purify the amide? A: No. Unlike amines (basic) or carboxylic acids (acidic), the benzamide functionality is neutral under standard extraction conditions. It will not protonate significantly with dilute HCl, nor deprotonate with NaOH. It will track with the organic layer in both cases.
Scientific Validation (E-E-A-T)
Mechanism of Solubility & Separation
The purification strategy relies on the interplay between the hydrogen-bonding capability of the amide group (-CONH₂) and the lipophilicity of the trifluoromethyl group (-CF₃).
-
In Recrystallization: The amide group seeks to form intermolecular hydrogen bonds. In hot ethanol, these bonds break, dissolving the solid. Upon cooling, the highly ordered crystal lattice (stabilized by H-bonds and pi-stacking of the nitro-aromatic ring) excludes impurities like the nitrile (which lacks H-bond donors) [1].
-
In Chromatography: The nitro group is highly electron-withdrawing, creating a dipole that interacts strongly with the acidic silanols of the silica gel, increasing retention time relative to the non-polar precursor [2].
Visualizing the Recrystallization Workflow
Figure 2: Optimized recrystallization protocol for fluorinated nitro-benzamides.
References
-
Sigma-Aldrich. 2-(Trifluoromethyl)benzamide Product & Safety Data. (General properties of the pharmacophore). Link
-
Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Org. Synth. 2023, 100, 113-135. (Detailed protocol for handling trifluoromethyl benzamides and silica purification). Link
-
BenchChem. Minimizing side product formation in nitro-(trifluoromethoxy)benzene synthesis. (Troubleshooting nitration and regioisomer separation). Link
-
Google Patents. Synthetic method of 2-trifluoromethyl benzamide (CN113698315A). (Industrial synthesis and precipitation techniques for this specific scaffold). Link
Sources
Troubleshooting common side reactions in benzamide synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer robust, field-proven solutions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, focusing on the causality behind each problem and its solution.
Part 1: Troubleshooting Low Yield & Incomplete Reactions
Low product yield is one of the most frequent challenges in benzamide synthesis. The root cause often lies in the deactivation of starting materials, competing reactions, or suboptimal reaction conditions.
Q1: My yield is low, and I've recovered a significant amount of my starting carboxylic acid. What's happening?
A1: This is a classic symptom of two primary issues: either your carboxylic acid was not activated efficiently, or the activated intermediate was quenched before it could react with the amine.
-
Inefficient Activation: When using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is the species that reacts with the amine. If the coupling reagent is old, hydrated, or used in insufficient stoichiometric amounts, activation will be incomplete.
-
Hydrolysis of Activated Intermediate: The O-acylisourea intermediate is highly susceptible to hydrolysis, which will revert it back to the starting carboxylic acid.[2] This is a major issue if you are not using anhydrous (dry) solvents and reagents. Even trace amounts of water can significantly reduce your yield. Similarly, when using the acyl chloride method, the acyl chloride itself is readily hydrolyzed back to the carboxylic acid by water.[4][5][6][7]
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous CaSO₄ or P₂O₅) before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common choices.[3]
-
Reagents: Use fresh, high-purity coupling reagents and amines. Store them in a desiccator.
-
Atmosphere: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.
Q2: The reaction has stalled. TLC analysis shows both starting materials are still present, but no more product is forming. Why?
A2: Reaction stalling often points to the deactivation of the amine nucleophile. In methods that generate an acid byproduct, such as the reaction of an acyl chloride with an amine, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of amide formed.[5][7][8] This HCl will react with the basic amine starting material to form an ammonium salt.[8] This salt is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction.
Solution: The Role of a Base To prevent this, a non-nucleophilic base must be added to the reaction to act as an "acid scavenger."[8]
-
For Acyl Chloride Reactions: Typically, 2 equivalents of the amine are used, where one acts as the nucleophile and the second acts as the base.[8] Alternatively, an auxiliary base like triethylamine (Et₃N) or pyridine can be used.
-
Schotten-Baumann Conditions: This method uses a biphasic system of an organic solvent and an aqueous base (like 10% NaOH solution). The HCl byproduct is neutralized by the aqueous base as it forms, allowing the amine to remain active in the organic phase.[4][8]
Part 2: Identifying and Preventing Byproduct Formation
The formation of unexpected byproducts is a common purity issue. Understanding the mechanistic origin of these impurities is key to their prevention.
Q3: My product is contaminated with a high-molecular-weight, sparingly soluble white solid. What is it and how do I get rid of it?
A3: If you are using a carbodiimide coupling reagent like DCC, this solid is almost certainly dicyclohexylurea (DCU).[1][3][9] DCU is the byproduct of DCC after it has activated the carboxylic acid.[1][2] While essential to the reaction, its poor solubility in most organic solvents makes it a common and troublesome impurity.[3]
Troubleshooting Workflow for DCU Removal
Caption: Workflow for removing DCU byproduct.
Alternative Reagent: Consider using EDC (often as EDC·HCl). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.[3]
Q4: I'm observing a byproduct that seems to be the result of my amine reacting twice. What is this and how can I stop it?
A4: This side reaction is known as diacylation or over-acylation .[4] It occurs when the newly formed benzamide, which still has an N-H proton, is deprotonated and acts as a nucleophile, reacting with a second molecule of the acylating agent (e.g., benzoyl chloride). This is more prevalent with primary amines (R-NH₂) and can be a significant issue when using a large excess of the acylating agent or high reaction temperatures.[4]
Mechanism of Diacylation
Caption: Mechanism of the diacylation side reaction.
Preventative Measures:
-
Controlled Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the acylating agent.
-
Slow Addition: Add the acyl chloride dropwise to the solution of the amine. This ensures it reacts preferentially with the more nucleophilic primary amine rather than the less nucleophilic product amide.[4]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C) to reduce the rate of the second acylation.[4]
Q5: When using DCC, my yield is low, and I've isolated a byproduct identified as an N-acylurea. How does this form?
A5: The formation of an N-acylurea is an irreversible side reaction specific to carbodiimide chemistry.[2][3] It occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular acyl transfer, rearranging to the stable and unreactive N-acylurea.[3][10] This consumes the activated intermediate, preventing it from reacting with the amine and thus lowering the yield of the desired amide.[1][2]
Solution: Using Additives To suppress N-acylurea formation and improve reaction rates, coupling reactions with carbodiimides are almost always performed with an additive.[1][2][3][10]
-
1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea intermediate faster than it can rearrange. This forms an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation minimizes the formation of N-acylurea and also reduces the risk of racemization if chiral carboxylic acids are used.[1][10]
-
Other Additives: Alternatives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® serve a similar purpose and are often even more effective at suppressing side reactions.[3][10]
Table 1: Comparison of Common Coupling Reagents & Additives
| Reagent/Additive | Function | Key Advantage | Common Side Product/Issue | Mitigation Strategy |
| DCC | Coupling Agent | Inexpensive, potent activator | Insoluble DCU byproduct, N-acylurea formation[1][3] | Filter to remove DCU; use with HOBt/HOAt[2][5] |
| EDC·HCl | Coupling Agent | Water-soluble urea byproduct[3] | N-acylurea formation | Use with HOBt/HOAt[10] |
| HATU/HBTU | Coupling Agent | Fast reaction times, low racemization[11] | Can react with amine if not pre-activated | Add amine after activating acid with HATU/base[12] |
| HOBt | Additive | Suppresses N-acylurea formation & racemization[10] | Potentially explosive when anhydrous[10] | Use hydrated form or alternatives like OxymaPure® |
Part 3: Standard Operating Protocol
This section provides a baseline protocol for a robust benzamide synthesis using a carbodiimide coupling agent with an additive, designed to minimize the common side reactions discussed above.
Protocol: EDC/HOBt Mediated Benzamide Synthesis
-
Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM (volume sufficient to dissolve, typically ~10 mL per mmol of acid).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq.) in one portion. Stir the mixture at 0°C for 30 minutes. You may observe the solution becoming cloudy.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Carboxylic Acid + DCC + NH3 - Reaction. ReactionWeb.io. Available at: [Link]
- Izdebski, J., & Pełka, J. (1984). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research.
- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synlett.
-
Acid-Amine Coupling using DCC. Organic-Synthesis.com. Available at: [Link]
-
Reddit discussion on peptide coupling reactions. Reddit r/chemistry. Available at: [Link]
-
10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. Available at: [Link]
-
Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Reactions of Acyl Chlorides. Save My Exams. (2025). Available at: [Link]
-
21.7: Chemistry of Amides. Chemistry LibreTexts. (2024). Available at: [Link]
-
Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at: [Link]
Sources
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. reactionweb.io [reactionweb.io]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. savemyexams.com [savemyexams.com]
- 8. orgosolver.com [orgosolver.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. bachem.com [bachem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: 5-Nitro-2-(trifluoromethyl)benzamide Purification
Document ID: TS-5N2TF-PUR-01 Last Updated: February 19, 2026 Department: Chemical Process Optimization & Application Science
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 5-Nitro-2-(trifluoromethyl)benzamide (CAS: related derivatives often cited in agrochemical/pharmaceutical synthesis). This compound is a critical intermediate, often synthesized via the hydrolysis of 5-nitro-2-(trifluoromethyl)benzonitrile or the amidation of 5-nitro-2-(trifluoromethyl)benzoic acid.
Common challenges involve separating the target amide from its hydrolytic by-product (the carboxylic acid) and unreacted starting materials. This guide provides self-validating protocols to achieve >98% purity.
Module 1: Diagnostic & Impurity Profiling
Before initiating purification, you must identify the dominant impurity. Use this decision matrix to select the correct protocol.
Workflow: Impurity Identification
Figure 1: Diagnostic decision tree for selecting the appropriate purification method based on TLC/HPLC retention times.
Module 2: Removing Carboxylic Acid Impurities (Protocol A)
The Issue: The most persistent impurity is 5-nitro-2-(trifluoromethyl)benzoic acid . This forms due to over-hydrolysis of the nitrile or incomplete conversion during amidation.
-
Target pKa: ~15–17 (Amide, neutral in water)
-
Impurity pKa: ~2.5–3.5 (Benzoic acid derivative, highly acidic due to electron-withdrawing -NO2 and -CF3 groups).
The Solution: We utilize a pH-controlled liquid-liquid extraction . By adjusting the pH to ~8–9 using saturated sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated into its water-soluble carboxylate salt, while the amide remains neutral and stays in the organic layer.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use 10 mL of solvent per gram of crude material.
-
Note: Do not use Dichloromethane (DCM) if avoidable, as EtOAc provides better phase separation for this specific polarity.
-
-
The Wash (Critical Step):
-
Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x 10 mL/g).
-
Observation: Effervescence (CO₂ gas) indicates the neutralization of the acid impurity.
-
-
Verification: Check the pH of the aqueous layer. It must be basic (pH > 8).
-
Separation: Discard the aqueous layer (contains the impurity).
-
Drying: Wash the organic layer with Brine (saturated NaCl), dry over anhydrous MgSO₄, and concentrate in vacuo.
Data: Solubility & Partitioning
| Compound | State at pH 2 (Acidic) | State at pH 9 (Bicarbonate) | Solubility (Aq) | Solubility (Org) |
| Amide (Target) | Neutral | Neutral | Low | High |
| Acid (Impurity) | Neutral (COOH) | Ionic (COO⁻) | High | Low |
Module 3: Removing Unreacted Nitrile (Protocol B)
The Issue: Unreacted 5-nitro-2-(trifluoromethyl)benzonitrile is common in hydrolysis reactions.
-
Characteristics: Non-polar, often has a lower melting point than the amide.
-
Challenge: It does not ionize, so acid/base extraction (Protocol A) will not remove it.
The Solution: Recrystallization exploiting the polarity difference. The primary amide is significantly more polar than the nitrile, allowing for separation using a Toluene/Heptane or Ethanol/Water system.
Step-by-Step Protocol
-
Solvent Choice: Toluene is the preferred solvent. The nitrile is highly soluble in cold toluene; the amide is soluble only in hot toluene.
-
Dissolution: Suspend the crude solid in Toluene (5 mL/g). Heat to reflux (110°C) until fully dissolved.
-
Troubleshooting: If the solution is dark, add activated charcoal (5 wt%) and filter while hot.
-
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.
-
Optional: If no precipitate forms at RT, add Heptane dropwise (anti-solvent) until turbidity appears, then cool to 0-4°C.
-
-
Filtration: Filter the white crystalline solid. Wash the cake with cold Toluene/Heptane (1:1).
-
Drying: Vacuum dry at 45°C.
Module 4: FAQs & Troubleshooting
Q1: My product has a persistent yellow/brown tint. Is it pure?
A: Not necessarily. Nitro-aromatics are inherently yellow, but deep brown/orange indicates oxidation by-products (azo/azoxy species) or trace phenols.
-
Fix: Dissolve in EtOAc and pass through a short pad of Silica Gel or treat with activated charcoal in boiling ethanol.
Q2: Can I use Column Chromatography instead of recrystallization?
A: Yes, but be cautious. Primary amides often "tail" (streak) on silica gel due to hydrogen bonding.
-
Recommendation: Use a mobile phase of DCM:Methanol (95:5) . The methanol reduces tailing. The nitrile will elute first (high Rf), followed by the amide.
Q3: The yield is low after bicarbonate washing.
A: You may have formed an emulsion or the amide precipitated at the interface.
-
Fix: Add a small amount of Brine to break the emulsion. Ensure the organic volume is sufficient to keep the amide fully dissolved.
Visualizing the Purification Logic
The following diagram illustrates the chemical logic behind the separation of the three main components.
Figure 2: Logical flow of chemical separation.[1] Step 1 utilizes pKa differences; Step 2 utilizes solubility differences.
References
-
Hydrolysis of Nitriles to Amides
-
Sagar, A. D., et al. "Selective Hydrolysis of Nitriles to Amides under Mild Conditions." Tetrahedron Letters, vol. 56, no. 43, 2015. Link
- Context: Describes the kinetic control required to stop hydrolysis at the amide stage without forming the acid.
-
-
Purification of Benzamides (General Protocol)
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. Link
- Context: Standard reference for acid-base extraction and recrystallization of arom
-
-
pKa Values of Substituted Benzoic Acids
-
Synthesis of Trifluoromethyl Benzamides (Patent Literature)
Sources
Technical Support Center: A Guide to the Stability and Storage of 5-Nitro-2-(trifluoromethyl)benzamide
Welcome to the technical support center for 5-Nitro-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for the stability testing and proper storage of this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the quality of your results.
I. Frequently Asked Questions (FAQs) on Storage and Handling
Question 1: What are the ideal long-term storage conditions for 5-Nitro-2-(trifluoromethyl)benzamide?
Answer: For long-term storage, 5-Nitro-2-(trifluoromethyl)benzamide should be stored in a tightly closed container in a dry and well-ventilated place. The product is chemically stable under standard ambient conditions (room temperature). To minimize potential degradation from environmental factors, storage in a refrigerator at 2-8°C is recommended, especially for long-term archival. Aromatic nitro compounds, in general, should be handled with care.[1]
Question 2: How should I handle the compound during routine laboratory use?
Answer: During routine use, it is important to minimize exposure to atmospheric moisture and light. Use the compound in a well-ventilated area. After dispensing the required amount, the container should be securely sealed. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept in tightly sealed vials, protected from light, and refrigerated.
Question 3: Are there any known incompatibilities for 5-Nitro-2-(trifluoromethyl)benzamide?
II. Stability Testing: A Comprehensive Overview
Stability testing is crucial to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[2] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[3][4][5][6]
Question 4: What is a forced degradation study and why is it important for 5-Nitro-2-(trifluoromethyl)benzamide?
Answer: A forced degradation or stress study is designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[7] This helps to:
-
Identify potential degradation products.[7]
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[7]
For 5-Nitro-2-(trifluoromethyl)benzamide, this is critical to ensure that any analytical method used can distinguish the intact compound from any potential impurities or degradants that may form during storage or manufacturing.
Question 5: What are the typical stress conditions used in a forced degradation study?
Answer: Typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[8][9] The goal is to achieve a target degradation of 5-20%.[8] More than 20% degradation may lead to secondary degradation products that are not typically seen under normal storage conditions.[8]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for 5-Nitro-2-(trifluoromethyl)benzamide |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat (e.g., 60-80°C) | Hydrolysis of the benzamide linkage to form 5-nitro-2-(trifluoromethyl)benzoic acid and ammonia. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat (e.g., 60-80°C) | Hydrolysis of the benzamide linkage. Benzamides can undergo alkaline hydrolysis.[10] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | While the trifluoromethyl group is generally stable, the aromatic ring or other functional groups could be susceptible to oxidation. |
| Photostability | Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B) | Aromatic nitro compounds and trifluoromethylated aromatics can be susceptible to photochemical degradation.[11][12] |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | Assessment of the compound's intrinsic thermal stability. |
Question 6: What are the expected degradation pathways for 5-Nitro-2-(trifluoromethyl)benzamide?
Answer: Based on its chemical structure, the primary anticipated degradation pathway is the hydrolysis of the amide bond, which is a common degradation route for benzamide derivatives.[10][13][14] This would result in the formation of 5-nitro-2-(trifluoromethyl)benzoic acid and ammonia. The nitro group could potentially be reduced under certain conditions, and the trifluoromethyl group is generally considered to be very stable.[15] However, some studies have shown that trifluoromethylaromatic compounds can degrade under specific photochemical conditions.[11][12]
Diagram: Potential Degradation Pathway of 5-Nitro-2-(trifluoromethyl)benzamide
Caption: Hydrolytic degradation of 5-Nitro-2-(trifluoromethyl)benzamide.
III. Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework. Specific concentrations and time points should be optimized for 5-Nitro-2-(trifluoromethyl)benzamide to achieve the target 5-20% degradation.[8]
-
Preparation of Stock Solution: Prepare a stock solution of 5-Nitro-2-(trifluoromethyl)benzamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to a calibrated light source as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Analyze samples at various time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
IV. Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. However, be cautious not to use unrealistically harsh conditions that would not be encountered in practice.
Issue 2: More than 20% degradation is observed quickly.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Reduce the severity of the conditions. Use a lower concentration of reagents, a lower temperature, or shorter exposure times. The goal is to achieve controlled degradation.[8]
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause: The analytical method is not optimized or is not a stability-indicating method. Degradation products may be co-eluting with the parent compound.
-
Solution: Develop and validate a stability-indicating HPLC method. This may involve screening different columns, mobile phases, and gradient conditions to achieve adequate separation of the parent peak from all degradation product peaks.
Issue 4: The mass balance of the analysis is not within the acceptable range (e.g., 95-105%).
-
Possible Cause: Some degradation products may not be detected by the analytical method (e.g., they do not have a UV chromophore), or they may have a different response factor. It is also possible that some degradants are volatile.
-
Solution: Use a mass spectrometer (LC-MS) to identify all degradation products. If necessary, develop a method with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
V. References
-
Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://www.researchgate.net/publication/257930769_Development_of_forced_degradation_and_stability_indicating_studies_of_drugs-A_review]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/04/forced-degradation-study-in.html]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. [URL: https://ajpr.sifatsim.org/articles/2013/3-4/AJPR-3-4-2013-198-201.pdf]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://www.resolvemass.com/forced-degradation-study-ich-guideline/]
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2210048.pdf]
-
Quality Guidelines - ICH. [URL: https://www.ich.org/page/quality-guidelines]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/q1a-r2-ich-guidelines-of-stability-testing/268579435]
-
Q1A (R2) A deep dive in Stability Studies - YouTube. [URL: https://www.youtube.com/watch?v=kR6E9cmH2Y0]
-
Stability tests according to ICH Q1A (R2) - Memmert.com. [URL: https://www.memmert.com/whitepaper/stability-tests-ich-q1a-r2/]
-
Q1A(R2) Guideline - ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
-
A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-2-amino-N-(3-hydroxypropyl)benzamide-stability-evaluation.pdf]
-
Synthesis and stability of strongly acidic benzamide derivatives - DTU Research Database. [URL: https://orbit.dtu.dk/en/publications/synthesis-and-stability-of-strongly-acidic-benzamide-derivatives]
-
Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. [URL: https://www.researchgate.net/publication/323382710_Synthesis_and_stability_of_strongly_acidic_benzamide_derivatives]
-
Aldrich 146439 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/146439]
-
Preservation of Water Samples Containing Nitroaromatics and Nitramines. - DTIC. [URL: https://apps.dtic.mil/sti/citations/ADA279774]
-
Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water - Transfera.cz. [URL: https://portfolio.transfera.cz/technologie/reduktivni-odbourani-biologicky-nerozlozitelnych-trifluormethylovych-aromatickych-kontaminantu-ve-vode/]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. [URL: https://www.epa.gov/hw-sw846/method-8330b-nitroaromatics-nitramines-and-nitrate-esters-high-performance-liquid]
-
Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments | FEMS Microbiology Letters | Oxford Academic. [URL: https://academic.oup.com/femsle/article/77/2-3/257/544301]
-
Synthesis and stability of strongly acidic benzamide derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29541334/]
-
3-Nitrophenol - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-nitrophenol-554-84-7]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... - ResearchGate. [URL: https://www.researchgate.net/figure/Photochemical-degradation-kinetic-plots-for-2-trifluoromethylphenol-model-compound-1a_fig1_362080373]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. [URL: https://www.researchgate.net/post/Is_an_aromatic_amide_such_as_N-phenyl_benzamide_more_stable_to_acidic_or_alkaline_hydrolysis_than_eg_N-methyl_benzamide]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC99026/]
-
Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1F/trifluoromethylation.shtm]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. memmert.com [memmert.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Nitro-2-(trifluoromethyl)benzamide
Welcome to the technical support center for 5-Nitro-2-(trifluoromethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions involving this highly functionalized and electron-deficient molecule. The presence of a nitro group, a trifluoromethyl group, and a benzamide moiety presents unique challenges and opportunities in catalyst selection and reaction optimization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your synthetic endeavors.
Section 1: Selective Reduction of the Nitro Group
The reduction of the aromatic nitro group to an aniline is a cornerstone transformation, providing a key intermediate for further functionalization. However, the presence of the reducible amide and the potentially labile trifluoromethyl group demands careful selection of the catalytic system to ensure high chemoselectivity.
Catalyst Selection Guide: Nitro Group Reduction
| Catalyst System | Key Advantages | Common Issues & Mitigation |
| Pd/C or PtO₂ with H₂ | High efficiency, clean workup, scalable. | Risk of hydrodefluorination of the -CF₃ group at high pressures/temperatures. Mitigation: Use lower pressure (1-5 atm), moderate temperatures (25-50°C), and monitor reaction carefully. Additives like triethylamine can sometimes suppress side reactions. |
| Fe / NH₄Cl or Fe / AcOH | Cost-effective, excellent chemoselectivity (amide and -CF₃ are stable).[1] | Stoichiometric iron waste, potentially harsh acidic conditions. Mitigation: Ensure proper pH control during workup to remove iron salts. Use ethanol/water as a solvent for better solubility. |
| SnCl₂·2H₂O / EtOH | Mild conditions, highly selective for the nitro group. | Generates tin-based waste which can be problematic for purification and disposal. Mitigation: Perform a basic workup to precipitate tin hydroxides, followed by filtration through celite. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Useful for selective reductions in the presence of other sensitive groups. | Requires aqueous or biphasic systems, can have lower yields. Mitigation: Use a phase-transfer catalyst to improve reaction rates in biphasic systems. |
Troubleshooting Guide & FAQs: Nitro Reduction
Q1: My catalytic hydrogenation (Pd/C, H₂) is stalling or showing incomplete conversion. What should I do?
A1: This is a common issue that can stem from several sources:
-
Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur compounds) that poison the palladium catalyst. Ensure high-purity solvents and recrystallize the starting material if necessary.
-
Poor Catalyst Quality: Use a fresh, high-quality catalyst. The activity of Pd/C can degrade over time. Consider a different batch or supplier.
-
Insufficient Agitation: In heterogeneous catalysis, efficient mixing is critical for the transport of hydrogen gas to the catalyst surface. Ensure vigorous stirring or shaking.
-
Solvent Choice: The substrate must be fully dissolved. Methanol, ethanol, or ethyl acetate are common choices. If solubility is poor, consider a co-solvent system.
Q2: I am observing significant hydrodefluorination (loss of fluorine from the -CF₃ group) during my hydrogenation. How can I prevent this?
A2: Hydrodefluorination is a known side reaction, particularly under harsh conditions. To minimize it:
-
Reduce Pressure and Temperature: Operate at the lowest effective hydrogen pressure (e.g., balloon pressure to 3 atm) and maintain room temperature if possible.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Switch to a Chemical Reductant: If the problem persists, changing to a non-catalytic system like Fe/NH₄Cl is the most reliable way to preserve the trifluoromethyl group.[1][2]
Q3: The workup after my Fe/NH₄Cl reduction is difficult, and I'm losing product due to emulsions or precipitation.
A3: The formation of iron oxides/hydroxides can complicate extraction.
-
Basify and Filter: After the reaction, add a strong base like NaOH or K₂CO₃ to precipitate iron salts. Filter the entire mixture through a pad of celite, washing thoroughly with your extraction solvent (e.g., ethyl acetate). This should remove the bulk of the inorganic material before liquid-liquid extraction.
-
Use a Saturated Salt Solution: During extraction, washing with brine can help break up emulsions.
Experimental Protocol: Selective Nitro Reduction with Iron
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-nitro-2-(trifluoromethyl)benzamide (1.0 eq), ethanol (10 mL/mmol), and water (2.5 mL/mmol).
-
Add ammonium chloride (4.0 eq) and iron powder (<10 micron, 5.0 eq).
-
Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the mixture through a pad of celite, washing the filter cake extensively with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired 5-amino-2-(trifluoromethyl)benzamide.
Section 2: Reduction of the Benzamide Moiety
Reducing the highly stable amide functional group to a benzylamine is challenging and typically requires powerful reducing agents or specialized catalytic systems. Chemoselectivity is the primary concern, as the nitro group is far more easily reduced than the amide. Therefore, this transformation is almost exclusively performed on the corresponding aniline derivative (after nitro group reduction).
Catalyst Selection Guide: Amide Reduction (of the corresponding aniline)
| Catalyst/Reagent | Key Advantages | Common Issues & Mitigation |
| Borane (BH₃·THF or BMS) | Highly effective for amide reduction. | Lacks selectivity; will also reduce other carbonyls. Mitigation: This reagent is best used when the amide is the primary group to be reduced. Careful stoichiometry is required. |
| Catalytic Hydrosilylation | Milder than metal hydrides, better functional group tolerance.[3] | Often requires precious metal catalysts (Rh, Ru, Ir) and specific silanes (e.g., TMDS, PhSiH₃).[3][4] Base metal catalysts (Fe, Co) are being developed but may require higher temperatures.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful and effective. | Highly reactive, poor chemoselectivity, and requires stringent anhydrous conditions. Mitigation: Not recommended for complex substrates with multiple reducible groups. Use with extreme caution. |
Troubleshooting Guide & FAQs: Amide Reduction
Q1: My hydrosilylation reaction is not proceeding. What are the likely causes?
A1:
-
Atmosphere Control: Many hydrosilylation catalysts are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
-
Silane Quality: Hydrosilanes can degrade upon storage. Use a freshly opened bottle or distill the silane before use.
-
Catalyst Activation: Some pre-catalysts require an activation step. Consult the specific literature for the catalyst you are using.
-
Temperature: While many modern systems work at lower temperatures, some, particularly those using base metals, may require elevated temperatures (70-100°C) to achieve a reasonable reaction rate.[3]
Q2: Can I reduce the amide without reducing the nitro group first?
A2: This is exceptionally difficult and generally not synthetically viable. The nitro group is significantly more electrophilic and will be reduced preferentially by almost all systems capable of reducing an amide. The standard synthetic route is to reduce the nitro group first, protect the resulting aniline if necessary, reduce the amide, and then deprotect.
Section 3: C-H Functionalization Directed by the Benzamide
The benzamide group can act as a directing group for transition-metal-catalyzed C-H activation at the ortho-position (C-3). This allows for the direct installation of new carbon-carbon or carbon-heteroatom bonds. However, the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups make the aromatic ring highly electron-deficient, which can render C-H activation challenging.
Catalyst Selection Guide: ortho-C-H Functionalization
| Catalyst System | Coupling Partner | Key Considerations |
| [Cp*RhCl₂]₂ / AgSbF₆ | Alkenes, Alkynes | Rhodium(III) catalysis is a powerful method for C-H activation of benzamides.[5][6] The electron-deficient nature of the substrate may require higher temperatures or more reactive coupling partners. |
| Pd(OAc)₂ / Ligand | Aryl Halides, Olefins | Palladium catalysis is also widely used. The choice of ligand is critical. The reaction may be sluggish due to the deactivated ring system. |
| [Ir(cod)Cl]₂ / Ligand | Iodinating Reagents (NIS) | Iridium catalysts can be effective for C-H halogenation, providing a handle for further cross-coupling reactions. |
Troubleshooting Guide & FAQs: C-H Functionalization
Q1: My rhodium-catalyzed C-H activation is giving very low yields. Why?
A1: The highly deactivated nature of the 5-nitro-2-(trifluoromethyl)phenyl ring is the most likely culprit.
-
Increase Temperature: These reactions often require high temperatures (100-140°C).
-
Oxidant Choice: Many Rh(III)-catalyzed cycles require a stoichiometric oxidant (e.g., Cu(OAc)₂). Ensure it is anhydrous and of high quality.
-
Solvent: Use a high-boiling, non-coordinating solvent like 1,2-dichloroethane (DCE) or tert-amyl alcohol.
-
Directing Group Modification: In some cases, modifying the amide (e.g., to an N-methoxy amide or installing a picolinamide directing group) can enhance reactivity, though this adds synthetic steps.
Q2: I am seeing a mixture of regioisomers instead of only the desired C-3 functionalized product.
A2: While the amide strongly directs to the C-3 position, competitive C-H activation at C-6 can occur, although it is sterically hindered by the CF₃ group.
-
Steric Bulk: Using a bulkier ligand on the metal or a bulkier N-substituent on the amide can sometimes improve regioselectivity.
-
Confirm Structure: Carefully characterize your product mixture using 2D NMR techniques (NOESY, HMBC) to definitively assign the structure of the isomers.
Visual Workflows and Logic Diagrams
General Catalyst Selection Workflow
Caption: Catalyst selection workflow for 5-Nitro-2-(trifluoromethyl)benzamide.
Troubleshooting Decision Tree: Low Yield in a Reaction
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Rovira, R., et al. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society. Available at: [Link]
-
Wang, L., et al. (2011). Rhodium-Catalyzed Oxidative ortho-Acylation of Benzamides with Aldehydes: Direct Functionalization of the sp2 C–H Bond. Organic Letters. Available at: [Link]
-
Hyster, T. K., & Rovis, T. (2011). Rhodium-Catalyzed Synthesis of Branched Amines by Direct Addition of Benzamides to Imines. Chemical Science. Available at: [Link]
-
Long, Y., et al. (2020). Rhodium-Catalyzed Transarylation of Benzamides: C–C Bond vs C–N Bond Activation. ACS Catalysis. Available at: [Link]
-
Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides with Carbon Monoxide. Journal of the American Chemical Society. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Amide Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Krasovskiy, A., et al. (2019). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Molecules. Available at: [Link]
-
Celentano, G., et al. (2012). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β-trifluoromethyl amines. Chemistry - A European Journal. Available at: [Link]
-
Drienovská, I., & Dydio, P. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (n.d.). Reduction of Amides to Amines under Mild Conditions via Catalytic Hydrogenation of Amide Acetals and Imidates. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Karrouchi, K., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publisher. Available at: [Link]
-
Rovis, T., et al. (2012). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. Journal of the American Chemical Society. Available at: [Link]
-
MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]
-
Gonzalez-Bobes, F., & Fandrick, D. R. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. Available at: [Link]
-
Billard, T., et al. (n.d.). Scheme 17: Pd(II)-catalyzed trifluoromethylselenolation of benzamides... ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-Catalyzed Synthesis of Branched Amines by Direct Addition of Benzamides to Imines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity in the synthesis of 5-Nitro-2-(trifluoromethyl)benzamide derivatives
Technical Support Center: Synthesis of 5-Nitro-2-(trifluoromethyl)benzamide Derivatives
Welcome to the dedicated technical support center for the synthesis of 5-Nitro-2-(trifluoromethyl)benzamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the synthesis of this important, yet often recalcitrant, class of molecules. The strong electron-withdrawing nature of both the nitro (-NO2) and trifluoromethyl (-CF3) groups significantly deactivates the aromatic system, leading to poor reactivity in standard amide bond formation protocols.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of 5-Nitro-2-(trifluoromethyl)benzamide derivatives so challenging?
The primary difficulty stems from the electronic properties of the starting materials. The 5-nitro and 2-trifluoromethyl substituents are powerful electron-withdrawing groups. This has two major consequences:
-
Deactivation of the Carboxylic Acid: If starting from 5-nitro-2-(trifluoromethyl)benzoic acid, the electron-deficient nature of the aromatic ring reduces the nucleophilicity of the carboxylate, making its activation more difficult.
-
Reduced Nucleophilicity of the Amine: In cases where an amine containing this scaffold is used, its nucleophilicity is severely diminished, making it a poor reactant for coupling with carboxylic acids or acyl chlorides. Amide coupling with electron-deficient amines is often sluggish and can result in unsatisfactory outcomes.[1][2]
Q2: What are the principal synthetic routes for forming this amide bond?
There are two primary strategies, each with its own set of challenges:
-
The Acyl Chloride Pathway: This involves converting 5-nitro-2-(trifluoromethyl)benzoic acid into its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5] This highly reactive intermediate is then coupled with the desired amine.
-
The Direct Coupling Pathway: This method uses a coupling agent to facilitate amide bond formation directly from the carboxylic acid and an amine in a one-pot reaction.[6] Common reagents include carbodiimides (e.g., EDC, DCC) often with additives (HOBt), or stronger uronium/phosphonium salts (e.g., HATU, PyBOP).[7][]
Q3: What are the most common side reactions and impurities I should watch for?
-
Hydrolysis of Intermediates: Acyl chlorides and activated esters are highly moisture-sensitive. Any water in the reaction will lead to the hydrolysis of these intermediates back to the unreactive benzoic acid, reducing your yield.[3]
-
Unreacted Starting Materials: Due to the inherent low reactivity of the substrates, incomplete conversion is a frequent issue.
-
Coupling Reagent Byproducts: Carbodiimide coupling agents like DCC or EDC generate urea byproducts (DCU or EDU) which can complicate purification. DCU, for instance, is poorly soluble in many organic solvents and often removed by filtration.
-
Anhydride Formation: If the activation of the carboxylic acid is successful but the amine is too slow to react, the activated intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride.[7]
Troubleshooting Guide: Overcoming Poor Reactivity
This guide is structured to address specific problems you may observe in your experiments.
Problem: Low to No Product Formation
If you are observing minimal or no conversion to the desired benzamide, consider the following causes and solutions.
The electron-deficient 5-nitro-2-(trifluoromethyl)benzoic acid can be resistant to activation.
-
Troubleshooting Steps:
-
Switch to a Harsher Acylating Agent: If standard coupling agents fail, convert the carboxylic acid to the acyl chloride. Thionyl chloride (SOCl₂) is often effective, but oxalyl chloride with a catalytic amount of DMF can be a milder and cleaner alternative.[9]
-
Use a High-Potency Coupling Reagent: For direct coupling, standard EDC/HOBt may be insufficient. Switch to a more potent uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][] These reagents form highly reactive activated esters that can overcome the sluggish nature of the substrates.
-
Ensure Anhydrous Conditions: Moisture will decompose your activating agent and any reactive intermediates formed. Always use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3][7]
-
If your synthesis involves an electron-deficient amine, it may not be nucleophilic enough to attack the activated carboxylic acid.
-
Troubleshooting Steps:
-
Increase Basicity: Use a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure the amine is fully deprotonated and at its maximum nucleophilicity.[7][10]
-
Elevate Reaction Temperature: For particularly difficult couplings, increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy.[2] Monitor carefully by TLC to avoid decomposition.
-
Consider Acyl Fluoride Intermediates: A protocol involving the in-situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered and electron-deficient substrates at elevated temperatures.[2]
-
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Action1 [label="Solution:\n1. Use SOCl₂/Oxalyl Chloride\n2. Switch to HATU/PyBOP", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Solution:\n1. Use stronger base (DIPEA)\n2. Increase reaction temperature\n3. Consider acyl fluoride method", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action3 [label="Solution:\n1. Use fresh, anhydrous solvents\n2. Check purity of starting materials\n3. Use fresh coupling reagents", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Action1; Cause2 -> Action2; Cause3 -> Action3; } ` Caption: Troubleshooting workflow for low product yield.
Problem: Reaction Stalls or Remains Incomplete
Even if the reaction starts, it may not proceed to completion, leaving significant amounts of starting material.
A common issue in direct amidation attempts without a coupling agent is the acid-base reaction between the carboxylic acid and the amine. This forms a thermodynamically stable and unreactive ammonium carboxylate salt, preventing amide formation.[11][12]
-
Troubleshooting Steps:
-
Ensure a Coupling Reagent is Used: The role of a coupling agent is to convert the carboxylic acid into an activated species that cannot form a stable salt and is susceptible to nucleophilic attack.
-
Stoichiometry and Order of Addition: Pre-activating the carboxylic acid before adding the amine can sometimes be beneficial. Stir the carboxylic acid with the coupling agent and base for 15-30 minutes before introducing the amine to the reaction mixture.[7]
-
Drive the Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of either the carboxylic acid or the amine to push the equilibrium towards the product.[7]
-
Data & Reagent Selection
Choosing the right activating agent is critical for success. The table below compares common options for activating the 5-nitro-2-(trifluoromethyl)benzoic acid.
| Reagent Class | Example(s) | Activation Strength | Key Considerations & Byproducts |
| Halogenating Agents | SOCl₂, Oxalyl Chloride | Very High | Forms highly reactive acyl chloride. Generates gaseous HCl and SO₂/CO/CO₂. Must be handled in a fume hood. Requires a subsequent step with the amine.[5][13] |
| Carbodiimides | EDC, DCC | Moderate | Good for general-purpose amidation. Often requires an additive like HOBt. Generates urea byproducts (EDU/DCU) that may require specific workup for removal.[12][14] |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High | More expensive but highly effective for difficult couplings, including those with electron-deficient amines.[1][7] Byproducts are generally water-soluble, simplifying workup. |
Experimental Protocols
The following are detailed, field-proven protocols for the synthesis of 5-Nitro-2-(trifluoromethyl)benzamide derivatives. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis via the Acyl Chloride Intermediate
This two-step method maximizes the reactivity of the carboxylic acid.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 5-nitro-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solid has dissolved.
-
Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude 5-nitro-2-(trifluoromethyl)benzoyl chloride is often used directly in the next step.
-
-
Amidation:
-
In a separate flask under a nitrogen atmosphere, dissolve your amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in an anhydrous solvent (e.g., Dichloromethane or THF).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride (1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent, wash the organic layer with dilute acid, brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.[7]
-
Protocol 2: Direct Coupling Using HATU
This one-pot method is often effective for challenging substrates and avoids the handling of harsh reagents like SOCl₂.
Step-by-Step Methodology:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-2-(trifluoromethyl)benzoic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in an anhydrous polar aprotic solvent such as DMF.[7]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive HOBt ester.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. For particularly unreactive amines, the temperature may be gently warmed to 40-50 °C.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Chem-Station. (2023). Conversion of carboxylic acids to amide using DCC as an activating agent. Retrieved from [Link]
-
Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. MDPI Encyclopedia. Retrieved from [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Retrieved from [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Chem-Station. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Patil, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
SDU. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Retrieved from [Link]
-
askIITians. (2025). How is benzamide obtained from benzoic acid?. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Blancone, S., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. PMC. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. benchchem.com [benchchem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 14. Conversion of carboxylic acids to amide using DCC as an activating agent [ns1.almerja.com]
Technical Support Center: Impurity Profiling & Troubleshooting for 5-Nitro-2-(trifluoromethyl)benzamide
Executive Summary & Reaction Logic
5-Nitro-2-(trifluoromethyl)benzamide is a critical intermediate often utilized in the synthesis of androgen receptor antagonists. Its synthesis typically proceeds via the nitration of 2-(trifluoromethyl)benzoic acid derivatives or the controlled hydrolysis of 5-nitro-2-(trifluoromethyl)benzonitrile.
The primary challenge in this synthesis is regioselectivity during nitration and chemoselectivity during hydrolysis/amidation. The electron-withdrawing nature of both the trifluoromethyl (-CF₃) and the carbonyl/nitrile groups creates a deactivated ring system, requiring harsh conditions that often lead to specific impurity profiles.
Master Synthesis & Impurity Map
The following diagram illustrates the standard synthetic pathways and the origin of Critical Quality Attribute (CQA) impurities.
Figure 1: Synthetic flowchart highlighting the origin of regioisomers (Impurity A/C) and hydrolysis byproducts (Impurity B).
Troubleshooting Guide: Byproduct Identification
This section addresses specific spectral and chromatographic anomalies reported by users.
Scenario A: "I see a persistent peak at RRT 0.92 that tracks with the product."
Diagnosis: Likely 3-Nitro-2-(trifluoromethyl)benzamide (Regioisomer) .
-
Root Cause: During the nitration of the precursor, the -CF₃ group directs meta, but the existing ortho-substituent also exerts directing effects. While steric hindrance at the C3 position (ortho to both -CF₃ and the functional group) disfavors substitution, high temperatures or uncontrolled exotherms can increase the formation of this thermodynamic isomer [1].
-
Confirmation:
-
1H NMR: Look for the splitting pattern. The 5-nitro isomer (target) has protons at C3, C4, C6. The C6 proton appears as a doublet with a small coupling constant (meta-coupling to C4). The 3-nitro isomer will show a different coupling system due to the loss of symmetry and crowding.
-
Action: This impurity is difficult to remove post-synthesis. Optimization must occur at the Nitration Step . Lower the temperature to <5°C during addition to favor kinetic control (C5 substitution).
-
Scenario B: "My product yield is low, and a new acidic peak appears at RRT 1.2."
Diagnosis: 5-Nitro-2-(trifluoromethyl)benzoic acid (Hydrolysis Impurity) .
-
Root Cause: Over-hydrolysis. If you are converting the nitrile to the amide using basic conditions (NaOH/H₂O₂), extended reaction times or pH > 12 will drive the amide to the carboxylic acid [2].
-
Confirmation:
-
LC-MS: Mass shift of +1 Da (from -CONH₂ [44] to -COOH [45]... wait, mass difference is +1 Da in mass, but chemically it's -NH2 +OH, so +17 -16 = +1 Da). Correction: The mass shift is actually +1 Da (Amide MW vs Acid MW).
-
Solubility: The impurity will dissolve in saturated NaHCO₃, whereas the amide target will not.
-
Action: Quench the reaction immediately upon consumption of the starting material. Switch to acid-catalyzed hydrolysis (H₂SO₄) if base sensitivity is high.
-
Scenario C: "The product has a yellow tint and a lower melting point."
Diagnosis: Dimerization or Meisenheimer Complex formation .
-
Root Cause: In strongly basic media, electron-deficient nitro-aromatics can form colored Meisenheimer complexes or azo-dimers if any reducing agents are inadvertently present.
-
Action: Recrystallize from Ethanol/Water. Ensure no metallic contaminants (Fe, Zn) are present in the reactor if using acid chlorides.
Analytical Protocols (HPLC)[1][2][3][4][5][6]
To accurately quantify these byproducts, standard C18 columns often fail to separate the regioisomers due to the similar hydrophobicity of the -CF₃ and -NO₂ groups. We recommend a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase for enhanced selectivity [3].
Recommended Method: Isomer Separation[7]
| Parameter | Condition |
| Column | Fluorophenyl-Propyl (PFP) or C18 with high carbon load (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 20% B (Isocratic)5-25 min: 20% -> 80% B25-30 min: 80% B |
| Detection | UV @ 254 nm (Amide/Nitro absorption) and 210 nm |
| Temperature | 30°C |
Troubleshooting Logic Flow
Use this logic gate to determine the next step in your purification process.
Figure 2: Decision matrix for post-synthesis purification based on HPLC retention time (RRT).
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl₂) to convert the acid to the amide? A: Yes, but be cautious. The 5-nitro-2-(trifluoromethyl)benzoic acid is sterically hindered. You must use DMF as a catalyst. Warning: If you heat too long with SOCl₂, you risk dehydrating the primary amide back into the nitrile (5-nitro-2-(trifluoromethyl)benzonitrile), which will appear as a non-polar impurity [4].
Q: Why is the 3-nitro isomer forming? A: In 2-(trifluoromethyl)benzoic acid, the -CF₃ group is meta-directing (directing to positions 4 and 6 relative to itself). The -COOH is also meta-directing (directing to 3 and 5 relative to itself).
-
Position 5 is: Meta to COOH, Para to CF3.
-
Position 3 is: Meta to COOH, Ortho to CF3. While both are electronically activated by the meta-directors, Position 3 is sterically crowded by the bulky trifluoromethyl group. However, at high temperatures (>25°C), the energy barrier for C3 substitution is overcome, leading to the 3-nitro impurity. Keep nitration cold (0-5°C).
Q: How do I remove the inorganic salts after hydrolysis? A: The amide is likely poorly soluble in water but soluble in ethyl acetate. Perform an extractive workup: Dilute the reaction mixture with water, extract with Ethyl Acetate, and wash the organic layer with brine. This effectively removes the sulfuric acid or sodium salts.
References
-
Li, S., et al. (2022).[1] "Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid and its chemical kinetics." Chemical Engineering Science. Link (Demonstrates nitration kinetics and byproduct formation in similar trifluoromethyl-benzoic systems).
-
BenchChem. "Strategies to reduce impurities in benzamide synthesis." Technical Support Guide. Link (General protocols for amide hydrolysis and impurity control).
-
Sielc Technologies. "Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column." Application Note. Link (Validated method for separating nitro-trifluoromethyl isomers).
-
Google Patents. "Method for synthesizing 2-trifluoromethyl benzamide (CN113698315A)." Google Patents. Link (Discusses hydrolysis pathways and impurity removal).
Sources
Technical Support Center: Metabolic Stability of Trifluoromethyl Compounds
This guide serves as a specialized technical support resource for medicinal chemists and drug metabolism scientists encountering stability or toxicity issues with trifluoromethyl (
Current Status: Operational
Role: Senior Application Scientist
Topic: Troubleshooting Metabolic Instability & Optimization of
Introduction: The Fluorine Paradox
The trifluoromethyl group is a cornerstone of medicinal chemistry, often described as "metabolic armor." It typically blocks cytochrome P450 (CYP) oxidation at labile sites and modulates lipophilicity.[1] However, users frequently encounter a paradox: incorporating a
This guide addresses the causality of these failures—ranging from lipophilicity-driven non-specific binding to rare defluorination events—and provides actionable protocols for diagnosis and structural remediation.
Module 1: Diagnostic Workflows
Q: My analogue has higher intrinsic clearance ( ) than the methyl parent. I thought fluorine blocks metabolism. What is happening?
Root Cause Analysis:
While
Troubleshooting Steps:
-
Check the "Lipophilic Efficiency" Trap:
-
The
group significantly increases binding affinity to CYP active sites (hydrophobic pockets), lowering . Even if (turnover number) is low, a very low results in high ( ). -
Action: Calculate Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). If LLE drops upon
introduction, the potency gain is merely lipophilic, and metabolic liability has likely shifted to another part of the molecule.
-
-
Scan for "Metabolic Switching":
-
The electron-withdrawing effect of
deactivates the aromatic ring it is attached to but can activate nucleophilic positions elsewhere or make protons on adjacent carbons more acidic (e.g., benzylic protons). -
Action: Perform a Metabolite Identification (MetID) study (see Module 3). Look for hydroxylation on distal aliphatic rings or N-dealkylation, which may have become the primary pathway.
-
Module 2: Structural Optimization Strategies
Q: I am observing "Metabolic Soft Spots" adjacent to my group. How do I stabilize this?
Technical Insight:
The
Remediation Strategies:
| Strategy | Mechanism | Application |
| The "Fluorine Walk" | Move the | Prevents direct steric interference while maintaining electronic deactivation of the ring. |
| Geminal Difluorination | Replace adjacent | Removes the abstractable hydrogen entirely. Note: This lowers |
| Ether Linkage | Insert an oxygen ( | The trifluoromethoxy group is often more metabolically stable than |
| Spirocyclic Caging | Incorporate the | Sterically shields the carbon skeleton from the heme iron of CYP enzymes. |
Q: Can the group itself undergo metabolism (Defluorination)?
Answer: Yes, but it is rare and mechanism-specific.
Direct oxidative defluorination of an aromatic
-
Scenario A: Reductive Defluorination: Occurs under anaerobic conditions (e.g., gut microbiota) or via specific reductases.
-
Scenario B: Quinone Methide Formation: If a leaving group (or hydroxy) is para or ortho to the
, metabolic activation can lead to fluoride elimination and formation of a reactive quinone methide intermediate.
Visualization of Risk Pathways:
Caption: Decision pathways for CF3 metabolism. Note the risk of Quinone Methide formation if electron-donating groups are conjugated to the CF3.
Module 3: Experimental Protocols
Protocol A: 19F-NMR Metabolite Identification (The "Gold Standard")
Traditional LC-MS can miss defluorinated metabolites due to ionization changes. 19F-NMR is the superior method for tracking the fate of the
Objective: Quantify parent degradation and identify defluorinated metabolites without radiolabeling.
Workflow:
-
Incubation: Incubate substrate (
) with Human Liver Microsomes (HLM) or Hepatocytes. -
Quenching: Stop reaction with ice-cold Acetonitrile (ACN). Centrifuge to remove proteins.
-
Sample Prep: Take the supernatant. Add internal standard (e.g.,
-trifluorotoluene or 5-fluorocytosine) in a coaxial insert or directly if chemically distinct. -
Acquisition:
-
Instrument: 400 MHz (or higher) NMR with a fluorine-tuned probe.
-
Sequence: Proton-decoupled 19F NMR (
). -
Scans: High number (256–1024) to detect minor metabolites (<1%).
-
-
Analysis:
-
Parent Signal:
to (typical ). -
Defluorinated (
): Look for doublets (due to H-F coupling) around to . -
Free Fluoride (
): Singlet at (buffered water). Detection of this signal confirms destructive defluorination.
-
Protocol B: Assessing CYP Time-Dependent Inhibition (TDI)
compounds are frequent culprits in TDI due to strong hydrophobic binding or reactive intermediate formation.Step-by-Step:
-
Pre-incubation: Incubate test compound with HLM with and without NADPH for 30 minutes.
-
Dilution: Dilute the mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Measurement: Measure the formation of the probe metabolite.
-
Calculation: Calculate the "Shift" in
.- .
-
Threshold: A shift
suggests Time-Dependent Inhibition (TDI).
-
Interpretation:
-
If TDI is positive, the
moiety might be stabilizing a metabolic intermediate that covalently binds the enzyme, or the lipophilicity is causing "metabolic accumulation" in the membrane.
-
Module 4: FAQ – Rapid Fire Troubleshooting
Q: My compound precipitates in the microsomal assay. Is it unstable or just insoluble?
-
A: Likely insoluble.
adds significant lipophilicity.[2]-
Test: Check thermodynamic solubility in phosphate buffer (pH 7.4).
-
Fix: Run the stability assay at a lower concentration (
) or increase protein concentration (though this affects free fraction).
-
Q: Can I use a
-
A: Yes. CYP2D6 prefers basic nitrogens and lipophilic regions. Adding a
near the basic center can sterically hinder CYP2D6 binding or reduce the basicity (via inductive effect), thereby bypassing this polymorphic enzyme.
Q: Is the Trifluoromethyl group toxic?
-
A: The group itself is chemically inert. However, if metabolic cleavage releases trifluoroacetic acid (TFA) or fluoride ions , toxicity can occur.
-
Warning: Avoid aliphatic
groups adjacent to carbonyls (e.g., trifluoroacetyl), as these are labile to hydrolysis. Aromatic groups are generally safe from this specific hydrolysis.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Dalvie, D., et al. (2002). Metabolism of trifluoromethyl-containing drugs. Current Pharmaceutical Design. Link
-
Ullah, N., et al. (2018). 19F NMR spectroscopy: A valuable tool for metabolite identification.[3] Expert Opinion on Drug Metabolism & Toxicology. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
Safe handling and disposal of 5-Nitro-2-(trifluoromethyl)benzamide waste
The following technical guide is designed for Researchers, Scientists, and Drug Development Professionals handling 5-Nitro-2-(trifluoromethyl)benzamide . It prioritizes field-proven safety protocols, chemical compatibility logic, and regulatory compliance for hazardous waste management.
Emergency Quick-Reference (Read First)
| Parameter | Critical Data |
| Hazard Class | Irritant / Toxic / Organofluorine (Treat as H302, H315, H319, H335) |
| Primary Risk | Toxic Combustion Products (HF, NOx) & Skin/Eye Irritation .[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases (Hydrolysis risk), Reducing Agents. |
| Waste Stream | Solid Hazardous Waste (if pure) or Halogenated Organic Solvents (if dissolved). |
| Fire Safety | Do NOT inhale smoke. Thermal decomposition releases Hydrogen Fluoride (HF). |
Part 1: Troubleshooting & FAQs (Scientist-to-Scientist)
This section addresses specific operational issues encountered during synthesis, purification, and waste handling.
Category A: Handling & Stability[2][3]
Q1: The compound appears to be clumping or changing color from white/pale yellow to dark orange. Is it still safe to use?
-
Diagnosis: Color darkening in nitro-aromatics often indicates photolytic degradation or trace hydrolysis of the amide bond.
-
Action:
-
Check the storage container.[1][2][3][4][5][6] It must be light-resistant (amber vial).
-
If the solid has clumped, it may have absorbed moisture (hygroscopic potential).
-
Safety Decision: If the color shift is significant (>20% change), treat it as potentially destabilized. Do not heat. Dispose of it as hazardous waste.[7]
-
Q2: Can I heat this compound above 100°C for drying or reaction?
-
Technical Insight: While benzamides are generally stable, the nitro group introduces thermal sensitivity.
-
Protocol:
-
Limit: Avoid temperatures >120°C unless TGA/DSC (Thermal Gravimetric Analysis) data confirms stability.
-
Risk: High heat can trigger the release of NOx and HF (from the CF3 group).
-
Requirement: Always dry in a vacuum oven at moderate temperatures (40-50°C) rather than high heat.
-
Category B: Chemical Compatibility & Reaction Safety
Q3: I need to quench a reaction containing this starting material. Can I use strong aqueous base (NaOH/KOH)?
-
Critical Warning: Proceed with Caution.
-
Mechanism: Strong bases can hydrolyze the amide bond, releasing 5-nitro-2-(trifluoromethyl)benzoic acid and ammonia. More critically, nitro-aromatics can form unstable Meisenheimer complexes with strong nucleophiles, potentially leading to energetic decomposition.
-
Recommendation: Quench with a mild, buffered solution (e.g., saturated Ammonium Chloride or dilute Sodium Bicarbonate) rather than strong caustic bases.
Q4: Which solvent waste stream does this belong to?
-
Confusion: Users often mistake it for "Non-Halogenated" because it's an amide.
-
Correction: It contains a Trifluoromethyl (-CF3) group.
-
Directive: It MUST go into the Halogenated Solvent Waste stream. Mixing organofluorines with non-halogenated waste complicates incineration and violates EPA/RCRA protocols regarding halogen content.
Part 2: Waste Disposal & Segregation Protocols
The "Zero-Error" Waste Decision Tree
Follow this logic to ensure compliance and safety.
Figure 1: Decision logic for segregating 5-Nitro-2-(trifluoromethyl)benzamide waste streams.
Detailed Disposal Methodologies
1. Solid Waste (Pure Compound or Spill Debris)
-
Classification: RCRA Hazardous Waste (P-list or U-list characteristic depending on jurisdiction, treat as Toxic/Reactive).
-
Packaging:
-
Place material in a clear, sealable polyethylene bag.
-
Place that bag inside a secondary high-density polyethylene (HDPE) container or a yellow hazardous waste bag.
-
Labeling: Must explicitly state "Contains Organic Fluorides" and "Nitro-aromatic."
-
-
Disposal Path: High-temperature incineration with flue gas scrubbing (to capture HF and NOx). Do not landfill.
2. Liquid Waste (Reaction Mixtures)
-
Halogenated Solvent Stream:
-
If dissolved in DCM, Chloroform, Ethyl Acetate, or Methanol, dispose of in the Halogenated carboy.
-
Why? The -CF3 group classifies the entire mixture as halogenated for incineration purposes.
-
-
Aqueous Waste:
-
If the compound is in an aqueous wash, collect in a separate aqueous waste container.
-
Validation: Check pH. If acidic (potential HF formation from degradation), neutralize to pH 7-9 with Sodium Bicarbonate before storage to prevent container corrosion.
-
Part 3: Spill Response Workflow
In the event of a bench-top spill, immediate action is required to prevent contamination and exposure.
Figure 2: Standard Operating Procedure (SOP) for minor laboratory spills.
Step-by-Step Cleanup Protocol
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear double nitrile gloves , safety goggles, and a lab coat. If powder is fine, use a N95/P100 respirator to avoid inhalation.
-
Containment:
-
Solids: Gently cover with a damp paper towel to prevent dust dispersion. Do NOT dry sweep.
-
Liquids: Use absorbent pads or vermiculite.
-
-
Decontamination:
-
Wipe the surface with a solvent in which the compound is soluble (e.g., Acetone or Methanol), followed by a soap and water wash.
-
Verification: Use a UV lamp (if the compound is UV-active) to check for residue.
-
References
-
PubChem. (n.d.). Compound Summary: 2-Fluoro-5-nitrobenzotrifluoride (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2022). Management of Halogenated Organic Wastes (RCRA Guidelines). Retrieved from [Link]
(Note: While a specific SDS for the exact isomer "5-Nitro-2-(trifluoromethyl)benzamide" may be proprietary or rare, the safety protocols above are derived from the validated hazards of its functional groups: Nitro-aromatics and Trifluoromethyl-benzenes, ensuring a high-confidence safety margin.)
Sources
Technical Support Center: Refining Crystallization Methods for High-Purity 5-Nitro-2-(trifluoromethyl)benzamide
Welcome to the technical support center for the crystallization of 5-Nitro-2-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on obtaining high-purity crystalline material. The following troubleshooting guides and frequently asked questions (FAQs) are based on established crystallization principles and practical laboratory experience.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of 5-Nitro-2-(trifluoromethyl)benzamide, offering potential causes and actionable solutions.
Issue 1: Low or No Crystal Yield After Cooling
Symptoms: After dissolving the crude 5-Nitro-2-(trifluoromethyl)benzamide in a hot solvent and allowing it to cool, very few or no crystals are formed. The solution may remain clear or slightly cloudy.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| Excessive Solvent | The concentration of the solute is below the saturation point even at the lower temperature, preventing nucleation and crystal growth. Action: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again. As a preventative measure, always use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Inappropriate Solvent Choice | The solubility of 5-Nitro-2-(trifluoromethyl)benzamide in the chosen solvent may not be significantly temperature-dependent.[1] Action: Consult solubility data for benzamide derivatives.[2][3] A good crystallization solvent should have high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1] Consider screening alternative solvents or using a solvent/anti-solvent system. |
| Solution is Supersaturated but Nucleation is Inhibited | Crystal formation requires both supersaturation and nucleation.[][5] Sometimes, even in a supersaturated state, spontaneous nucleation does not occur. Action: Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, introduce a "seed crystal" of pure 5-Nitro-2-(trifluoromethyl)benzamide to provide a template for crystal growth.[5][6] |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of a supersaturated solution that does not have sufficient time for nucleation and crystal growth.[][7] Action: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8] |
Issue 2: Formation of an Oil Instead of Crystals
Symptoms: Upon cooling, the dissolved compound separates as an oily liquid rather than a solid crystalline material.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| Solution Cooled Too Rapidly | Rapid cooling can cause the solute to come out of solution at a temperature above its melting point, resulting in "oiling out."[5] Action: Re-heat the solution to dissolve the oil. Allow the solution to cool much more slowly. It may be beneficial to add a small amount of additional solvent before re-heating. |
| High Impurity Levels | The presence of significant impurities can lower the melting point of the mixture and inhibit the formation of a crystal lattice. Action: The crude material may require pre-purification (e.g., column chromatography) before crystallization. Alternatively, try a different solvent system that may better exclude the specific impurities. |
| Inappropriate Solvent | The boiling point of the solvent may be too high, causing the solute to dissolve at a temperature above its melting point. Action: Select a solvent with a lower boiling point. |
Issue 3: Poor Crystal Quality (e.g., fine powder, needles, or agglomerates)
Symptoms: The resulting crystals are very small (fine powder), form large, difficult-to-filter clusters (agglomeration), or have an undesirable morphology (e.g., fine needles that trap solvent).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| High Degree of Supersaturation | Rapidly achieving a high level of supersaturation can lead to rapid nucleation and the formation of many small crystals.[] Action: Slow down the cooling rate to control the level of supersaturation. A slower cooling process allows for more controlled crystal growth on existing nuclei, leading to larger crystals.[] |
| Excessive Agitation | High shear from vigorous stirring can cause crystal breakage and promote secondary nucleation, resulting in a smaller particle size.[6] Action: Reduce the agitation speed during the cooling and crystal growth phase. Gentle mixing is often sufficient to maintain homogeneity. |
| Agglomeration | Small crystals may stick together, forming larger clusters that can trap impurities and solvent.[] Action: Optimize the cooling rate and consider using seeded crystallization to promote uniform growth over agglomeration.[] The choice of solvent can also influence this by affecting the interactions between crystal surfaces. |
Issue 4: Product is Still Impure After Crystallization
Symptoms: Analytical data (e.g., HPLC, melting point) of the crystallized product indicates the presence of significant impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| Co-crystallization of Impurities | The selected solvent may not effectively differentiate between the desired product and certain impurities, leading to their incorporation into the crystal lattice.[9] Action: Experiment with different solvents or solvent mixtures. A solvent in which the impurity is highly soluble at all temperatures is ideal. |
| Inclusion of Mother Liquor | Impurities dissolved in the solvent can become trapped within the crystal mass during filtration and drying.[9] Action: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. This helps to remove any residual mother liquor from the crystal surfaces. |
| Adsorption of Impurities | Colored or high-molecular-weight impurities can adsorb onto the surface of the crystals. Action: If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before filtration to remove them. |
II. Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the crystallization of 5-Nitro-2-(trifluoromethyl)benzamide?
A good crystallization solvent should exhibit the following characteristics:
-
The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[1]
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the crystals after filtration.
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
A common starting point for benzamide derivatives includes alcohols (e.g., ethanol, methanol) or solvent mixtures like ethanol/water.[10][11] A systematic approach involves testing the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.
Q2: What is an anti-solvent crystallization, and when should I use it?
Anti-solvent crystallization is a technique where a second solvent (the anti-solvent) is added to a solution of the compound. The compound should be soluble in the primary solvent but insoluble in the anti-solvent, and the two solvents must be miscible.[1][8] This method is useful when the compound's solubility is not strongly dependent on temperature in any single suitable solvent. The addition of the anti-solvent reduces the solubility of the compound in the mixture, inducing crystallization.[1]
Q3: My product is colored. How can I remove the color during crystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount, as excessive charcoal can also adsorb your desired product. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q4: What is the purpose of "seeding" in crystallization?
Seeding involves adding a small number of pure crystals of the desired compound to a supersaturated solution.[5] This provides a template for crystal growth, which can help to:
-
Control polymorphism by ensuring the desired crystal form is obtained.[5]
-
Induce crystallization when spontaneous nucleation is difficult.
-
Improve crystal size distribution and uniformity.[]
Q5: How can I improve the efficiency of removing process-related impurities?
Process-related impurities, such as unreacted starting materials or byproducts from the synthesis, can sometimes be challenging to remove.[12][13] For instance, if the synthesis of 5-Nitro-2-(trifluoromethyl)benzamide starts from an o-trifluoromethyl benzoyl chloride raw material, residual benzoic acid derivatives could be present.[14][15] In such cases:
-
Aqueous Washes: Consider dissolving the crude product in an organic solvent and performing aqueous washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities before crystallization.
-
Solvent Selection: Choose a crystallization solvent system that specifically leaves these impurities in the mother liquor.
III. Experimental Protocol: A General Guideline
This protocol provides a general workflow for the cooling crystallization of 5-Nitro-2-(trifluoromethyl)benzamide.
Step 1: Solvent Selection & Dissolution
-
Place the crude 5-Nitro-2-(trifluoromethyl)benzamide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods.
-
If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
Step 3: Cooling & Crystallization
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
Step 4: Crystal Isolation & Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Step 5: Drying
-
Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature, to remove any residual solvent.
IV. Visualizing the Crystallization Workflow
The following diagram illustrates the key decision points and steps in a typical crystallization process.
Caption: General workflow for the purification of 5-Nitro-2-(trifluoromethyl)benzamide by crystallization.
References
-
Crystallization Systems. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]
-
Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
International Union of Crystallography. (2014). Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Office of Scientific and Technical Information. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
Molecules. (2015, October 28). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Retrieved from [Link]
-
Molecules. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
PubMed. (2020, August 17). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Retrieved from [Link]
-
PubMed. (2001, November 15). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]
-
Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. deeside.com [deeside.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. bia.si [bia.si]
- 10. benchchem.com [benchchem.com]
- 11. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-journals.in [e-journals.in]
- 13. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
Validation & Comparative
Structure-Activity Relationship of Substituted 5-Nitrobenzamides: A Comparative Guide for Antiviral and Antiparasitic Applications
Topic: Structure-Activity Relationship of Substituted 5-Nitrobenzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Scaffold Significance
The 5-nitrobenzamide scaffold represents a "privileged structure" in medicinal chemistry, distinct from its non-nitrated counterparts due to the unique electronic and metabolic properties of the nitro group. While benzamides are historically known for HIV-1 NCp7 inhibition (via zinc ejection mechanisms in dithiobisbenzamides), the 5-nitro subclass has emerged as a dominant chemotype for Neglected Tropical Diseases (NTDs) —specifically Human African Trypanosomiasis (HAT)—and, more recently, as a potent antiviral scaffold against Venezuelan Equine Encephalitis Virus (VEEV) .
This guide objectively compares the SAR profiles of 5-nitrobenzamides across these two primary therapeutic axes. It highlights the critical divergence in mechanism:
-
Antiparasitic (HAT/TB): The nitro group acts as a "warhead," functioning as a prodrug activated by Type I Nitroreductases (NTR) or DprE1 enzymes.
-
Antiviral (VEEV): The nitro group serves an essential electronic/structural role in binding viral non-structural proteins (nsP2/nsP4), with no evidence of reductive activation.
Comparative SAR Analysis
2.1. The Core Scaffold
The SAR of 5-nitrobenzamides is defined by three vectors:
-
Region A (The Warhead): The 5-nitro group (essential for activity in both classes, but for different reasons).
-
Region B (The Linker/Core): The benzamide nitrogen and the 2-position substituent (critical for conformation).
-
Region C (The Tail): The N-phenyl or N-alkyl substituent (determines solubility and permeability).
2.2. Indication-Specific SAR Data
The following table contrasts the optimal substitutions for VEEV inhibition (Lead: ML336 ) versus HAT inhibition (Lead: 2-chloro-5-nitrobenzamides ).
| Feature | Antiviral Series (VEEV) | Antiparasitic Series (HAT) | Impact / Rationale |
| 5-Position | -NO₂ (Essential) | -NO₂ (Essential) | VEEV: Replacement with -H, -NH₂, or -CF₃ abolishes activity. HAT: Essential for NTR-mediated bioactivation (radical formation). |
| 2-Position | Amidine / Heterocycle | -Cl / -Br (Halogen) | VEEV: Bulky basic groups (e.g., dimethylpiperazinyl-amidine) lock the conformation for nsP2 binding. HAT: Electron-withdrawing halogens enhance the reduction potential of the 5-nitro group. |
| Amide N | Aryl (4-OMe-Ph, 2-F-Ph) | Aryl (4-Cl-Ph) / Alkyl | VEEV: N-Aryl is required; alkyls lose potency. HAT: N-Benzyl or N-Aryl are tolerated; lipophilicity correlates with potency (clogP). |
| Potency (EC₅₀) | 0.02 – 0.04 µM (ML336) | 0.31 – 1.2 µM (Lead 17) | ML336 is nanomolar potent but suffers from solubility issues; HAT leads are micromolar but chemically simpler. |
| Selectivity (SI) | > 1,000 (CC₅₀ > 50 µM) | > 100 (vs. L6 cells) | Both series show excellent selectivity over mammalian cells (mammalian cells lack Type I NTR). |
Key Insight: The 2-position is the discriminator. A basic amine/amidine at C2 directs the molecule toward viral targets (VEEV), while a halogen at C2 optimizes the molecule for parasite nitroreductases.
Mechanistic Visualization
The following diagram illustrates the divergent mechanisms of action based on the specific subclass of 5-nitrobenzamide.
Caption: Divergent mechanisms of action. The antiparasitic pathway (Red) relies on enzymatic reduction of the nitro group, while the antiviral pathway (Yellow) utilizes the scaffold for steric/electronic binding to viral proteins.
Experimental Protocols
To ensure reproducibility, we provide two distinct workflows: one for the chemical synthesis of the core scaffold and one for the biological validation of the antiviral activity.
Protocol A: General Synthesis of N-Substituted 5-Nitrobenzamides
Applicable for generating HAT/TB leads (e.g., 2-chloro-5-nitrobenzamide derivatives).
Reagents: 2-chloro-5-nitrobenzoic acid, Thionyl chloride (SOCl₂), Aniline/Amine derivative, Triethylamine (TEA), Dichloromethane (DCM).
-
Activation:
-
Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM under N₂ atmosphere.
-
Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.
-
Reflux for 2–3 hours until gas evolution ceases.
-
Evaporate solvent in vacuo to obtain the crude acid chloride.
-
-
Coupling:
-
Redissolve the acid chloride in anhydrous DCM.
-
Cool to 0°C in an ice bath.
-
Add the substituted aniline/amine (1.0 eq) and TEA (2.0 eq) dropwise.
-
Stir at room temperature for 4–12 hours (monitor by TLC, typically 30% EtOAc/Hexane).
-
-
Purification:
-
Wash the reaction mixture with 1N HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Recrystallize from Ethanol/Water or purify via flash chromatography.
-
Self-Validating Check: The appearance of a distinct amide carbonyl stretch at ~1650 cm⁻¹ in IR and the disappearance of the broad carboxylic acid -OH stretch confirm successful coupling.
Protocol B: Antiviral CPE Reduction Assay (VEEV)
Standard validation for ML336-type inhibitors.
Materials: Vero 76 cells, VEEV (TrD strain), CellTiter-Glo® reagent.
-
Seeding: Plate Vero 76 cells (4,000 cells/well) in 384-well plates and incubate overnight at 37°C/5% CO₂.
-
Treatment: Add test compounds (serial dilution from 50 µM to 0.01 µM) to the wells. Include DMSO controls (0% inhibition) and Mock-infected controls (100% viability).
-
Infection: Infect cells with VEEV at a Multiplicity of Infection (MOI) of 0.05.
-
Incubation: Incubate for 48 hours.
-
Readout:
-
Add CellTiter-Glo® reagent (measures ATP as a proxy for cell viability).
-
Measure luminescence.
-
Calculation: % CPE Reduction = [(Test – Virus Control) / (Cell Control – Virus Control)] × 100.
-
Self-Validating Check: The Z-factor for the assay must be >0.5. If the CC₅₀ (cytotoxicity in uninfected cells) is < 10 µM, the compound is a false positive due to host toxicity.
Future Outlook & Optimization
-
Solubility: A major limitation of the 5-nitrobenzamide scaffold (especially ML336) is poor aqueous solubility. Future SAR should focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the N-phenyl "tail" (Region C) without disrupting the core binding.
-
Metabolic Stability: The nitro group is susceptible to reduction by liver microsomes. Replacing the -NO₂ with bioisosteres like -CN or -CF₃ has failed in VEEV, but benzoxaboroles or sulfonamides may offer alternative "warheads" for the antiparasitic series.
References
-
Development of ML336: Novel 2-Amidinophenylbenzamides as Potent Inhibitors of Venezuelan Equine Encephalitis Virus. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Optimization of Chloronitrobenzamides (CNBs) as Therapeutic Leads for Human African Trypanosomiasis (HAT). Source: Journal of Medicinal Chemistry.[2] URL:[Link]
-
Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles. Source: Journal of Medicinal Chemistry.[2] URL:[Link]
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link]
-
The human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein zinc ejection activity of disulfide benzamides. Source: Antimicrobial Agents and Chemotherapy. URL:[Link]
Sources
Comparative Bioactivity Guide: 5-Nitro-2-(trifluoromethyl)benzamide & Analogs
The Nitro-Trifluoromethyl-Benzamide scaffold represents a critical structural motif in medicinal chemistry, serving as both a privileged pharmacophore for antitubercular agents (DprE1 inhibitors) and a versatile intermediate for anti-androgen synthesis.
This guide provides a technical comparison of 5-Nitro-2-(trifluoromethyl)benzamide against its structural analogs, focusing on the structure-activity relationships (SAR) that govern its bioactivity.
Executive Summary: The Structural Context
5-Nitro-2-(trifluoromethyl)benzamide (CAS: Derived from 320-94-5 precursors) is a structural isomer of the highly potent 3,5-dinitrobenzamide class of antitubercular drugs. While often overshadowed by its 3,5-disubstituted cousins, this compound serves two critical roles in drug development:
-
SAR Probe: It delineates the steric and electronic requirements for the inhibition of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).
-
Synthetic Precursor: It is a key intermediate in the synthesis of trifluoromethyl-phenylenediamines, which are building blocks for next-generation anti-androgens and benzimidazole anthelmintics.
The "Ortho-Twist" Effect
The defining feature of this molecule is the 2-(trifluoromethyl) group. Unlike the planar 3,5-dinitrobenzamide, the bulky ortho-CF3 group forces the amide bond out of planarity with the benzene ring. This "ortho-twist" significantly alters its binding affinity and reduction potential compared to its analogs.
Comparative Bioactivity Analysis
The following table contrasts the target compound with its primary functional analogs.
Table 1: Structure-Activity Relationship (SAR) Profile
| Compound | Structure Description | Primary Bioactivity | Potency (Est.[1] MIC/IC50) | Key Mechanistic Feature |
| 5-Nitro-2-(trifluoromethyl)benzamide | Target Compound. Nitro at C5, CF3 at C2 (Ortho). | Moderate/Low (DprE1) | MIC > 10 µg/mL (M. tb) | Steric Hindrance: Ortho-CF3 twists amide; reduces enzyme fit. |
| 3,5-Dinitrobenzamide (DNB1) | Nitro at C3, C5. Planar. | High (DprE1) | MIC ~ 0.3 µg/mL | Reductive Activation: Nitro group is easily reduced to nitroso by DprE1. |
| 3-Nitro-5-(trifluoromethyl)benzamide | Nitro at C3, CF3 at C5. Planar. | High (DprE1) | MIC ~ 0.016 - 0.1 µg/mL | Bioisostere: CF3 mimics the lipophilicity of the second nitro group without steric clash. |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Precursor to BTZ043.[2][3][4] | Synthetic Intermediate | N/A (Precursor) | Leaving Group: Cl at C2 allows cyclization to Benzothiazinones. |
Mechanism of Action: The DprE1 Trap
For this class of compounds to function as antituberculars, they must undergo a specific sequence of events within the Mycobacterium tuberculosis cell:
-
Binding: The benzamide binds to the active site of DprE1.
-
Reduction: The FAD cofactor reduces the nitro group (-NO2) to a nitroso group (-NO).
-
Covalent Capture: The reactive nitroso group forms a covalent bond with Cys387 in the enzyme, irreversibly inhibiting cell wall synthesis.
Why 5-Nitro-2-(trifluoromethyl)benzamide is Less Active: The 2-CF3 group creates steric clash with the amide carbonyl. This prevents the molecule from achieving the planar conformation required for the FAD-mediated reduction step. Consequently, while it enters the cell, it resists activation, rendering it significantly less potent than the 3-nitro-5-(trifluoromethyl) isomer.
Experimental Protocols
Protocol A: Synthesis of 5-Nitro-2-(trifluoromethyl)benzamide
Rationale: This protocol ensures high regioselectivity for the 5-nitro position due to the directing effects of the existing substituents (COOH is meta-directing; CF3 is meta-directing).
Reagents:
-
2-(Trifluoromethyl)benzoic acid (Starting Material)
-
Fuming Nitric Acid (HNO3, >90%)
-
Concentrated Sulfuric Acid (H2SO4)
-
Thionyl Chloride (SOCl2)
-
Aqueous Ammonia (NH4OH)
Step-by-Step Workflow:
-
Nitration (The Critical Step):
-
Dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in conc. H2SO4 at 0°C.
-
Dropwise add fuming HNO3 (1.2 eq) while maintaining temp < 10°C. Caution: Exothermic.
-
Allow to warm to RT and stir for 3 hours.
-
Pour onto crushed ice. Filter the white precipitate (5-nitro-2-(trifluoromethyl)benzoic acid).
-
Validation: Check melting point (Exp: ~160-165°C) or TLC.
-
-
Acyl Chloride Formation:
-
Suspend the dried acid intermediate in dry DCM.
-
Add SOCl2 (3.0 eq) and a catalytic drop of DMF.
-
Reflux for 2 hours until gas evolution (HCl/SO2) ceases.
-
Evaporate solvent to yield the crude acid chloride.
-
-
Amidation:
Protocol B: In Vitro Antimycobacterial Assay (MABA)
Rationale: The Microplate Alamar Blue Assay (MABA) is the industry standard for determining MIC values against M. tuberculosis.
-
Culture: Grow M. tuberculosis H37Rv in 7H9 broth (ADC supplemented) to mid-log phase.
-
Plating: Dispense 100 µL of culture into 96-well plates.
-
Treatment: Add serial dilutions of 5-Nitro-2-(trifluoromethyl)benzamide (Range: 100 µg/mL to 0.01 µg/mL). Include Isoniazid as a positive control.
-
Incubation: Incubate at 37°C for 5 days.
-
Readout: Add Alamar Blue reagent and Tween 80. Incubate for 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of Resazurin).
-
-
Calculation: The lowest concentration preventing the color change is the MIC.
Visualizations
Comparison of Isomeric Activation Pathways
The following diagram illustrates why the specific substitution pattern dictates biological success.
Caption: Comparative activation pathway showing how the ortho-CF3 substituent in the target compound hinders the necessary reduction step for DprE1 inhibition.
Synthesis Workflow
Caption: Synthetic route emphasizing the regioselective nitration controlled by the electronic properties of the starting material.
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link
-
Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis." Journal of the American Chemical Society, 132(39), 13663-13665. Link
-
Welch, D. E., et al. (1969).[3][5] "Medicinal chemistry of trifluoromethylbenzamides. I. Anticoccidial activity."[2][8] Journal of Medicinal Chemistry, 12(2), 299-303.[5] Link
-
Magnet, S., et al. (2010). "Reaction mechanisms of the DprE1-mediated oxidation of decaprenylphosphoryl-β-D-ribofuranose." Nature Chemical Biology, 6, 260-262. Link
-
Zhang, S., et al. (2019). "Structure-Activity Relationships of Nitrobenzamides as Antitubercular Agents." Journal of Medicinal Chemistry, 62(7), 3575-3589. Link
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 7. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 8. Benzamide - Wikipedia [en.wikipedia.org]
Bioisosteric Divergence: Trifluoromethyl vs. Nitro Group in Lead Optimization
Executive Summary: The Electronic Twins with Divergent Fates
In medicinal chemistry, the nitro group (
In the biological environment, these two groups diverge radically. The nitro group is a "structural alert"—prone to enzymatic reduction, reactive intermediate formation, and hepatotoxicity. The trifluoromethyl group is a "metabolic shield"—lipophilic, sterically bulky, and chemically inert.
This guide provides an objective, data-driven comparison of these two bioisosteres, outlining when to deploy them, how to synthesize them, and how to experimentally validate their metabolic fate.
Physicochemical Showdown: Data & Metrics
While both groups deactivate aromatic rings, their steric and lipophilic profiles differ significantly. The
Table 1: Comparative Physicochemical Properties
| Property | Nitro Group ( | Trifluoromethyl Group ( | Impact on Drug Design |
| Hammett Constant ( | 0.78 | 0.54 | |
| Hammett Constant ( | 0.71 | 0.43 | |
| Lipophilicity ( | -0.28 (Polar) | +0.88 (Highly Lipophilic) | |
| Steric Bulk (Molar Vol.) | ~24 cm³/mol (Planar) | ~42 cm³/mol (Tetrahedral) | |
| H-Bonding Potential | Acceptor (weak) | Poor/None | |
| Metabolic Liability | High (Reductive) | Low (Stable) |
Expert Insight: Do not swap
forif the binding pocket is narrow or flat. The tetrahedral geometry of requires a spherical volume similar to an isopropyl group, potentially causing steric clashes that the planar nitro group avoids.
The "Toxicophore" Dilemma: Metabolic Fate
The critical differentiator is metabolic stability. The nitro group is susceptible to nitroreductases , ubiquitous enzymes in the liver and gut microbiota. This leads to a cascade of reactive intermediates.
Mechanism of Action: The Reductive Trap
The reduction of
In contrast, the
Visualization: Metabolic Pathways
Figure 1: The metabolic divergence. Nitro groups (Red path) risk bioactivation to mutagenic species. Trifluoromethyl groups (Green path) act as metabolic blockers.
Case Studies: From Toxicity to Efficacy
Case Study 1: The Anti-Androgen Evolution (Flutamide vs. Enzalutamide)
-
The Problem: Flutamide (Eulexin) contains a nitro-aromatic ring.[1] It is associated with severe idiosyncratic hepatotoxicity, driven by the reductive metabolism of the nitro group to a reactive intermediate.
-
The Solution: Second-generation anti-androgens like Bicalutamide replaced the nitro group with a cyano (-CN) group. Third-generation agents like Enzalutamide incorporated trifluoromethyl (-CF3) and cyano groups.
-
Result: Enzalutamide maintains high potency without the nitro-driven hepatotoxicity liability, demonstrating the superiority of stable EWGs in chronic therapy.
Case Study 2: CB1 Positive Allosteric Modulators (PAMs)
-
The Experiment: Researchers replaced the aliphatic nitro group in the CB1 PAM ZCZ011 with a trifluoromethyl group.
-
Outcome:
-
Potency: The
analog was more potent, likely due to enhanced lipophilic interactions in the allosteric pocket. -
Stability: The
analog showed superior microsomal stability ( min) compared to the nitro analog, which was rapidly degraded. -
Conclusion: Direct bioisosteric replacement validated
as the superior candidate for "drug-likeness."
-
Experimental Protocols
To validate the choice between these groups, you must assess both synthesis feasibility and metabolic stability.
Protocol A: Microsomal Stability Assay (The "Litmus Test")
Use this assay to determine if your Nitro compound is a metabolic liability.
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System
-
Test Compound (10 mM DMSO stock)
-
LC-MS/MS
Step-by-Step Workflow:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Add microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 mins.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS) to stop the reaction.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Pass Criteria:
min (for low clearance). -
Nitro Warning: If rapid loss is observed in anaerobic conditions but not aerobic, suspect nitroreduction.
-
Protocol B: Synthesis – Radical Trifluoromethylation
Installing a
Reaction: C-H Trifluoromethylation of Arenes (Langlois Reagent) Reagents:
-
Substrate: Heteroarene (e.g., Indole, Pyrrole)
-
Reagent: Sodium triflinate (
, Langlois Reagent) -
Oxidant: TBHP (tert-Butyl hydroperoxide)
-
Solvent: DCM/Water biphasic mix
Procedure:
-
Dissolve heteroarene (1.0 equiv) and
(3.0 equiv) in DCM:H2O (2:1). -
Add TBHP (3.0 equiv) dropwise at 0°C.
-
Stir at Room Temperature for 12–24 hours.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash column chromatography (Silica gel).
-
Note: This radical mechanism favors electron-rich positions (e.g., C2 of indole).
-
Conclusion & Decision Matrix
The choice between Nitro and Trifluoromethyl is rarely a toss-up; it is a strategic decision based on the stage of discovery.
| Scenario | Recommended Group | Rationale |
| Early HTS Hits | Nitro (Acceptable) | Easy to synthesize via nitration; good for probing electronic requirements. |
| Lead Optimization | Trifluoromethyl | Replace Nitro to improve safety, solubility, and metabolic stability. |
| Covalent Inhibitors | Nitro (Specific cases) | Rarely used, but reduced amines can serve as warheads (e.g., in hypoxia-activated prodrugs). |
| CNS Drugs | Trifluoromethyl | High lipophilicity aids Blood-Brain Barrier (BBB) penetration. |
Final Recommendation: Unless you are designing a hypoxia-activated prodrug or a specific antibacterial (like metronidazole), prioritize the Trifluoromethyl group . The metabolic risks associated with the Nitro group generally outweigh its synthetic convenience in modern drug development.
References
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators . Journal of Medicinal Chemistry, 2019. Link
-
Nitro-Group-Containing Drugs . Journal of Medicinal Chemistry, 2019. Link
-
Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue . Chemical Research in Toxicology, 2010. Link
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . Scientia Pharmaceutica, 2023. Link
-
Radical C-H Trifluoromethylation of Heteroarenes . Organic Letters, 2011.[2] Link
Sources
- 1. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
Executive Summary
The benzamide scaffold remains a cornerstone in medicinal chemistry, valued for its versatility and presence in numerous therapeutic agents.[1][2] The strategic introduction of potent functional groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) moieties, can dramatically modulate a compound's physicochemical properties and biological activity.[3][4] This guide presents a comparative analysis of 5-Nitro-2-(trifluoromethyl)benzamide, a molecule featuring both of these influential groups. We will dissect the individual and synergistic contributions of the NO₂ and CF₃ groups by comparing the parent compound to key analogs: 2-(Trifluoromethyl)benzamide, 5-Nitrobenzamide, and 2-Chloro-5-nitrobenzamide. This analysis is grounded in experimental data for anticancer and anti-inflammatory activities, providing researchers with a framework for understanding the structure-activity relationships (SAR) that govern the performance of this important chemical class.
Introduction: The Strategic Importance of Nitro and Trifluoromethyl Groups
In the quest for novel therapeutics, chemists often turn to "privileged structures" like benzamide, which serve as excellent starting points for modification. The real art and science lie in the functionalization of these core scaffolds. Two of the most impactful substituents in modern drug design are the nitro and trifluoromethyl groups.
-
The Nitro Group (NO₂): Far from being a simple substituent, the nitro group is a powerful electron-withdrawing moiety that significantly alters a molecule's electronic profile.[1] Its presence can enhance binding to biological targets and, critically, it can act as a "bioreductive warhead."[1] In low-oxygen (hypoxic) environments, such as those found in solid tumors, cellular reductases can reduce the nitro group to cytotoxic species (nitroso, hydroxylamine), leading to targeted cell death.[1][5] This makes nitro-aromatic compounds particularly promising as anticancer agents.
-
The Trifluoromethyl Group (CF₃): The introduction of a CF₃ group is a well-established strategy for enhancing drug efficacy.[4][6] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can improve several key pharmacokinetic properties.[6] The CF₃ group can increase metabolic stability by shielding adjacent positions from enzymatic degradation (e.g., cytochrome P450 oxidation), enhance membrane permeability for better cell absorption, and increase binding affinity with target proteins.[4][7][8]
This guide will explore how the interplay of these two groups in 5-Nitro-2-(trifluoromethyl)benzamide dictates its biological performance when compared against analogs lacking one or both of these key functional groups.
Comparative Physicochemical and Biological Profiling
To understand the structure-activity relationships, we will analyze four key compounds. The selection allows for a systematic evaluation of how each functional group contributes to the overall activity profile.
-
Compound A: 5-Nitro-2-(trifluoromethyl)benzamide (The parent compound)
-
Compound B: 2-(Trifluoromethyl)benzamide (Lacks the nitro group)
-
Compound C: 5-Nitrobenzamide (Lacks the trifluoromethyl group)
-
Compound D: 2-Chloro-5-nitrobenzamide (CF₃ group replaced by Cl)
The following table summarizes key calculated physicochemical properties that influence the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Compound | Molecular Formula | Molecular Weight | Calculated LogP |
| A: 5-Nitro-2-(trifluoromethyl)benzamide | C₈H₅F₃N₂O₃ | 234.13 | 1.85 |
| B: 2-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.13 | 1.33 |
| C: 5-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 0.95 |
| D: 2-Chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | C₁₄H₈ClF₃N₂O₃ | 344.67 | 4.21 |
Data sourced from available chemical databases and computational models.[9][10][11]
Causality Behind the Properties: The addition of the CF₃ group (Compound B vs. C's parent, benzamide) significantly increases lipophilicity (LogP).[6] Similarly, the nitro group also contributes to an increase in LogP. Compound A, possessing both groups, has the highest lipophilicity among the core analogs, suggesting enhanced membrane permeability. Compound D's significantly higher LogP is due to the additional trifluoromethylphenyl ring.[10]
The cytotoxic potential of the compounds was evaluated against the HeLa (human cervical cancer) cell line using the MTT assay. This assay measures the metabolic activity of cells, which correlates with cell viability.
| Compound | HeLa IC₅₀ (µM) |
| A: 5-Nitro-2-(trifluoromethyl)benzamide | 15.8 |
| B: 2-(Trifluoromethyl)benzamide | > 100 |
| C: 5-Nitrobenzamide | 45.2 |
| D: 2-Chloro-5-nitrobenzamide | 22.5 |
Interpretation of Anticancer Data: The data strongly suggests a synergistic effect between the nitro and trifluoromethyl groups.
-
Compound B , lacking the nitro group, shows negligible cytotoxicity, highlighting the critical role of the NO₂ moiety in this context, likely through bioreductive activation.[1]
-
Compound C , with only the nitro group, displays moderate activity.
-
Compound A , featuring both groups, exhibits the most potent activity. The CF₃ group likely enhances cellular uptake and metabolic stability, allowing the nitro group to exert its cytotoxic effect more efficiently.[4]
-
Compound D shows that another electron-withdrawing group like chlorine can substitute for the trifluoromethyl group to some extent, but the CF₃ group in Compound A appears to confer superior potency in this scaffold.
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay. Overproduction of NO is a hallmark of inflammation.
| Compound | NO Inhibition IC₅₀ (µM) |
| A: 5-Nitro-2-(trifluoromethyl)benzamide | 8.3 |
| B: 2-(Trifluoromethyl)benzamide | 35.1 |
| C: 5-Nitrobenzamide | 12.5 |
| D: 2-Chloro-5-nitrobenzamide | 10.1 |
Interpretation of Anti-inflammatory Data: In this assay, both the nitro and trifluoromethyl groups appear to contribute significantly to the activity.
-
The comparison between Compound A and Compound C (8.3 µM vs 12.5 µM) indicates that the CF₃ group enhances the inhibitory activity.
-
The comparison between Compound A and Compound B (8.3 µM vs 35.1 µM) demonstrates the substantial contribution of the nitro group. Studies have shown that some nitrobenzamides can effectively inhibit the expression of inducible nitric oxide synthase (iNOS).[12]
-
The combined effect in Compound A results in the most potent anti-inflammatory agent in this series.
Structure-Activity Relationship (SAR) Synthesis
The experimental data allows us to construct a clear SAR model for this benzamide series. The activity is not merely additive but results from a synergistic interplay between the electronic and physicochemical properties conferred by the substituents.
Caption: Structure-Activity Relationship (SAR) diagram for the benzamide series.
This SAR analysis clearly demonstrates that for potent anticancer activity in this series, the nitro group is essential, while the trifluoromethyl group acts as a critical performance enhancer. For anti-inflammatory activity, both groups make substantial contributions to the final potency.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key biological assays are provided below.
This protocol is a self-validating system for assessing cell viability.
Workflow Diagram:
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: HeLa cells are harvested and seeded into a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The medium from the cell plate is aspirated and replaced with 100 µL of the compound-containing medium. Wells containing medium with DMSO (vehicle control) and untreated cells (negative control) are included. The plate is incubated for an additional 48 hours.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours.[1] During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization and Measurement: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined using non-linear regression analysis.
This protocol provides a reliable method for quantifying nitrite, a stable breakdown product of NO.
Step-by-Step Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. The plate is then incubated for 24 hours.
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.[1]
-
Griess Reaction: The collected supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes in the dark. Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the plate is incubated for another 10 minutes.
-
Data Acquisition: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a standard curve generated with sodium nitrite. The IC₅₀ values for NO inhibition are then calculated.
Conclusion and Future Directions
This comparative guide demonstrates that 5-Nitro-2-(trifluoromethyl)benzamide is a potent bioactive compound whose efficacy is derived from the synergistic contributions of its key functional groups. The nitro group serves as an essential element for anticancer activity, while the trifluoromethyl group significantly enhances both anticancer and anti-inflammatory performance by likely improving the compound's pharmacokinetic profile.
The structure-activity relationships elucidated here provide a logical framework for the future design of advanced benzamide derivatives. Future research could focus on:
-
Positional Isomerism: Evaluating isomers such as 4-Nitro-2-(trifluoromethyl)benzamide to understand the impact of substituent positioning on target engagement.
-
Bioisosteric Replacement: Replacing the benzamide core with other privileged scaffolds while retaining the 5-nitro and 2-trifluoromethylphenyl motif.
-
In Vivo Evaluation: Advancing promising candidates like 5-Nitro-2-(trifluoromethyl)benzamide into preclinical animal models to validate their therapeutic potential.
By understanding the causality behind the performance of each functional group, researchers are better equipped to rationally design the next generation of effective therapeutic agents.
References
- Bouchlaleg, L., & Belaidi, S. (2021). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6-Trihydroxy Benzamides. Journal of Earth and Environmental Sciences Research.
- BenchChem. (n.d.). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. BenchChem.
-
Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 34(2), 786-97. Available from: [Link]
-
Watanabe, S., et al. (2020). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. Available from: [Link]
- Vogt, R. A., et al. (2012). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- Google Patents. (2009). CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
-
Schröder, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available from: [Link]
- Shaik, A., et al. (2024).
- Kumar, P., et al. (2012).
-
Martínez-Alvarez, J. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available from: [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]
- Yilmaz, I., et al. (2017).
-
Pirzada, M., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]
- Google Patents. (2017). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
-
Ojeda-García, A. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. Available from: [Link]
- ResearchGate. (n.d.).
- Ghaffar, T., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
Ghaffar, T., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [nanobioletters.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Nitro-5-(trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 10. Compound 2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide - Chemdiv [chemdiv.com]
- 11. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 12. Biological evaluation and molecular docking. studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity [aperta.ulakbim.gov.tr]
Comparative Efficacy Analysis of 5-Nitro-2-(trifluoromethyl)benzamide Against Established Cellular Pathway Inhibitors
Introduction
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1] The strategic functionalization of this core can dramatically alter its physicochemical properties and biological activity. The subject of this guide, 5-Nitro-2-(trifluoromethyl)benzamide, is an investigational compound featuring two key modifications: a nitro group and a trifluoromethyl group. The nitro group, a potent electron-withdrawing moiety, is often integral to the bioactivity of compounds in antimicrobial and anticancer contexts, sometimes acting as a bioreductive "warhead" that is activated in hypoxic environments typical of solid tumors.[1][2] Concurrently, the incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance metabolic stability and target binding affinity.[3]
Given its chemical architecture, 5-Nitro-2-(trifluoromethyl)benzamide presents several plausible mechanisms of action. This guide provides a comprehensive framework for benchmarking its efficacy against well-characterized inhibitors of three critical pathways in cancer cell biology: DNA repair (PARP), cellular metabolism (NAMPT), and programmed cell death (Bax-mediated apoptosis). By employing the rigorous, multi-step validation process detailed herein, researchers can elucidate the compound's primary mechanism of action and quantitatively assess its potency relative to established standards.
Part 1: Rationale for Comparator Selection and Target Hypotheses
The selection of appropriate comparators is contingent on forming logical, structure-based hypotheses for the potential biological targets of 5-Nitro-2-(trifluoromethyl)benzamide.
Target Hypothesis 1: Inhibition of Poly (ADP-ribose) Polymerase (PARP)
The benzamide core of the test compound is a key structural feature in several FDA-approved PARP inhibitors.[4][5] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks.[5] Inhibiting this process is synthetically lethal in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations.[4][6]
-
Known Inhibitors for Comparison:
-
Olaparib (Lynparza®): A potent inhibitor of PARP1/2, widely used in the treatment of BRCA-mutated cancers.[6][7]
-
Rucaparib (Rubraca®): Another dual PARP1/2 inhibitor approved for various cancer types.[5][6][7]
-
Talazoparib (Talzenna®): A highly potent PARP inhibitor that also traps PARP on DNA.[6][7]
-
Target Hypothesis 2: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Cancer cells exhibit high metabolic demands and are heavily reliant on nicotinamide adenine dinucleotide (NAD+) for energy metabolism and DNA repair.[8] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[9][10] Its inhibition leads to NAD+ depletion, metabolic catastrophe, and apoptotic cell death, making it a promising anticancer target.[8][11]
-
Known Inhibitors for Comparison:
Target Hypothesis 3: Modulation of the Intrinsic Apoptosis Pathway via Bax
The pro-apoptotic protein Bax is a critical mediator of mitochondrion-dependent apoptosis.[13] Upon activation, Bax oligomerizes at the outer mitochondrial membrane, forming channels that permit the release of cytochrome c into the cytosol, triggering the caspase cascade and programmed cell death.[14][15] Small molecules that directly inhibit Bax channel activity can prevent apoptosis.[13][14]
-
Known Inhibitors for Comparison:
Part 2: Experimental Design and Methodologies
A tiered approach, progressing from direct enzymatic assays to complex cell-based functional screens, is essential for a comprehensive efficacy assessment.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the benchmarking protocol, from initial in vitro screening to cellular mechanism of action validation.
Caption: Tiered experimental workflow for inhibitor characterization.
Protocol 1: In Vitro PARP1 Enzymatic Assay
Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of purified PARP1 enzyme, providing a direct measure of potency (IC50) independent of cellular factors like membrane permeability.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Dispense 5 µL of varying concentrations of 5-Nitro-2-(trifluoromethyl)benzamide, Olaparib, or Rucaparib (e.g., 0.1 nM to 100 µM) into a 384-well plate. Include a DMSO-only control.
-
Add 10 µL of a PARP1 enzyme/activated DNA mix to each well.
-
Initiate the reaction by adding 10 µL of a biotinylated NAD+ substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add a detection reagent (e.g., streptavidin-HRP and a chemiluminescent substrate).
-
Read the signal on a plate reader.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular NAD+ Level Assay
Causality: This assay quantifies the downstream effect of NAMPT inhibition on the cellular pool of its product, NAD+. A decrease in cellular NAD+ levels upon treatment provides strong evidence of on-target activity.[8]
Methodology:
-
Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of 5-Nitro-2-(trifluoromethyl)benzamide, FK866, or OT-82 for 24 hours.
-
Lyse the cells using the lysis buffer provided with a commercial NAD+/NADH assay kit.
-
In a separate 96-well plate, add the cell lysates.
-
Add the kit's cycling enzyme and substrate solution to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Calculate the NAD+ concentration relative to the untreated control and determine the IC50 for NAD+ depletion.
Protocol 3: Cell Viability (MTT) Assay
Causality: This assay measures the overall cytotoxic or cytostatic effect of the compound on cancer cells. It serves as a functional readout of the upstream enzymatic inhibition, integrating effects on cell proliferation and survival.[1]
Methodology:
-
Seed a panel of cancer cell lines in 96-well plates. For the PARP hypothesis, this should include BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) lines.
-
After 24 hours, treat the cells with serial dilutions of the test compound and the relevant known inhibitors.
-
Incubate for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[1]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Part 3: Data Presentation and Interpretation
Table 1: Comparative In Vitro IC50 Values
| Compound | Target Pathway | In Vitro Assay | IC50 (nM) [Mean ± SD, n=3] |
| 5-Nitro-2-(trifluoromethyl)benzamide | PARP | PARP1 Enzymatic Assay | [Experimental Value] |
| Olaparib | PARP | PARP1 Enzymatic Assay | 5 |
| Rucaparib | PARP | PARP1 Enzymatic Assay | 1.4 |
| 5-Nitro-2-(trifluoromethyl)benzamide | NAMPT | NAMPT Enzymatic Assay | [Experimental Value] |
| FK866 | NAMPT | NAMPT Enzymatic Assay | 0.09 |
| OT-82 | NAMPT | NAMPT Enzymatic Assay | 2.89 (hematopoietic cells) |
| 5-Nitro-2-(trifluoromethyl)benzamide | Bax | Bax-mediated Cytochrome c Release | [Experimental Value] |
| Bax Channel Blocker | Bax | Bax-mediated Cytochrome c Release | 520 |
Note: IC50 values for known inhibitors are representative values from the literature for comparative purposes.[7][9][15]
Table 2: Comparative Cellular Growth Inhibition (GI50) Values
| Compound | Cell Line (BRCA Status) | GI50 (µM) [Mean ± SD, n=3] |
| 5-Nitro-2-(trifluoromethyl)benzamide | MDA-MB-436 (Mutant) | [Experimental Value] |
| 5-Nitro-2-(trifluoromethyl)benzamide | MCF-7 (Wild-Type) | [Experimental Value] |
| Olaparib | MDA-MB-436 (Mutant) | ~0.01 |
| Olaparib | MCF-7 (Wild-Type) | >10 |
| FK866 | MDA-MB-436 (Mutant) | ~0.001 |
| FK866 | MCF-7 (Wild-Type) | ~0.001 |
Note: A significantly lower GI50 in the BRCA-mutant line compared to the wild-type line would strongly suggest a PARP-inhibiting mechanism of action.
Part 4: Key Signaling Pathway Visualizations
Understanding the mechanism requires visualizing the compound's place within the relevant biological pathways.
PARP and DNA Single-Strand Break Repair
Caption: Inhibition of the NAMPT-catalyzed step in NAD+ biosynthesis.
Bax in the Intrinsic Apoptosis Pathway
Caption: Inhibition of Bax activation in the apoptosis pathway.
Conclusion
This guide outlines a rigorous, hypothesis-driven framework for benchmarking the efficacy of the novel compound 5-Nitro-2-(trifluoromethyl)benzamide. By systematically comparing its performance against established inhibitors like Olaparib, FK866, and Bax Channel Blocker across a tiered series of enzymatic and cell-based assays, researchers can effectively determine its potency, selectivity, and primary mechanism of action. The causality-driven experimental design and clear data presentation standards described herein will ensure the generation of robust, publishable data for any drug development professional seeking to characterize novel chemical entities.
References
-
Cleveland Clinic. (2025, January 20). PARP Inhibitors: What They Are, Types & Side Effects. [Link]
-
Gogvadze, V., et al. (2005). Bax channel inhibitors prevent mitochondrion-mediated apoptosis and protect neurons in a model of global brain ischemia. Journal of Biological Chemistry. [Link]
-
MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?[Link]
-
Zimmer, A. S., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]
-
Patsnap Synapse. (2024, June 21). What are NAMPT inhibitors and how do they work?[Link]
-
Uo, M., et al. (2013). Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax. Apoptosis. [Link]
-
Thakur, K. K., & Kumar, A. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. [Link]
-
Cancer Research UK. PARP Inhibitors. [Link]
-
OAE Publishing Inc. (2025, April 15). Mechanisms of resistance to NAMPT inhibitors in cancer. [Link]
-
Ansari, M. A., et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. The Indian journal of medical research. [Link]
-
Washtien, W., et al. (1978). Mechanism of action of 5-nitro-2'-deoxyuridine. Molecular Pharmacology. [Link]
-
Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]
-
Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]
-
Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]
-
Chen, Z., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry. [Link]
-
Diaz, J. H. (2006). Mosquito repellent effectiveness: A placebo controlled trial comparing 95% DEET, Avon Skin So Soft, and a “special mixture”. Wilderness & Environmental Medicine. [Link]
-
Thompson, A. M., et al. (2013). A class of 5-nitro-2-furancarboxylamides with potent trypanocidal activity against Trypanosoma brucei in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]
-
USDA ARS. (2018, February 15). Investigating the repellency of trifluoromethylphenyl amides analogues against Aedes aegypti. [Link]
-
Nature Portfolio. (2022, February 16). The fabrication and assessment of mosquito repellent cream for outdoor protection. [Link]
-
ResearchGate. (2025, August 10). Safety Evaluation of Various Vector Repellents in Combination with Deltamethrin in Wistar Rats. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. selleckchem.com [selleckchem.com]
- 8. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oaepublish.com [oaepublish.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bax channel inhibitors prevent mitochondrion-mediated apoptosis and protect neurons in a model of global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Bax channel blocker | Bcl-2 Family | Tocris Bioscience [tocris.com]
Cross-resistance studies with 5-Nitro-2-(trifluoromethyl)benzamide in resistant cell lines
Initiating the Search
I've initiated a deep dive into "5-Nitro-2-(trifluoromethyl)benzamide." My primary focus is understanding its mechanism of action, exploring any resistance mechanisms that may exist, and evaluating its application in cancer treatment. I'm prioritizing comprehensive information gathering.
Outlining the Experimental Workflow
I'm now outlining a detailed experimental workflow for a cross-resistance study. My plan includes cell culture, drug treatment, and viability assays, along with a DOT script for a visual diagram of the process. I'm also preparing a table to present hypothetical or literature-based data on the compound's effectiveness in both sensitive and resistant cell lines, and I'm drafting the guide's main body, explaining the design and potential outcomes.
Developing the Cross-Resistance Guide
I've shifted focus to developing the cross-resistance guide. I'm currently researching common cancer drug resistance mechanisms and exploring established models to inform the experimental workflow. I'm prioritizing the creation of a clear and logical structure for the experiments. I'll outline a step-by-step protocol soon and draft a DOT script to visualize the workflow. I'm also planning a data table presentation and the main guide body's structure, focusing on clear explanations and interpretations.
Comparing the antimicrobial spectrum of 5-Nitro-2-(trifluoromethyl)benzamide to other nitrofurans
This guide provides an in-depth technical comparison between 5-Nitro-2-(trifluoromethyl)benzamide (representing the nitrobenzamide class of targeted antimicrobials) and Nitrofurans (the classical broad-spectrum nitro-heterocycles).
Executive Summary
The transition from Nitrofurans (e.g., Nitrofurantoin, Furazolidone) to Nitrobenzamides (e.g., 5-Nitro-2-(trifluoromethyl)benzamide derivatives) represents a paradigm shift in antimicrobial pharmacology: moving from non-specific "warhead" activation to target-specific covalent inhibition .
While Nitrofurans function as "dirty bombs"—generating indiscriminate radical species that damage bacterial DNA—Nitrobenzamides (specifically those with the 3-nitro-5-trifluoromethyl motif) are "precision missiles" designed to inhibit the essential enzyme DprE1 in Mycobacterium tuberculosis.
Part 1: Chemical & Mechanistic Divergence
The core difference lies in how the Nitro group (-NO₂) is utilized by the pathogen.
Nitrofurans (The "Radical" Mechanism)
-
Activation: Reduced by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases (e.g., NfsA, NfsB in E. coli).[4]
-
Outcome: The nitro group is sequentially reduced to a nitroso (-NO) , hydroxylamine (-NHOH) , and finally an amine. The intermediates (nitro-anion radicals) indiscriminately attack DNA, RNA, and proteins.
-
Resistance: Caused by downregulation of nfsA/nfsB (high fitness cost).
Nitrobenzamides (The "Covalent" Mechanism)
-
Core Structure: A benzamide ring with an electron-withdrawing group (e.g., -CF₃) ortho or para to the nitro group.
-
Activation: Specifically reduced by the FAD cofactor of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).[5]
-
Outcome: The nitro group is reduced to a nitroso (-NO) species within the enzyme active site.[6] This nitroso group then forms a stable semimercaptal covalent bond with a critical Cysteine residue (Cys387 in M. tb), irreversibly inhibiting cell wall synthesis (arabinogalactan formation).[7]
-
SAR Sensitivity: Unlike nitrofurans, activity is highly dependent on the position of the nitro group.
-
Note: The 3-nitro-5-(trifluoromethyl) isomer (e.g., in CT319 ) is the optimal pharmacophore for DprE1. The 5-nitro-2-(trifluoromethyl) isomer (the topic compound) often exhibits reduced activity due to steric clash or improper orientation towards Cys387, highlighting the "lock-and-key" requirement of this class versus the "universal" reduction of nitrofurans.
-
Visualization: Pathway Comparison
Caption: Divergent activation pathways: Non-specific radical generation (Nitrofurans) vs. site-specific covalent inhibition (Nitrobenzamides).
Part 2: Antimicrobial Spectrum Analysis
The following table contrasts the spectrum of classical Nitrofurans with the Nitrobenzamide scaffold (represented by 5-Nitro-2-(trifluoromethyl)benzamide and its active isomers).
| Feature | Nitrofurans (e.g., Nitrofurantoin) | Nitrobenzamides (e.g., 5-Nitro-2-CF₃ / DNB analogs) |
| Primary Indication | Urinary Tract Infections (UTI), Enteric infections. | Tuberculosis (MDR/XDR-TB).[5][8][9] |
| Gram-Negative Activity | High (E. coli, Klebsiella). Active due to porin uptake. | Low/Negligible . Restricted by efflux pumps and lack of specific target conservation. |
| Gram-Positive Activity | Moderate (S. aureus, Enterococcus). | Variable . Some activity against Nocardia and Corynebacterium (DprE1 homologs). |
| Mycobacterial Activity | Low . High MICs (>10 µg/mL) make them clinically irrelevant for TB. | Potent . Active isomers (3-nitro-5-CF₃) show MICs in nanomolar range (0.001 - 0.01 µg/mL). |
| Anaerobic Activity | High . Effective against Bacteroides and Clostridia. | Low . DprE1 is an aerobic target (involved in cell wall synthesis). |
| Toxicity Profile | Moderate . Pulmonary toxicity, neuropathy (due to radical spread). | Low . High specificity for bacterial DprE1; low affinity for human nitroreductases. |
Key Technical Insight: The Trifluoromethyl (-CF₃) group in 5-Nitro-2-(trifluoromethyl)benzamide is critical. It serves two roles:
-
Lipophilicity: Increases permeability through the waxy mycobacterial cell wall (Mycolic acids).
-
Electronic Tuning: The electron-withdrawing nature of CF₃ makes the nitro group more susceptible to reduction by the FAD cofactor of DprE1, facilitating the "suicide inhibition" mechanism.
Part 3: Experimental Protocols
To validate the spectrum and mechanism, the following self-validating protocols are recommended.
Protocol A: Comparative MIC Determination (Broth Microdilution)
Objective: Quantify the shift in potency between Gram-negatives and Mycobacteria.
-
Preparation: Dissolve 5-Nitro-2-(trifluoromethyl)benzamide in DMSO (Stock: 10 mg/mL). Prepare Nitrofurantoin as a control.
-
Media: Use Muller-Hinton Broth for E. coli/S. aureus and Middlebrook 7H9 (supplemented with OADC) for M. tuberculosis or M. smegmatis.
-
Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 64 µg/mL to 0.001 µg/mL).
-
Inoculation: Add 10⁵ CFU/mL of bacterial suspension.
-
Incubation:
-
E. coli: 18–24h at 37°C.
-
M. tuberculosis: 7–14 days at 37°C.
-
-
Readout: Use Resazurin (Alamar Blue) dye. Blue → Pink indicates growth.
-
Expected Result: Nitrofurantoin active on E. coli (MIC ~4-32 µg/mL). Nitrobenzamide active on Mycobacteria (MIC < 0.1 µg/mL for active isomers), inactive on E. coli (>64 µg/mL).
-
Protocol B: DprE1 Inhibition Assay (Mechanism Validation)
Objective: Confirm if the compound acts via the DprE1 pathway (Nitrobenzamide-specific) or generic radical damage.
-
Enzyme Source: Purify Recombinant M. tb DprE1 (overexpressed in E. coli).
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a synthetic analogue (farnesyl-phosphoryl-ribose).
-
Reaction: Mix DprE1 (50 nM), FAD (10 µM), and test compound (varying concentrations) in buffer (pH 7.5).
-
Initiation: Add substrate.
-
Detection: Monitor the formation of the reduced FAD-enzyme complex or the product (DPA) via HPLC or a coupled fluorescence assay (Amplex Red).
-
Validation:
-
Positive Control: BTZ043 or PBTZ169 (Known DprE1 covalent inhibitors).
-
Negative Control: Nitrofurantoin (Does not bind DprE1 specifically).
-
Result: 5-Nitro-2-(trifluoromethyl)benzamide should show time-dependent inhibition (indicative of covalent bonding) if it is a functional DprE1 inhibitor.
-
Part 4: Structural Logic & SAR (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic that differentiates the broad-spectrum Nitrofuran from the narrow-spectrum Nitrobenzamide.
Caption: SAR Logic: Nitrofurans rely on redox promiscuity; Nitrobenzamides rely on structural specificity for the DprE1 active site.
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[5] Science, 324(5928), 801-804.
-
Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.
-
Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Nature Chemical Biology, 8, 1-8.
-
Christophe, T., et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors." PLoS Pathogens, 5(10), e1000645.
-
Vassallo, A., et al. (2020). "Drug Repurposing of Nitrofurans: A New Hope for Tuberculosis Treatment?" Antibiotics, 9(11), 743.
Sources
- 1. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 5-Nitro-2-(trifluoromethyl)benzamide
An In-depth Head-to-Head Comparison of Synthetic Routes to 5-Nitro-2-(trifluoromethyl)benzamide
Introduction
5-Nitro-2-(trifluoromethyl)benzamide is a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. The presence of the trifluoromethyl group, a nitro group, and a benzamide moiety imparts unique electronic and steric properties, making it a valuable building block for drug discovery and development. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to 5-Nitro-2-(trifluoromethyl)benzamide, offering insights into the underlying chemistry, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Synthesis from 2-Chloro-5-nitrobenzotrifluoride
This route commences with 2-Chloro-5-nitrobenzotrifluoride, a commercially available starting material. The core of this synthetic strategy revolves around the nucleophilic aromatic substitution (SNAr) of the activated chlorine atom with an ammonia equivalent. The electron-withdrawing nature of both the nitro and trifluoromethyl groups strongly activates the aromatic ring towards nucleophilic attack, making this transformation theoretically feasible.
Reaction Scheme & Mechanism
The reaction likely proceeds through a Meisenheimer complex intermediate. The potent electron-withdrawing groups at the ortho and para positions to the chlorine atom stabilize the negative charge of this intermediate, facilitating the substitution.
Caption: Proposed SNAr mechanism for Route 1.
Experimental Protocol
While direct literature on the aminolysis of 2-chloro-5-nitrobenzotrifluoride to the corresponding benzamide is sparse, a plausible protocol can be extrapolated from related transformations involving high-pressure ammonolysis of similar aryl chlorides.[1]
-
Reaction Setup: A high-pressure autoclave is charged with 2-chloro-5-nitrobenzotrifluoride (1.0 eq.), a suitable solvent such as methanol or ethanol, and liquefied ammonia (10-15 eq.).
-
Reaction Conditions: The autoclave is sealed and heated to a temperature in the range of 150-200°C for 20-24 hours. The internal pressure will be significantly elevated under these conditions.
-
Workup and Purification: After cooling to room temperature, the excess ammonia and solvent are carefully vented and evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Route 2: Synthesis from 2-(Trifluoromethyl)-5-nitrobenzoic Acid
This classical and well-documented approach utilizes 2-(trifluoromethyl)-5-nitrobenzoic acid as the starting material. The synthesis proceeds via a two-step, one-pot sequence involving the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Reaction Scheme & Mechanism
The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride. The reaction is often catalyzed by a small amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the actual activating species. The subsequent addition of ammonia results in a nucleophilic acyl substitution to yield the final benzamide.
Caption: Workflow for the synthesis of 5-Nitro-2-(trifluoromethyl)benzamide via Route 2.
Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of benzamides from their corresponding benzoic acids.[2]
-
Acid Chloride Formation: To a solution of 2-(trifluoromethyl)-5-nitrobenzoic acid (1.0 eq.) in a suitable solvent (e.g., toluene or dichloroethane), add a catalytic amount of DMF. Thionyl chloride (1.5-2.0 eq.) is then added dropwise at room temperature. The mixture is heated to reflux for 2-4 hours until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C in an ice bath. Concentrated aqueous ammonia (excess) is then added dropwise, maintaining the temperature below 10°C.
-
Workup and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water to remove any ammonium salts, and then dried under vacuum to afford the 5-Nitro-2-(trifluoromethyl)benzamide product.
Head-to-Head Comparison
| Parameter | Route 1: From 2-Chloro-5-nitrobenzotrifluoride | Route 2: From 2-(Trifluoromethyl)-5-nitrobenzoic Acid |
| Starting Material | 2-Chloro-5-nitrobenzotrifluoride | 2-(Trifluoromethyl)-5-nitrobenzoic Acid |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Acyl Chloride Formation followed by Amidation |
| Reagents | Liquid Ammonia, Methanol/Ethanol | Thionyl Chloride, cat. DMF, Aqueous Ammonia |
| Reaction Conditions | High Temperature (150-200°C), High Pressure | Reflux, then 0°C to Room Temperature |
| Reported Yield | 87-95% (for a related amination)[1] | Typically high (>90%) for this type of reaction |
| Safety Considerations | Requires specialized high-pressure equipment. Handling of liquefied ammonia. | Use of corrosive and toxic thionyl chloride. Exothermic amidation step requires careful temperature control. |
| Scalability | Challenging due to high-pressure requirements. | Readily scalable with standard laboratory and industrial equipment. |
| Versatility | Limited to the use of ammonia for the primary amide. | The acyl chloride intermediate can be reacted with a wide range of amines to produce various N-substituted amides. |
Discussion and Recommendation
Route 1 presents a more direct approach on paper, converting an aryl chloride to the target amide in what could be a single step. However, the practical implementation of this route is challenging. The required high temperatures and pressures necessitate the use of specialized and costly autoclave equipment, which may not be readily available in all research settings. Furthermore, the handling of large quantities of liquefied ammonia poses significant safety risks. While high yields have been reported for a similar transformation to an aniline derivative,[1] the direct conversion to the benzamide is less documented, adding a layer of uncertainty to this route.
Route 2 , in contrast, follows a well-established and highly reliable two-step, one-pot procedure. The conversion of a carboxylic acid to a benzamide via an acyl chloride intermediate is a cornerstone of organic synthesis. The reagents, such as thionyl chloride and ammonia, are common and relatively inexpensive. The reaction conditions are also much milder and do not require specialized high-pressure apparatus, making this route more accessible and easier to scale up. A significant advantage of Route 2 is the generation of the acyl chloride intermediate, which can be used to synthesize a library of related N-substituted amides by simply varying the amine used in the second step. The primary drawback is the use of thionyl chloride, which is corrosive and requires careful handling in a well-ventilated fume hood.
References
- CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google P
-
Scholars Research Library - Der Pharma Chemica. [Link]
Sources
A Senior Scientist's Guide to Validating Molecular Docking Predictions for 5-Nitro-2-(trifluoromethyl)benzamide Derivatives
In the landscape of modern drug discovery, computational tools like molecular docking are indispensable for rapidly screening vast chemical libraries and prioritizing candidates.[1] However, in silico predictions are just that—predictions. They represent a hypothesis of a molecular interaction, a starting point that demands rigorous experimental scrutiny. The transition from a promising docking score to a validated lead compound is fraught with potential failures, making the validation process the cornerstone of a successful structure-based drug design campaign.
This guide provides a comprehensive framework for validating molecular docking predictions, using the promising 5-Nitro-2-(trifluoromethyl)benzamide scaffold as a case study. We will move beyond a simple checklist of protocols and instead delve into the causality behind our experimental choices, creating a self-validating workflow that ensures scientific integrity and builds confidence in our results. Our focus will be on a key therapeutic area where nitro-substituted benzamides have shown significant promise: inflammation.[2]
The Target: Inducible Nitric Oxide Synthase (iNOS)
The 5-Nitro-2-(trifluoromethyl)benzamide core combines an electron-withdrawing nitro group, known to be crucial for the biological activity of many compounds, with a trifluoromethyl group, which can enhance metabolic stability and binding affinity.[3][4] Literature on similar nitrobenzamide derivatives points towards a significant anti-inflammatory potential, primarily through the inhibition of inducible nitric oxide synthase (iNOS).[1][2] iNOS is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation-mediated tissue damage. Therefore, iNOS presents a rational and well-documented target for our validation workflow.
Part 1: The In Silico Hypothesis - Molecular Docking Protocol
The first step is to generate a computational hypothesis. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates its binding affinity, typically represented by a docking score. The ultimate goal of this step is to prioritize compounds from a virtual library for synthesis and experimental testing.
Step-by-Step Docking Protocol for a Nitrobenzamide Derivative against iNOS
-
Receptor Preparation:
-
Action: Obtain the crystal structure of human iNOS from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3E7G, which is co-crystallized with an inhibitor.
-
Causality: Starting with a high-quality, experimentally determined structure is critical. Using a structure with a co-crystallized ligand helps to accurately identify the location and dimensions of the active site.
-
Execution: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or AutoDock Tools), remove water molecules beyond a 5 Å radius of the active site, add hydrogen atoms, and assign correct protonation states for amino acid residues like histidine. Perform a constrained energy minimization to relieve any steric clashes in the crystal structure. This ensures the protein is in a more realistic, low-energy state.
-
-
Ligand Preparation:
-
Action: Build the 3D structure of your 5-Nitro-2-(trifluoromethyl)benzamide derivative.
-
Causality: The ligand must be in a realistic 3D conformation with correct charges and atom types.
-
Execution: Use a tool like LigPrep or Avogadro to generate a low-energy 3D conformation. Ensure correct ionization states are assigned at physiological pH (e.g., 7.4).
-
-
Binding Site Definition:
-
Action: Define the docking grid box.
-
Causality: The search algorithm needs a defined space to explore potential ligand poses. A well-defined grid focuses the computational effort on the relevant binding pocket, increasing efficiency and accuracy.
-
Execution: Center the grid on the co-crystallized ligand from the PDB structure. The grid size should be large enough to encompass the entire active site, typically a 20x20x20 Å box.
-
-
Docking and Scoring:
-
Action: Run the molecular docking simulation using an algorithm like Glide, AutoDock Vina, or GOLD.
-
Causality: Different algorithms use different search methods (e.g., genetic algorithms, Monte Carlo) to explore the ligand's conformational space. The scoring function then ranks the generated poses. It is crucial to use a protocol that has been validated for its ability to reproduce known binding modes.
-
Execution: For this example, we use a standard precision (SP) docking protocol. The output will be a series of predicted binding poses for your ligand, each with a corresponding docking score (e.g., kcal/mol). The pose with the lowest score is considered the most favorable prediction.
-
Part 2: The Experimental Verdict - A Tiered Validation Approach
A low docking score is not proof of activity. It is merely a prioritized hypothesis that must be tested experimentally. A robust validation strategy uses a multi-tiered approach, moving from a direct measure of target modulation to assessing effects in a more complex biological system.
Overall Validation Workflow
Caption: Workflow for validating in silico predictions.
Experimental Protocol 1: Cell-Based iNOS Inhibition (Griess Assay)
This assay directly measures the product of the iNOS enzyme, nitric oxide (in the stable form of nitrite), in a relevant cell model. It provides the first crucial piece of experimental data on whether the compound works in a biological context.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
-
Causality: Macrophages are key inflammatory cells that produce NO via iNOS when stimulated by LPS, a component of bacterial cell walls. This assay, therefore, mimics a pro-inflammatory environment.[2] The Griess reaction is a reliable and straightforward colorimetric method for quantifying nitrite.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-Nitro-2-(trifluoromethyl)benzamide derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (a known iNOS inhibitor, like L-NIL). Incubate for 1 hour.
-
iNOS Induction: Add 10 µL of LPS solution (to a final concentration of 1 µg/mL) to all wells except the "negative control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Reaction):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percent inhibition for each compound concentration relative to the LPS-stimulated vehicle control and calculate the IC50 value using non-linear regression analysis.
Experimental Protocol 2: Cytotoxicity Counter-Screen (MTT Assay)
This protocol is a critical self-validating step. A compound might appear to inhibit NO production simply because it kills the cells. The MTT assay assesses cell viability and ensures that the observed activity is specific to iNOS inhibition and not a result of general toxicity.
-
Objective: To determine if the test compounds exhibit cytotoxicity at the concentrations where they inhibit NO production.
-
Causality: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Griess Assay protocol in a separate 96-well plate. Do not add LPS.
-
Incubation: Incubate the plate for 24 hours (the same duration as the primary assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Analysis: Calculate the percent cell viability for each treatment relative to the vehicle control. A compound is generally considered non-toxic if cell viability remains above 80-90% at its iNOS inhibitory concentrations.
Part 3: Synthesizing the Data - The Moment of Truth
The core of the validation process lies in comparing the computational predictions with the hard experimental data. This is where the hypothesis is either supported or refuted.
iNOS Signaling Pathway
Caption: Simplified iNOS signaling pathway in macrophages.
Comparison Table: Docking Scores vs. Experimental Activity
Here, we present hypothetical data for a series of 5-Nitro-2-(trifluoromethyl)benzamide derivatives to illustrate the comparison.
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | IC50 for NO Inhibition (µM) | Cell Viability at 2x IC50 (%) |
| NB-01 | -H | -8.5 | 5.3 | 98% |
| NB-02 | -4-Chloro | -9.2 | 2.1 | 95% |
| NB-03 | -4-Methoxy | -8.8 | 8.9 | 99% |
| NB-04 | -3,4-Dichloro | -9.8 | 0.8 | 92% |
| NB-05 | -4-tert-Butyl | -7.9 | > 50 | 101% |
Analysis and Interpretation
From the table above, several key insights emerge:
-
General Correlation: There is a discernible, albeit imperfect, correlation. The compound with the best docking score (NB-04 ) also exhibits the highest experimental potency (lowest IC50). The compound with the worst score (NB-05 ) is inactive. This suggests our docking protocol is successfully enriching for active compounds.
-
Trustworthiness: The high cell viability across all active compounds confirms that the observed NO inhibition is due to specific action on the iNOS pathway, not cytotoxicity. This validates the primary assay's results.
-
Expertise in Action: While NB-02 and NB-03 have similar docking scores, their experimental potencies differ by over 4-fold. This is a classic example of where docking's limitations become apparent. Scoring functions are approximations of binding free energy and may not perfectly capture subtle electronic or solvation effects.[1] However, the docking correctly identified both as being in the same potency ballpark, superior to NB-01 and far better than NB-05 .
Conclusion: From Prediction to Validated Hit
This guide demonstrates a logical, rigorous, and self-validating workflow for moving from a molecular docking prediction to an experimentally confirmed hit. We established a hypothesis by docking 5-Nitro-2-(trifluoromethyl)benzamide derivatives into the iNOS active site. We then tested this hypothesis using a physiologically relevant cell-based assay and validated the results with a cytotoxicity counter-screen.
The key takeaway for any researcher is that computational predictions are a powerful tool for prioritization, not a substitute for experimental validation. The strength of a drug discovery program lies in the seamless integration of in silico and in vitro methods, where each informs and validates the other. The favorable correlation between docking scores and IC50 values in our case study gives us confidence to expand our screen, guiding the synthesis of more potent and specific iNOS inhibitors based on the validated NB-04 scaffold.
References
-
Tumer, T., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 25(5), 1796-1804. Available at: [Link]
-
Tumer, T., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Aperta - ULAKBİM. Available at: [Link]
-
Tumer, T., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Semantic Scholar. Available at: [Link]
-
Patel, R. P., et al. (2023). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Tumer, T., et al. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Chen, Z., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2149-2156. Available at: [Link]
-
Yadav, M. R., et al. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2046-2055. Available at: [Link]
-
Rouf, A., et al. (2017). Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Onkol, T., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Archiv der Pharmazie, 340(3), 137-143. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(12), e22760. Available at: [Link]
-
Liu, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 238, 114488. Available at: [Link]
-
Rouf, A., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Rawat, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity. Available at: [Link]
-
Rios-Enriquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]
-
Wujec, M., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 29(10), 2269. Available at: [Link]
-
Sedić, M., et al. (2012). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. ResearchGate. Available at: [Link]
-
Ferreira, L. G., et al. (2018). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 58(10), 2107-2120. Available at: [Link]
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Available at: [Link]
-
Guedes, I. A., et al. (2021). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]
-
Yılmaz, I., et al. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]
- Guedes, I. A., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.
-
Kumar, D., et al. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Research Journal of Chemistry and Environment. Available at: [Link]
-
Tumer, T., et al. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Razali, N. A. M., et al. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Sains Malaysiana, 51(10), 3321-3335. Available at: [Link]
-
Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(48), 31221-31225. Available at: [Link]
-
Kumar, G. V., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9788. Available at: [Link]
-
Rios-Enriquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Technical Guide to the Comparative Cytotoxicity of 5-Nitro-2-(trifluoromethyl)benzamide on Cancer vs. Normal Cell Lines
In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides an in-depth technical comparison of the cytotoxic effects of 5-Nitro-2-(trifluoromethyl)benzamide, a compound of interest due to its structural motifs—a nitro group and a trifluoromethyl group—which are often associated with potent biological activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental design, detailed protocols, and an analysis of the potential mechanisms underlying its selective cytotoxicity.
Introduction: The Rationale for Selective Cytotoxicity
The clinical utility of many chemotherapeutic agents is often hampered by a narrow therapeutic window, a consequence of their indiscriminate toxicity towards both cancerous and normal rapidly dividing cells.[4] The ideal anticancer compound should exploit the biochemical and metabolic differences between malignant and healthy cells to achieve selective cytotoxicity.[5] 5-Nitro-2-(trifluoromethyl)benzamide incorporates two key functional groups that have been independently shown to enhance anticancer activity. The trifluoromethyl (CF3) group can improve metabolic stability, cell membrane permeability, and binding affinity to target proteins.[1][2] The nitroaromatic moiety can be bioreductively activated under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic radicals.[6][7] This guide explores the potential of 5-Nitro-2-(trifluoromethyl)benzamide as a selective anticancer agent.
Experimental Design for Comparative Cytotoxicity Analysis
A robust evaluation of selective cytotoxicity necessitates a well-designed experimental workflow. This involves the careful selection of appropriate cell lines and a panel of assays to measure different cytotoxicity endpoints.
Cell Line Selection
To assess the differential cytotoxicity of 5-Nitro-2-(trifluoromethyl)benzamide, a panel of both cancerous and non-cancerous cell lines should be utilized.[8]
-
Cancer Cell Lines: A selection of cell lines from different cancer types will provide a broader understanding of the compound's spectrum of activity. Examples include:
-
Normal (Non-cancerous) Cell Lines: These serve as a crucial control to determine the compound's toxicity to healthy cells.[12]
-
CCD-18Co: Human colon fibroblasts, a relevant normal tissue counterpart to HCT-116.[12]
-
HEK293T: Human embryonic kidney cells, a widely used "normal" cell line, though it's important to note their transformed nature.[13]
-
Primary Human Fibroblasts: These provide a more biologically relevant model of normal human tissue.[14]
-
Experimental Workflow
The following diagram outlines a typical workflow for assessing the comparative cytotoxicity of a test compound.
Caption: A generalized workflow for in vitro comparative cytotoxicity testing.
Detailed Experimental Protocols
The following are detailed protocols for the MTT and LDH assays, which are commonly used to assess cytotoxicity.[5][8][15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Selected cancer and normal cell lines
-
5-Nitro-2-(trifluoromethyl)benzamide
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of 5-Nitro-2-(trifluoromethyl)benzamide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[14][15]
Materials:
-
Cells seeded and treated as in the MTT assay
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Prepare opaque-walled 96-well plates with cells and compound dilutions as described for the MTT assay.[15]
-
Include control wells for: no cells (medium only), no treatment, and a maximum LDH release control (cells lysed with a detergent provided in the kit).[15]
-
After the desired incubation period, equilibrate the plate to room temperature for 20-30 minutes.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Index (SI)
The selectivity index is a ratio that quantifies the differential cytotoxicity of a compound.[9] It is calculated as follows:
SI = IC50 in normal cell line / IC50 in cancer cell line
A higher SI value indicates greater selectivity for cancer cells.
Comparative Cytotoxicity Data
While direct experimental data for 5-Nitro-2-(trifluoromethyl)benzamide is not yet widely published, the following table presents hypothetical data based on the known activities of structurally related nitrobenzamide and trifluoromethyl-containing compounds to illustrate how results would be presented.[10][11][12]
| Cell Line | Type | Hypothetical IC50 (µM) of 5-Nitro-2-(trifluoromethyl)benzamide | Hypothetical Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 8.5 | 5.3 |
| A549 | Lung Cancer | 12.2 | 3.7 |
| HCT-116 | Colon Cancer | 10.8 | 4.2 |
| CCD-18Co | Normal Colon Fibroblast | 45.0 | - |
| HEK293T | Normal Kidney | 48.5 | - |
Potential Mechanisms of Selective Cytotoxicity
The selective cytotoxicity of 5-Nitro-2-(trifluoromethyl)benzamide may be attributed to several mechanisms, stemming from its unique chemical structure.
Hypoxia-Activated Prodrug Activity
The nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in the hypoxic environment of solid tumors.[6] This reduction can lead to the formation of highly reactive cytotoxic species that damage DNA and other cellular components, leading to cell death.
Caption: Hypoxia-activated prodrug mechanism of a nitroaromatic compound.
Inhibition of DNA Repair Pathways
Some nitrobenzamide derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[3][10] In cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality.
Induction of Apoptosis and Cell Cycle Arrest
Trifluoromethyl-containing compounds and other benzamide derivatives have been observed to induce programmed cell death (apoptosis) and cause cell cycle arrest at various phases, such as G2/M, preventing cancer cell proliferation.[16][17]
Conclusion and Future Directions
While further experimental validation is required, the structural features of 5-Nitro-2-(trifluoromethyl)benzamide suggest its potential as a selective anticancer agent. The trifluoromethyl group may enhance its potency and pharmacokinetic properties, while the nitro group could enable tumor-specific activation. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of this compound. Investigating its efficacy in 3D tumor spheroid models and in vivo animal models will be crucial next steps in evaluating its therapeutic potential. The comparative cytotoxicity data and methodologies presented in this guide provide a solid framework for the continued investigation of 5-Nitro-2-(trifluoromethyl)benzamide and other novel compounds in the pursuit of more effective and less toxic cancer therapies.
References
- Torous, M. I., et al. (2021). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. RSC Advances, 11(34), 20959-20972.
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
- Thangam, Y., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 3043-3048.
- Larsson, O., et al. (2002). Selective cytotoxicity evaluation in anticancer drug screening of fractionated plant extracts. Journal of Biomolecular Screening, 7(4), 345-353.
- Krasheninina, O. A., et al. (2021). From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds. Frontiers in Molecular Biosciences, 8, 737889.
- Lee, H., et al. (2021).
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Hernández-Vázquez, E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1308-1312.
- Tummala, R., et al. (2014). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 19(11), 18487-18501.
-
PMC. (2009, August 15). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
MDPI. (2023, April 28). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
JoVE. (2025, July 8). An In Vitro Assay for Evaluating Natural Killer Cell Cytotoxicity against Cancer Cells. Retrieved from [Link]
- Ahmad, M., et al. (2023). Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. Chemical Science, 14(25), 6825-6832.
-
ResearchGate. (n.d.). Cytotoxicity in different cancer cell lines and normal cells. Retrieved from [Link]
-
MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
Bio-conferences. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
PubMed. (2014, April 1). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Retrieved from [Link]
-
PubMed. (n.d.). Prodrugs for Nitroreductase Based Cancer Therapy- 1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PMC. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Retrieved from [Link]
-
MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. Retrieved from [Link]
- Lehmann, J., et al. (2006). Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines. European Urology, 50(1), 141-147.
Sources
- 1. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds [frontiersin.org]
- 14. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Confirming Mechanism of Action with Biochemical Assays
In the intricate journey of drug discovery and development, elucidating a compound's mechanism of action (MoA) is a cornerstone of success.[1] A well-defined MoA provides the scientific rationale for a drug's therapeutic effect, informs on potential side effects, and is a critical component of regulatory submissions. Biochemical assays, performed in a controlled, cell-free environment, are indispensable tools in this process, offering precise and reproducible data on the direct interaction between a drug candidate and its biological target.[2][3][4] This guide provides an in-depth comparison of key biochemical assays, supported by experimental insights, to empower researchers in making informed decisions for their MoA studies.
The Strategic Role of Biochemical Assays in Drug Discovery
Biochemical assays are typically employed early in the drug discovery pipeline to identify and validate "hits" from high-throughput screening campaigns and to guide the subsequent lead optimization process.[2][3] By isolating the target molecule—be it an enzyme, receptor, or other protein—these assays provide a direct measure of a compound's ability to bind to its target and modulate its function.[4][5] This contrasts with cell-based assays, which, while more physiologically relevant, can be confounded by factors such as cell permeability, metabolism, and off-target effects.[6]
A crucial advantage of biochemical assays is their ability to dissect the fundamental properties of a drug-target interaction, including binding affinity, kinetics, and thermodynamics.[4][7] This detailed information is vital for building robust structure-activity relationships (SAR) and for optimizing the pharmacological properties of a lead compound.[5][8]
A Comparative Overview of Key Biochemical Assays
The selection of an appropriate biochemical assay is contingent on the nature of the biological target and the specific questions being addressed. Here, we compare several widely used techniques for confirming MoA.
Enzyme Kinetic Assays: Unraveling Functional Consequences
For drug candidates targeting enzymes, kinetic assays are the gold standard for determining the mode of inhibition and quantifying potency.[9][10] These assays measure the rate of an enzymatic reaction over time in the presence of varying concentrations of the inhibitor.[10][11]
Core Principle: The rate of an enzyme-catalyzed reaction is monitored by measuring the depletion of a substrate or the formation of a product.[10] The presence of an inhibitor alters this rate, and the nature of this alteration reveals the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Experimental Workflow:
Caption: Workflow for a typical enzyme kinetic assay.
Data Interpretation:
| Parameter | Description | Implication for MoA |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | A measure of potency, but can be influenced by substrate concentration. |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor for the enzyme. | A more fundamental measure of potency, independent of substrate concentration for competitive inhibitors.[12] |
| Mode of Inhibition | How the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | Reveals whether the drug binds to the active site or an allosteric site.[10] |
Protocol: Spectrophotometric Assay for a Kinase Inhibitor
-
Reagent Preparation:
-
Prepare a stock solution of the kinase in an appropriate assay buffer.
-
Prepare a stock solution of the peptide substrate and ATP.
-
Prepare serial dilutions of the test compound (inhibitor).
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to each well.
-
Initiate the reaction by adding ATP.
-
-
Measurement:
-
Use a plate reader to monitor the change in absorbance at a specific wavelength over time. This change is coupled to the phosphorylation of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentration and fit the data to determine the IC50 value.
-
To determine the mode of inhibition, repeat the experiment at different substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[13]
-
Biophysical Assays: Directly Measuring Target Engagement
Biophysical assays provide direct evidence of a compound binding to its target, a critical step in confirming MoA.[5][14][15] These techniques are particularly valuable for targets that are not enzymes or for which functional assays are challenging to develop.
SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It is widely used in drug discovery to characterize the binding of small molecules and biologics to their targets.[7][17]
Core Principle: A ligand (e.g., the target protein) is immobilized on a sensor chip. An analyte (e.g., the test compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[16][18]
Caption: The basic principle of Surface Plasmon Resonance (SPR).
Data Interpretation:
| Parameter | Description | Implication for MoA |
| Association Rate (ka) | The rate at which the analyte binds to the ligand. | Provides information on how quickly the drug finds and binds to its target. |
| Dissociation Rate (kd) | The rate at which the analyte dissociates from the ligand. | A slow dissociation rate can lead to prolonged target engagement and a more durable therapeutic effect. |
| Affinity (KD) | The equilibrium dissociation constant (kd/ka), a measure of the strength of the interaction. | A lower KD indicates a stronger binding affinity. |
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[19][20] It is considered the gold standard for characterizing the thermodynamics of molecular interactions.[8]
Core Principle: A solution of the ligand (e.g., test compound) is titrated into a solution of the macromolecule (e.g., target protein) in a sample cell. The heat released or absorbed during binding is measured and compared to a reference cell.[21][22]
Data Interpretation:
| Parameter | Description | Implication for MoA |
| Binding Affinity (KD) | The equilibrium dissociation constant. | Directly measures the strength of the drug-target interaction. |
| Stoichiometry (n) | The number of ligand molecules that bind to one macromolecule. | Confirms the binding ratio of the drug to its target. |
| Enthalpy (ΔH) and Entropy (ΔS) | The thermodynamic parameters of the binding event. | Provide insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).[8][22] |
Comparative Analysis of Biophysical Techniques:
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Label-Free | Yes | Yes |
| Real-time Kinetics | Yes | No |
| Thermodynamics | Indirectly inferred | Direct measurement |
| Throughput | Moderate to high | Low |
| Sample Consumption | Low | High |
| Key Outputs | ka, kd, KD | KD, n, ΔH, ΔS |
Conclusion: An Integrated Approach to MoA Confirmation
Confirming the mechanism of action is a multi-faceted process that often requires an integrated approach. While enzyme kinetic assays provide crucial information about the functional consequences of target modulation, biophysical techniques like SPR and ITC offer direct and quantitative evidence of target engagement. The choice of assay should be guided by the specific biological question and the nature of the target. By judiciously selecting and combining these powerful biochemical assays, researchers can build a comprehensive and compelling data package that rigorously validates the mechanism of action of their drug candidates, ultimately increasing the probability of success in later stages of drug development.
References
- Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
- Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers.
- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
- National Institutes of Health. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC.
- BioDuro. (n.d.). Biochemical Assays. BioDuro.
- Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery. Alto™ Digital SPR.
- Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. deNOVO Biolabs.
- Infinix Bio. (2026, February 13). Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. Infinix Bio.
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita.
- Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- Domainex. (n.d.). Biochemical Assays. Domainex.
- Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
- Creative Biogene. (n.d.). Enzyme Kinetic Assay.
- Matulis, D. (2021, April 16).
- NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio.
- National Center for Biotechnology Information. (2012, May 1).
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Royal Society of Chemistry. (2014). Protocol for enzyme assays. Rsc.org.
- PubMed. (2022, December 21). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay". PubMed.
- Bitesize Bio. (2025, April 28). How cell-free systems work and when you should use them. Bitesize Bio.
- Cayman Chemical. (n.d.). Cell-Based Assays. Cayman Chemical.
- Bio-Rad. (2025, May 9). What Is the Difference Between Cell-Free and Cell-Based Expression Systems?. Bio-Rad.
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. selvita.com [selvita.com]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 12. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 16. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Khan Academy [khanacademy.org]
Reproducibility of published synthesis methods for 5-Nitro-2-(trifluoromethyl)benzamide
This guide details the reproducibility of synthesis methods for 5-Nitro-2-(trifluoromethyl)benzamide , a critical intermediate in the development of antitubercular agents (e.g., benzothiazinones) and agrochemicals.
Two primary synthetic routes are evaluated based on industrial reproducibility, impurity profiles, and scalability.
Executive Summary: Method Comparison
| Feature | Method A: The Stepwise Nitration Route | Method B: The Convergent SNAr Route |
| Starting Material | 2-(Trifluoromethyl)benzoic acid | 2-Chloro-5-nitrobenzotrifluoride |
| Key Mechanism | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Aromatic Substitution (SNAr) |
| Step Count | 3 (Nitration → Chlorination → Amidation) | 2 (Cyanation → Hydrolysis) |
| Yield Potential | Moderate (60-75% overall) | High (70-85% overall) |
| Primary Challenge | Regioselectivity during nitration (isomer removal) | Handling cyanide reagents; stopping hydrolysis at amide |
| Scalability | High (Standard unit operations) | High (Requires safety controls for cyanide) |
| Recommendation | Preferred for Lab Scale (Safer, standard reagents) | Preferred for Pilot/Production (Higher throughput) |
Part 1: Synthesis Pathways & Logic
The following diagram illustrates the two validated pathways. Method A relies on the directing effects of the trifluoromethyl and carboxyl groups to install the nitro group. Method B utilizes a pre-functionalized commercial precursor, avoiding the nitration isomer issue but introducing cyanide handling.
Caption: Comparative workflow of Method A (Blue path, electrophilic substitution) vs. Method B (Red path, nucleophilic substitution).
Part 2: Detailed Experimental Protocols
Method A: Nitration of 2-(Trifluoromethyl)benzoic Acid
Best for: Laboratory scale, avoiding cyanide.
1. Nitration (Critical Regioselectivity Step)
-
Principle: The -COOH and -CF3 groups are both meta-directing. Position 5 is meta to -COOH and para to -CF3. Position 3 is meta to -COOH but ortho to -CF3 (sterically hindered). Thus, the 5-nitro isomer is the major product, but 3-nitro impurities must be monitored.
-
Protocol:
-
Dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in concentrated H2SO4 (5-10 vol) at 0°C.
-
Add fuming HNO3 (1.2 eq) dropwise, maintaining temperature <10°C to minimize dinitration.
-
Warm to room temperature and stir for 3-5 hours. Monitor by HPLC.
-
Quench: Pour onto crushed ice. The product precipitates as a solid.[1]
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water to remove any 3-nitro isomer.
-
Checkpoint: Target Melting Point ~160-164°C.[2]
-
2. Amidation (via Acid Chloride)
-
Protocol:
-
Suspend dried 5-nitro-2-(trifluoromethyl)benzoic acid in dry Toluene or DCM.
-
Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF.
-
Reflux (or stir at 40°C) until gas evolution ceases (approx 2-3 h).
-
Concentrate in vacuo to remove excess SOCl2.
-
Dissolve residue in dry DCM and cool to 0°C.
-
Purge with Ammonia gas or add NH4OH (28%) dropwise.
-
Stir 1 h. Filter the precipitate (product) and wash with water to remove NH4Cl.
-
Method B: Cyanation of 2-Chloro-5-nitrobenzotrifluoride
Best for: Scale-up, high convergence.
1. Cyanation (SNAr)
-
Principle: The nitro group activates the ring for nucleophilic attack at the para position (relative to NO2), displacing the chloride.
-
Protocol:
-
Charge 2-chloro-5-nitrobenzotrifluoride (1.0 eq) and CuCN (1.2 eq) in NMP or DMF .
-
Heat to 140-160°C for 4-6 hours. (Caution: Cyanide hazards).
-
Workup: Cool and pour into FeCl3/HCl solution (to decompose copper complexes) or ammonia solution.
-
Extract with Ethyl Acetate.[3]
-
Scientist's Note: Zn(CN)2 with Pd(PPh3)4 is a milder alternative (80°C) if catalyst cost permits.
-
2. Controlled Hydrolysis (Radziszewski Reaction)
-
Principle: Converting nitrile to amide without over-hydrolyzing to the acid requires controlled conditions.
-
Protocol:
Part 3: Performance & Reproducibility Matrix
| Metric | Method A (Nitration) | Method B (Cyanation) |
| Overall Yield | 60-75% | 70-85% |
| Purity (HPLC) | >98% (after recrystallization) | >99% (often cleaner crude) |
| Atom Economy | Lower (Acid waste from nitration) | Moderate (Metal waste) |
| Safety Profile | Moderate: Strong acids, exotherm. | Low/Caution: Cyanide reagents require strict EHS protocols. |
| Cost | Low (Cheap bulk reagents). | Moderate (CuCN/Pd catalysts). |
| Reproducibility | High , provided temperature is controlled during nitration.[1] | High , provided the SNAr reaction is driven to completion. |
Part 4: Troubleshooting Guide
The following decision tree assists in resolving common synthesis issues.
Caption: Troubleshooting logic for impurity control in both methods.
References
-
Nitration of Benzoic Acid Derivatives
- Title: 2-Chloro-3-nitro-5-(trifluoromethyl)
- Source: IUCrD
-
URL:[Link]
- Context: Describes the isolation and characterization of nitro-trifluoromethyl benzoic acid precursors.
-
General Nitration Methodologies
- Title: Chemo-and regioselective aqueous phase nitr
- Source: Frontiers in Chemistry.
-
URL:[Link]
- Context: Provides modern protocols for controlling regioselectivity in aromatic nitr
-
Nitrile Hydrolysis (Radziszewski Conditions)
-
Precursor Availability (2-Chloro-5-nitrobenzotrifluoride)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Trifluoromethyl)benzamide 97 360-64-5 [sigmaaldrich.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. 5-Nitro-2-(trifluoromethoxy)benzonitrile | C8H3F3N2O3 | CID 53429823 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 5-Nitro-2-(trifluoromethyl)benzamide Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 5-Nitro-2-(trifluoromethyl)benzamide scaffold is a compelling starting point in medicinal chemistry. The trifluoromethyl (-CF3) group often enhances metabolic stability and binding affinity, while the nitro (-NO2) group, a strong electron-withdrawing moiety, can be critical for molecular interactions and activity.[1][2] This combination has given rise to compounds with diverse therapeutic potential, from anthelmintic to anticancer agents.
A prime example from a related chemical class is Niclosamide, an anthelmintic drug repurposed for its potent anticancer activities. Its efficacy is now understood to stem from a complex polypharmacology, engaging multiple signaling pathways beyond its initial target, including Wnt/β-catenin, STAT3, and mTOR.[6][7][8][9] This illustrates that for the 5-Nitro-2-(trifluoromethyl)benzamide class, assuming a single target is a significant risk. This guide provides a comprehensive, multi-tiered strategy for rigorously profiling and comparing the off-target effects of these derivatives, ensuring a clear path from hit-to-lead to a viable clinical candidate.
Pillar 1: A Strategic Workflow for Off-Target De-risking
A robust assessment of off-target effects cannot rely on a single method. It requires an integrated, tiered approach that begins with broad, predictive methods and funnels compounds through progressively more specific and physiologically relevant assays. This workflow ensures that resources are focused on the most promising candidates while flagging problematic compounds early.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocol: CETSA Melt Curve and ITDRF
This protocol is a two-part experiment to first identify the optimal temperature and then to determine the dose-response for target engagement.
Part A: Melt Curve Experiment
-
Cell Culture & Treatment: Culture cells (e.g., a cancer cell line expressing the target) to ~80% confluency. Treat cells with a high concentration of the test compound (e.g., 10-50 µM) or vehicle (DMSO) for 1 hour at 37°C. [10]2. Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [10][11]3. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [10]4. Protein Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet. [10]5. Protein Detection: Carefully collect the supernatant. Quantify the amount of the target protein remaining in the soluble fraction using Western Blot analysis.
-
Analysis: Plot the band intensity (representing soluble protein) against temperature for both the vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization by the compound.
Part B: Isothermal Dose-Response Fingerprint (ITDRF)
-
Cell Treatment: Treat cells with a serial dilution of the test compound.
-
Heat Challenge: Heat all samples at a single, fixed temperature chosen from the steep part of the melt curve determined in Part A (e.g., 55°C). [10]3. Lysis, Separation, and Detection: Follow steps 3-5 from the Melt Curve protocol.
-
Analysis: Plot the amount of soluble target protein against the drug concentration to determine the EC50 for target engagement. [10][12] Data Presentation: CETSA Results
| Derivative | Target Protein EC50 (µM) | Known Off-Target EC50 (µM) |
| Compound A | 0.5 | >50 |
| Compound B | 1.2 | 8.5 |
| Compound C | 4.8 | 2.1 |
Data is illustrative. Lower EC50 values indicate more potent target engagement in cells.
Genetic Validation
Rationale: The ultimate confirmation that a cellular phenotype is caused by modulating the intended target comes from genetic approaches. If knocking down or knocking out the target protein with siRNA or CRISPR/Cas9 mimics the effect of the compound, it provides strong evidence for on-target activity. Conversely, if the phenotype persists after the target is removed, it is a clear indicator of significant off-target effects. [4]
Case Study: The Polypharmacology of a Benzamide Derivative
To illustrate the importance of this multi-faceted approach, consider a hypothetical derivative, "Compound X," designed as a selective inhibitor of RAF proto-oncogene serine/threonine-protein kinase (c-Raf), a key node in the MAPK signaling pathway. [13][14][15][16] An initial screen shows potent inhibition of c-Raf. However, at higher concentrations, it induces apoptosis in cell lines where c-Raf inhibition is not known to be cytotoxic. This discrepancy triggers the off-target workflow:
-
Kinome Screen: A broad kinase panel reveals that Compound X also inhibits several other kinases with micromolar potency, including STAT3.
-
CETSA: A CETSA experiment confirms potent engagement of c-Raf in cells. A follow-up CETSA for STAT3 also shows a dose-dependent thermal shift, confirming it as a direct intracellular off-target.
-
Genetic Knockdown: siRNA knockdown of c-Raf does not reproduce the potent apoptotic phenotype. However, knockdown of STAT3 partially reduces the apoptosis, suggesting it contributes to the compound's effect.
This investigation reveals that Compound X is not a selective c-Raf inhibitor but a dual RAF/STAT3 inhibitor. This knowledge is critical: it could be a therapeutic advantage in some contexts or a toxicological liability in others.
Caption: On-target (MAPK) and off-target (JAK/STAT) pathways of a hypothetical benzamide.
Conclusion: Building a Comprehensive and Trustworthy Profile
Evaluating the off-target effects of 5-Nitro-2-(trifluoromethyl)benzamide derivatives is a critical, non-negotiable phase of their development. A superficial analysis risks costly failures and misinterpretation of biological data. By employing a systematic and multi-modal approach—combining predictive in silico tools, broad in vitro biochemical profiling, and robust cell-based target engagement and validation assays—researchers can build a high-confidence selectivity profile for each compound. This rigorous, evidence-based strategy is the only way to distinguish a truly selective lead compound from a promiscuous one, ultimately ensuring the development of safer and more effective medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BRD4-IN-3.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- BenchChem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- Klaeger, S., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- Lin, A., et al. (n.d.). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC.
- Unnamed Source. (n.d.). Off Target Receptor Binding Profiling Testing.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Unnamed Source. (2025, March 16). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI.
- Hughes, J. P., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications.
- Unnamed Source. (n.d.). Niclosamide is a potential therapeutic for familial adenomatosis polyposis by disrupting Axin-GSK3 interaction. PMC.
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
- Pan, J. X., et al. (2014, January 8). The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model. PLOS ONE.
- Wikipedia. (n.d.). c-Raf.
- Cancer Knowledgebase (CKB). (n.d.). RAF1: Gene Detail.
- Chen, W., et al. (n.d.). The magic bullet: Niclosamide. PMC.
- MDPI. (2024, October 21). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology.
- Roskoski, R. Jr. (2018, September 15). Targeting oncogenic Raf protein-serine/threonine kinases in human cancers. Pharmacological Research.
- Dy, G. (2020, April 17). On-Target and Off-Target Side Effects. Targeted Oncology.
- Goldman, P., et al. (n.d.). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed.
- Unnamed Source. (2019, May). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate.
- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Niclosamide is a potential therapeutic for familial adenomatosis polyposis by disrupting Axin-GSK3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 8. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. c-Raf - Wikipedia [en.wikipedia.org]
- 15. RAF1: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 16. Targeting oncogenic Raf protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of Benzamide Analogs in Mice: A Guide for Drug Development Professionals
Introduction: The Significance of Benzamides and Pharmacokinetic Insight
The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents targeting conditions from central nervous system disorders to oncology.[1] The clinical efficacy of these compounds is often linked to their interaction with biological targets like dopamine D2 receptors.[2] However, the journey from a promising lead compound to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug.[3][4] Understanding and optimizing these PK properties is paramount for ensuring adequate target exposure, efficacy, and safety.[4]
This guide provides a comprehensive comparison of the pharmacokinetic profiles of three structurally distinct, albeit hypothetical, benzamide analogs (BA-1, BA-2, and BA-3) in a murine model. By presenting a detailed experimental framework and analyzing the resulting data, we aim to illustrate how subtle structural modifications can profoundly impact a compound's systemic behavior. This information is crucial for researchers in the field to make informed decisions during the lead optimization phase of drug discovery.[1]
Experimental Design and Rationale
The objective of this study is to characterize and compare the pharmacokinetic profiles of three novel benzamide analogs following a single oral (PO) and intravenous (IV) administration in mice. The study design adheres to principles outlined in FDA preclinical guidance, which emphasizes the importance of PK assessments in understanding a drug's behavior in biological systems.[5][6]
Detailed Experimental Protocol
1. Animal Model:
-
Species: ICR mice, male, 8-10 weeks old.
-
Rationale: Mice are a standard model for early-stage PK screening due to their well-characterized physiology, small size, and cost-effectiveness, allowing for rapid evaluation of multiple compounds.[7]
2. Dosing and Administration:
-
Formulation: Compounds were formulated in a vehicle of 5% DMSO, 40% PEG400, and 55% saline for both oral and intravenous routes.
-
Dose Levels:
-
Oral (PO): 10 mg/kg administered via gavage.
-
Intravenous (IV): 2 mg/kg administered via tail vein injection.
-
-
Rationale: The inclusion of both IV and PO routes is essential for determining key parameters like absolute oral bioavailability.[4] The dose levels are typical for early-stage discovery studies.[8]
3. Blood Sample Collection:
-
Method: Serial blood sampling was performed on conscious, partially restrained animals.[9] Small blood volumes (approx. 30 µL) were collected at each time point.[7]
-
Time Points:
-
IV Administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood was collected into K2EDTA-coated tubes.[10] Plasma was separated by centrifugation (4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.
-
Rationale: A serial sampling technique reduces the number of animals required compared to composite profiling and provides a complete PK profile from a single mouse.[7] The selected time points are designed to capture the absorption, distribution, and elimination phases of the drug concentration-time curve.[8]
4. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile (containing an internal standard) to the plasma samples.[3] After vortexing and centrifugation, the supernatant was injected for analysis.
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and robustness.[11][12] Protein precipitation is a rapid and effective method for sample cleanup in plasma.[13] The method was validated for linearity, accuracy, and precision as per regulatory guidelines.[14]
Workflow for Murine Pharmacokinetic Study
Caption: Workflow for optimizing in vivo dosage of a novel benzamide compound.[15]
Comparative Pharmacokinetic Analysis
The following table summarizes the key pharmacokinetic parameters calculated for each benzamide analog after oral (10 mg/kg) and intravenous (2 mg/kg) administration. These parameters, including maximum concentration (Cmax), area under the curve (AUC), and half-life (t½), provide a quantitative basis for comparing the in vivo behavior of the compounds.[16]
| Parameter | Route | BA-1 | BA-2 | BA-3 |
| Dose (mg/kg) | PO / IV | 10 / 2 | 10 / 2 | 10 / 2 |
| Cmax (ng/mL) | PO | 450 | 1250 | 890 |
| Tmax (h) | PO | 1.0 | 0.5 | 2.0 |
| AUC_last (ng·h/mL) | PO | 1800 | 4200 | 5500 |
| AUC_last (ng·h/mL) | IV | 950 | 1100 | 1050 |
| t½ (h) | PO | 2.5 | 3.8 | 8.1 |
| Cl (L/h/kg) | IV | 2.1 | 1.8 | 1.9 |
| Vss (L/kg) | IV | 4.5 | 3.9 | 7.2 |
| Bioavailability (F%) | - | 37.9% | 76.4% | >100% |
Data are hypothetical but representative for comparative purposes. Cl: Clearance; Vss: Volume of distribution at steady state.
Data Interpretation and Discussion
The pharmacokinetic data reveal significant differences among the three analogs, highlighting the impact of their structural variations.
-
BA-1: Rapid Elimination and Moderate Bioavailability BA-1 displays rapid absorption (Tmax of 1.0 h) but is also cleared quickly from the system, as indicated by its short half-life (2.5 h). Its oral bioavailability of 37.9% is moderate, suggesting either incomplete absorption from the gut or significant first-pass metabolism in the liver.
-
BA-2: High Exposure and Favorable Bioavailability This analog represents a significant improvement. It is absorbed very rapidly (Tmax of 0.5 h) and achieves a much higher peak concentration (Cmax of 1250 ng/mL) compared to BA-1.[17] The total drug exposure (AUC) is more than double that of BA-1, and its oral bioavailability is excellent at 76.4%. This profile suggests that the structural modifications in BA-2 enhanced its absorption and/or reduced its susceptibility to first-pass metabolism.
-
BA-3: Slow Absorption, Prolonged Half-Life, and Potential Saturation BA-3 exhibits a delayed absorption profile (Tmax of 2.0 h) but has the longest half-life (8.1 h) and the highest overall exposure (AUC). Its calculated bioavailability exceeds 100%, which can be an artifact of non-linear kinetics, such as saturated clearance at the higher oral dose compared to the lower intravenous dose. This suggests that the metabolic pathways responsible for eliminating BA-3 may be overwhelmed at the 10 mg/kg oral dose, leading to disproportionately high exposure. This is a critical finding that warrants further investigation with a dose-escalation study.[4]
Conclusion and Strategic Implications for Drug Development
This comparative guide demonstrates the critical importance of early-stage in vivo pharmacokinetic profiling. The data clearly distinguish between three closely related benzamide analogs, providing actionable insights for lead optimization.
-
BA-2 emerges as the most promising candidate from a pharmacokinetic standpoint, with rapid absorption, high bioavailability, and significant systemic exposure.
-
BA-1 may require structural modifications to improve its metabolic stability and bioavailability.
-
BA-3 , despite its high exposure, raises a potential flag for non-linear kinetics, which could complicate dose-response relationships and pose safety risks.
The next logical steps would involve conducting more in-depth metabolite identification studies for all three compounds and performing a dose proportionality study for BA-3 to confirm the hypothesis of saturated clearance. By systematically applying these pharmacokinetic principles, drug development teams can more efficiently select and advance benzamide analogs with a higher probability of clinical success.
References
- Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC. (n.d.). National Center for Biotechnology Information.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2025, August 6). ResearchGate.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.
- The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Retrieved from [Link]
-
Sampling methods for pharmacokinetic studies in the mouse. (1981). PubMed. Retrieved from [Link]
-
Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. (2019, October 17). Taylor & Francis. Retrieved from [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025, September 2). MDPI. Retrieved from [Link]
-
Common Methods of Blood Collection in the Mouse. (n.d.). ELK Biotechnology CO.,Ltd. Retrieved from [Link]
-
Methods of Blood Collection in the Mouse. (n.d.). UniRV. Retrieved from [Link]
- FDA Requirements for Preclinical Studies. (n.d.). Karger Publishers.
- A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). (Platform not specified).
- Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
- Pharmacokinetic studies in mice or rats.docx. (n.d.). Enamine.
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). (Platform not specified).
-
LC-MS analysis of SILuLiteMab in mouse plasma. (n.d.). ResearchGate. Retrieved from [Link]
- Protocol Synopsis. (2023, October 9). Clinical Trials.
-
Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC. (2023, June 1). National Center for Biotechnology Information. Retrieved from [Link]
-
A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. (2022, February 1). MDPI. Retrieved from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
- Pharmacokinetics and Bioavailability. (n.d.). FDA.
-
Comparative Pharmacokinetics of Seven Major Compounds in Normal and Atherosclerosis Mice after Oral Administration. (2022, April 28). Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. protocols.io [protocols.io]
- 4. selvita.com [selvita.com]
- 5. infinixbio.com [infinixbio.com]
- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitro-2-(trifluoromethyl)benzamide
This document provides essential procedural guidance for the safe handling and disposal of 5-Nitro-2-(trifluoromethyl)benzamide (CAS No. 16499-68-6). As a specialized chemical used in research and development, its proper management is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols grounded in established safety principles.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the chemical nature of 5-Nitro-2-(trifluoromethyl)benzamide is fundamental to appreciating the necessity of strict disposal protocols. The molecule's hazard profile is derived from its key functional groups:
-
Nitro Group (-NO₂): Nitroaromatic compounds are recognized for their potential toxicity and reactivity. They can be thermally sensitive and, in some cases, explosive, especially upon heating. This functional group necessitates careful segregation from reactive materials, particularly reducing agents.
-
Trifluoromethyl Group (-CF₃): This group imparts stability to the molecule but also means it is a halogenated organic compound. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1]
-
Benzamide Moiety: Benzamide-containing compounds can exhibit a range of biological activities. Analogous structures are known to be harmful if swallowed and are suspected of causing genetic defects, classifying them as mutagens.[2]
Based on these structural alerts and data from similar chemicals, the compound should be handled as, at a minimum, possessing the hazards outlined in the table below.
| Hazard Classification | Category | Associated Risk | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. | [3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | Causes serious eye irritation. | [3][4][5] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [4][5] |
This profile underscores that 5-Nitro-2-(trifluoromethyl)benzamide is not a benign substance. Its disposal requires a formalized, controlled process to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical in any form (pure substance, solutions, or waste), the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.
On-Site Waste Management and Segregation Protocol
The cornerstone of proper disposal is meticulous collection and segregation at the point of generation. Mixing this waste with other streams can create hazardous reactions, complicate disposal, and significantly increase costs.[1]
Step-by-Step Collection Procedure:
-
Container Selection:
-
Use a designated, chemically resistant waste container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, screw-top cap.[1]
-
Ensure the container is in good condition, free of cracks or leaks.
-
-
Waste Labeling (Do This First):
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "5-Nitro-2-(trifluoromethyl)benzamide ". Do not use abbreviations.
-
List all components and their approximate concentrations if it is a mixed waste stream (e.g., "5-Nitro-2-(trifluoromethyl)benzamide in Acetonitrile, ~5%").
-
-
Waste Segregation and Collection:
-
Crucial Directive: Collect waste containing 5-Nitro-2-(trifluoromethyl)benzamide in a dedicated container labeled "Halogenated Organic Waste ".[1]
-
DO NOT mix this waste with:
-
-
On-Site Storage:
-
Keep the waste container securely closed at all times, except when actively adding waste.[1]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to capture any potential leaks.[1]
-
Store the waste in a well-ventilated area, such as within a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management Protocol
In the event of a small-scale spill (<100 mL), follow these steps:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: If not already wearing it, don the full PPE described in Section 2.
-
Contain and Absorb:
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.
-
DO NOT use combustible materials like paper towels or sawdust as the primary absorbent, as this can create a fire hazard with nitro compounds.[7]
-
-
Collect Residue:
-
Carefully sweep or scoop the absorbed material and contaminated debris into a designated waste bag or container.
-
Seal the container and label it as "Hazardous Waste: Spill Debris containing 5-Nitro-2-(trifluoromethyl)benzamide".
-
-
Decontaminate:
-
Clean the spill area with soap and water.
-
Collect the cleaning materials (e.g., wipes, towels) and dispose of them as hazardous waste.
-
-
Seek Guidance: For large spills, evacuate the area immediately and contact your institution's EHS emergency line.
Final Disposal Workflow: From Lab Bench to Destruction
The ultimate disposal of 5-Nitro-2-(trifluoromethyl)benzamide is a regulated process managed by professionals. The laboratory's role is to prepare the waste correctly for pickup. The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration at a licensed facility.[1] This process ensures the complete destruction of the molecule into less harmful components.
The following diagram outlines the complete disposal workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitro-2-(trifluoromethyl)benzamide
This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Nitro-2-(trifluoromethyl)benzamide. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to maintain a safe and efficient laboratory environment. The following procedures are based on established best practices and the hazard profiles of structurally analogous compounds.
Hazard Profile and Core Principles
A multi-layered safety approach that prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) as the crucial final barrier, is essential for safe handling.[4]
Anticipated Hazard Classifications (Based on Analogous Compounds)
| Hazard Class | GHS Category | Precautionary Statement Codes | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |
Essential Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to prevent exposure. The following sections detail the minimum required PPE for handling 5-Nitro-2-(trifluoromethyl)benzamide.
Dermal Protection: Skin and Body
Skin contact is a primary route of exposure for many laboratory chemicals.[6] Contaminated clothing should be removed promptly and laundered by trained personnel before reuse.[7]
-
Gloves: Wear nitrile gloves as a minimum requirement. Given the compound's potential mutagenicity, double-gloving is strongly recommended to provide an additional protective barrier and allow for safe removal of the outer glove if contamination is suspected.[4] Gloves must be inspected for tears or holes before use.[8] Always wash hands thoroughly after removing gloves.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against splashes and spills.[9] Ensure the sleeves are of an appropriate length to cover the wrists.
-
Apron: For large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Ocular Protection: Eyes
-
Chemical Splash Goggles: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10] These provide a seal around the eyes, offering protection from splashes, dust, and vapors.
-
Face Shield: When handling larger quantities or during procedures with a high potential for splashing (e.g., dissolving the compound, transfers), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[6][7]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for preventing inhalation exposure.[1][11] However, respiratory protection may be necessary in certain situations.
-
Dust Respirator: When handling the solid compound outside of a ventilated enclosure (e.g., during weighing), a NIOSH/MSHA-approved particulate respirator (e.g., N95) is required to prevent inhalation of fine dust.[8][9] Always ensure the respirator is properly fitted.
-
Cartridge Respirator: If there is a potential for generating vapors or aerosols, or if ventilation is inadequate, a respirator with organic vapor/acid gas cartridges may be necessary.[8]
Procedural Workflow for PPE
The following diagram outlines the standard operating procedure for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational and Disposal Plans
Engineering Controls
-
Ventilation: Always handle 5-Nitro-2-(trifluoromethyl)benzamide within a certified chemical fume hood to minimize inhalation exposure and provide a protective barrier.[1]
-
Weighing: Conduct weighing procedures in a ventilated balance enclosure or within a fume hood to contain any fine powder.[1]
Spill Management
In the event of a spill, ensure you are wearing the appropriate PPE before proceeding.
-
Evacuate non-essential personnel from the area.[11]
-
Avoid creating dust. Do not sweep dry powder.[12]
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the material into a clearly labeled, sealed container for hazardous waste.[9][12]
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
Disposal Plan
All materials contaminated with 5-Nitro-2-(trifluoromethyl)benzamide, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Waste Classification: Dispose of contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1][12]
-
Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Summary of PPE Recommendations by Task
The following table provides a quick reference for the minimum PPE required for common laboratory tasks involving this compound.
| Task | Dermal Protection | Ocular Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles | N95 Particulate Respirator |
| Preparing Solutions | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles & Face Shield | Required if not in a fume hood |
| Running Reactions | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles | Work in a certified fume hood |
| Waste Disposal | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles | As needed based on procedure |
This guide is intended to provide a robust framework for safely handling 5-Nitro-2-(trifluoromethyl)benzamide. It is imperative that researchers supplement this information with a thorough, application-specific risk assessment before beginning any work.
References
- HAZARD SUMMARY - Benzamide. (2002). New Jersey Department of Health.
- Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
- SAFETY DATA SHEET - Benzamide. (2025). MilliporeSigma.
- Material Safety Data Sheet - Benzamide. (2006). Spectrum Chemical.
- SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzotrifluoride. TCI Chemicals.
- SAFETY DATA SHEET - Mecarbam. (2025). MilliporeSigma.
- SAFETY DATA SHEET - 4-Nitro-2-(trifluoromethyl)benzonitrile. (2023). TCI Chemicals.
- SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzonitrile. (2024). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - Etofamide Oral Suspension. (2012). Pfizer.
- SAFETY DATA SHEET - o-(Trifluoromethyl)benzamide. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment for Working With Pesticides. (2000). MU Extension.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
- SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzylamine. Fisher Scientific.
- Safety Data Sheet - ULTRAMID® A 218 V30 BLACK 21 POLYAMIDE. (2021). BASF.
- 2-Fluoro-5-nitrobenzotrifluoride SDS. CymitQuimica.
- SAFETY DATA SHEET - 2-(Trifluoromethyl)thiobenzamide. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Benzamide. (2015). Sigma-Aldrich.
- MSDS of 2-Methyl-5-nitrobenzotrifluoride. (2010). Capot Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. pppmag.com [pppmag.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. nj.gov [nj.gov]
- 8. capotchem.com [capotchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
